Product packaging for Artepillin C(Cat. No.:CAS No. 72944-19-5)

Artepillin C

Cat. No.: B035633
CAS No.: 72944-19-5
M. Wt: 300.4 g/mol
InChI Key: KABCFARPAMSXCC-JXMROGBWSA-N
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Description

Artepillin C is a potent, prenylated phenolic compound predominantly isolated from Brazilian green propolis (Baccharis dracunculifolia). It is a key bioactive constituent responsible for the extensive documented biological activities of this unique propolis variant. In research settings, this compound has garnered significant interest for its remarkable anti-cancer properties, demonstrating pro-apoptotic, anti-proliferative, and anti-angiogenic effects across various cancer cell lines, including breast, prostate, and colon cancers. Its mechanism of action is multifaceted, often involving the induction of oxidative stress in target cells, inhibition of the NF-κB signaling pathway, and modulation of cell cycle regulators. Beyond oncology, this compound exhibits potent anti-inflammatory and antioxidant activities, making it a valuable tool for studying neurodegenerative diseases, metabolic syndromes, and other conditions driven by oxidative stress and chronic inflammation. Its ability to modulate the Nrf2-ARE pathway further underscores its cytoprotective potential. This high-purity compound provides researchers with a well-defined, consistent chemical entity to elucidate complex biological mechanisms and explore novel therapeutic strategies in a controlled laboratory environment.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H24O3 B035633 Artepillin C CAS No. 72944-19-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-3-[4-hydroxy-3,5-bis(3-methylbut-2-enyl)phenyl]prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24O3/c1-13(2)5-8-16-11-15(7-10-18(20)21)12-17(19(16)22)9-6-14(3)4/h5-7,10-12,22H,8-9H2,1-4H3,(H,20,21)/b10-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KABCFARPAMSXCC-JXMROGBWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=CC(=CC(=C1O)CC=C(C)C)C=CC(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC1=CC(=CC(=C1O)CC=C(C)C)/C=C/C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201317933
Record name Artepillin C
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Molecular Weight

300.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72944-19-5
Record name Artepillin C
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=72944-19-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Artepillin C
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Artepillin C
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Foundational & Exploratory

An In-depth Technical Guide to Artepillin C from Baccharis dracunculifolia

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Artepillin C, a prenylated phenylpropanoid, is a prominent bioactive constituent of Brazilian green propolis and its primary botanical source, Baccharis dracunculifolia DC (Asteraceae). This technical guide provides a comprehensive overview of this compound, focusing on its botanical origin, chemical properties, and significant pharmacological activities. This document details quantitative data on its distribution within the plant, outlines precise experimental protocols for its extraction, purification, and quantification, and explores its mechanisms of action through various signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Introduction

Baccharis dracunculifolia, a native shrub of southeastern Brazil, is the principal source of the resin used by honeybees (Apis mellifera) to produce Brazilian green propolis.[1] The biological activities of this unique propolis are largely attributed to its high concentration of phenolic compounds, with this compound (3,5-di-prenyl-4-hydroxycinnamic acid) being a key and abundant bioactive molecule.[1] Extensive research has demonstrated that this compound possesses a wide spectrum of pharmacological properties, including antioxidant, anti-inflammatory, antimicrobial, and antitumor effects, making it a compound of significant interest for therapeutic applications.[2]

Botanical Origin and Chemical Profile

Baccharis dracunculifolia is a dioecious shrub, and the resinous exudate, the raw material for green propolis, is primarily collected by bees from the leaf buds and unexpanded leaves.[1] The concentration of this compound and other phenolic compounds can vary depending on the part of the plant and the season of collection.

Data Presentation: Quantitative Analysis of this compound and Other Phenolic Compounds

The following tables summarize the quantitative data on the chemical composition of Baccharis dracunculifolia and Brazilian green propolis, with a focus on this compound content.

Table 1: this compound and Other Phenolic Compounds in Baccharis dracunculifolia and Propolis Extracts

Sample TypeCompoundConcentrationReference
B. dracunculifolia Ethanolic ExtractThis compound35.68%[3]
B. dracunculifolia Ethanolic Extractp-Coumaric AcidPresent[3]
B. dracunculifolia Ethanolic ExtractKaempferide7.06%[3]
B. dracunculifolia Ethanolic ExtractCaffeic AcidPresent[3]
B. dracunculifolia Leaves (March)This compound11 mg/g[4]
B. dracunculifolia ApexThis compound52.55 mg/g[5]
Green Propolis Ethanolic ExtractThis compound246.3 µg/mL (MIC90)[2]
Green Propolis Ethanolic ExtractTotal Phenols> BDEE[2]
Green Propolis Ethanolic ExtractTotal Flavonoids> BDEE[2]
Green Propolis Supercritical ExtractThis compound5.6 - 8.9%[4]

BDEE: Baccharis dracunculifolia Ethanolic Extract

Table 2: HPLC-Based Quantification of this compound in Brazilian Propolis

ParameterValueReference
Detection Limit (LOD)0.50 µg/mL[6][7][8]
Quantification Limit (LOQ)0.75 µg/mL[6][7][8]
Calibration Range0.75 - 2500 µg/mL[6][7][8]
Recovery93 - 104%
Intra-day Precision (RSD)1.28 - 5.60%[6][7][8]
Inter-day Precision (RSD)1.45 - 6.75%[6][7][8]

Experimental Protocols

This section provides detailed methodologies for the extraction, purification, quantification, and bioactivity assessment of this compound.

Extraction and Purification of this compound

A common method for obtaining this compound involves initial extraction with ethanol followed by purification steps.

Protocol 3.1.1: Ethanolic Extraction of this compound from Brazilian Green Propolis

  • Maceration: A crushed lump of raw green propolis is soaked in 95% ethanol and stirred for 24 hours at room temperature.

  • Filtration: The mixture is filtered to remove insoluble materials.

  • Precipitation: The filtrate is stored at -20°C for at least 24 hours to precipitate waxes and other insoluble matter.

  • Second Filtration: The cold filtrate is filtered again to remove the precipitated substances.

  • Concentration: The resulting ethanol-extracted solution can be concentrated to a desired solid content.

Protocol 3.1.2: Purification by Column Chromatography

  • Fractionation: The crude ethanol extract is subjected to column chromatography with a step-gradient elution of an ethanol-water solution.

  • Monitoring: Fractions are collected and monitored for the presence of this compound, often guided by sensory tests for a characteristic pungent taste or by thin-layer chromatography (TLC).

  • Further Purification: The fractions rich in this compound are pooled and can be further purified using another round of column chromatography to achieve a high degree of purity (over 90%).[9]

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for the accurate quantification of this compound.

Protocol 3.2.1: HPLC-PDA Analysis

  • Instrumentation: HPLC system equipped with a photodiode array (PDA) detector.

  • Column: Mightysil RP-18 GP II column (150 mm × 4.6 mm, 5.0 μm) or equivalent C18 column.[6][7][8]

  • Column Temperature: 40°C.[6][7][8]

  • Mobile Phase:

    • Solvent A: 0.5% aqueous acetic acid.[6][7][8]

    • Solvent B: Acetonitrile.[6][7][8]

  • Gradient Elution:

    • 0-5 min: Isocratic at 30% B.

    • 5-30 min: Linear gradient to 100% B.

    • 30-32 min: Linear gradient back to 30% B.

  • Flow Rate: 1.0 mL/min.[6][7][8]

  • Detection Wavelength: 320 nm.[6][7][8]

  • Standard Preparation: A calibration curve is constructed using a certified standard of this compound at various concentrations (e.g., 0.75-2500 µg/mL).[6][7][8]

In Vitro Bioactivity Assays

Protocol 3.3.1: Antioxidant Activity - DPPH Radical Scavenging Assay

  • Reagent Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • Reaction Mixture: In a 96-well plate, mix 100 µL of the DPPH reagent with 100 µL of the sample solution at various concentrations.

  • Incubation: Incubate the plate at room temperature in the dark for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 514 nm using a microplate reader.[10]

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control (DPPH solution without sample) and A_sample is the absorbance of the sample.

Protocol 3.3.2: Antioxidant Activity - ABTS Radical Cation Decolorization Assay

  • Reagent Preparation: Generate the ABTS radical cation (ABTS•+) by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

  • Working Solution: Dilute the ABTS•+ solution with methanol to an absorbance of 0.700 ± 0.02 at 734 nm.

  • Reaction Mixture: Mix 100 µL of the ABTS•+ working solution with 100 µL of the sample solution at various concentrations in a 96-well plate.

  • Incubation: Incubate the plate at room temperature for 6 minutes.

  • Absorbance Measurement: Measure the absorbance at 734 nm.[10]

  • Calculation: The percentage of ABTS•+ scavenging is calculated similarly to the DPPH assay.

Protocol 3.3.3: Anti-inflammatory Activity - Nitric Oxide (NO) Production in Macrophages

  • Cell Culture: Culture RAW 264.7 macrophage cells in appropriate media.

  • Cell Stimulation: Seed the cells in a 96-well plate and stimulate with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) in the presence or absence of various concentrations of this compound.

  • Incubation: Incubate for 24 hours.

  • NO Measurement: Determine the concentration of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Quantification: Calculate the nitrite concentration by comparing the absorbance to a standard curve of sodium nitrite.

Signaling Pathways and Mechanisms of Action

This compound exerts its biological effects through the modulation of several key signaling pathways.

Anti-inflammatory Pathway

This compound has been shown to inhibit the inflammatory response by targeting the NF-κB signaling pathway.[11][12][13]

G cluster_nucleus Nucleus LPS_IFNg LPS + IFN-γ TLR4 TLR4 LPS_IFNg->TLR4 IKK IKK TLR4->IKK IkB IκBα IKK->IkB NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) NFkB_nuc->Inflammatory_Genes nucleus Nucleus ArtepillinC This compound ArtepillinC->IKK ArtepillinC->NFkB_nuc

Caption: this compound inhibits the NF-κB signaling pathway.

General Experimental Workflow

The following diagram illustrates a typical workflow for the investigation of this compound from its natural source to the evaluation of its biological activity.

G B_dracunculifolia Baccharis dracunculifolia Extraction Extraction (e.g., Ethanolic) B_dracunculifolia->Extraction Purification Purification (Column Chromatography) Extraction->Purification Quantification Quantification (HPLC) Purification->Quantification Pure_ArtepillinC Pure this compound Quantification->Pure_ArtepillinC Bioactivity_Assays Bioactivity Assays (Antioxidant, Anti-inflammatory, Anticancer) Pure_ArtepillinC->Bioactivity_Assays Data_Analysis Data Analysis & Interpretation Bioactivity_Assays->Data_Analysis

Caption: General workflow from plant material to bioactivity assessment.

Conclusion

This compound, derived from Baccharis dracunculifolia, is a promising natural compound with a diverse range of well-documented pharmacological activities. This technical guide provides a foundational resource for researchers and professionals, offering quantitative data, detailed experimental protocols, and insights into its mechanisms of action. The information compiled herein is intended to facilitate further research and development of this compound for potential therapeutic applications. Continued investigation into its bioavailability, safety profile, and clinical efficacy is warranted to fully realize its potential in medicine.

References

Artepillin C mechanism of action in cancer cells

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Mechanism of Action of Artepillin C in Cancer Cells

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (ARC), a prenylated phenolic compound and the primary bioactive component of Brazilian green propolis, has demonstrated significant anticancer properties across a range of preclinical models.[1] Its mechanism of action is multifaceted, involving the induction of apoptosis, cell cycle arrest, modulation of intracellular reactive oxygen species (ROS), and inhibition of angiogenesis and metastasis.[1] ARC's ability to interact with key regulatory proteins, such as p53, and modulate critical signaling pathways underscores its potential as a template for novel cancer therapeutics.[2][3] This document provides a comprehensive technical overview of the molecular mechanisms underpinning this compound's oncostatic effects, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams.

Introduction to this compound

This compound (3,5-diprenyl-4-hydroxycinnamic acid) is a natural compound abundant in the resinous bee product, Brazilian green propolis, derived from the plant Baccharis dracunculifolia.[1] Initially recognized for its antioxidant, anti-inflammatory, and antimicrobial activities, research has increasingly focused on its potent antineoplastic capabilities.[1][2] Studies have shown that ARC exhibits cytotoxic effects against various cancer cell lines, including those of the breast, prostate, colon, and cervix, often with selectivity for tumor cells over healthy cells.[1][4] Its lipophilic nature, conferred by two prenyl groups, is thought to facilitate interaction with cellular membranes and intracellular targets.[5][6]

Core Anticancer Mechanisms of Action

This compound exerts its anticancer effects through several interconnected mechanisms that disrupt cancer cell proliferation, survival, and spread.

Induction of Apoptosis

A primary mechanism of ARC's cytotoxicity is the induction of programmed cell death, or apoptosis. This process is engaged through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways.

  • Intrinsic Pathway: ARC has been shown to increase total ROS levels within cancer cells, leading to oxidative stress.[7][4][8] This stress contributes to the disruption of the mitochondrial membrane potential (ΔΨm), a key event in the intrinsic apoptotic cascade.[4][9] The loss of mitochondrial integrity leads to the release of pro-apoptotic factors into the cytoplasm and subsequent activation of executioner caspases, such as caspase-3, which dismantle the cell.[10][11]

  • Extrinsic Pathway: In some cancer models, such as TRAIL-resistant prostate cancer cells, this compound sensitizes cells to apoptosis by upregulating the expression of death receptors like TRAIL-R2 (DR5).[11] This enhanced signaling, combined with the activation of caspase-8, demonstrates ARC's ability to potentiate receptor-mediated cell death.[11]

Cell Cycle Arrest

ARC effectively halts the proliferation of cancer cells by inducing cell cycle arrest, predominantly at the G0/G1 phase.[12][13] This is achieved by modulating the expression and activity of key cell cycle regulatory proteins:

  • Upregulation of CDK Inhibitors: ARC treatment leads to an increase in the protein levels of cyclin-dependent kinase inhibitors (CDKIs) such as p21Cip1 and p27Kip1.[12][13]

  • Inhibition of Cyclin/CDK Complexes: These CDKIs bind to and inhibit the activity of cyclin D/CDK4 complexes.[12][13]

  • Prevention of Rb Phosphorylation: The inhibition of CDK4 prevents the hyper-phosphorylation of the retinoblastoma protein (pRb).[12] Hypophosphorylated pRb remains bound to the E2F transcription factor, preventing the expression of genes required for the transition from the G1 to the S phase, thereby arresting cell proliferation.[13]

Disruption of the Mortalin-p53 Complex

Bioinformatic and experimental analyses have revealed that this compound can dock into the complex formed by the chaperone protein mortalin and the tumor suppressor p53.[2][3] In many cancer cells, p53 is sequestered in the cytoplasm by mortalin, inactivating its tumor-suppressive functions. ARC disrupts this interaction, leading to the release of p53, its subsequent translocation to the nucleus, and the reactivation of its function to induce growth arrest.[2][3]

Inhibition of Angiogenesis and Metastasis

The progression of tumors is dependent on the formation of new blood vessels (angiogenesis) and the ability of cells to migrate and invade new tissues (metastasis). This compound has been shown to inhibit both processes.

  • Anti-Angiogenic Effects: ARC suppresses tumor-induced angiogenesis by inhibiting the in vitro tube formation of endothelial cells and inducing their apoptosis.[10] This is associated with the suppression of ERK1/2 phosphorylation and the upregulation of p38 phosphorylation.[10]

  • Anti-Metastatic Effects: In cervical and colon cancer cell lines, ARC has been shown to block cell motility and invasion, suggesting an ability to suppress tumor metastasis.[7][14]

Induction of Autophagy

In certain contexts, such as in glioblastoma and prostate cancer cells, this compound can trigger autophagy, a cellular process involving the degradation of dysfunctional cellular components.[5][15] This is characterized by the upregulation of autophagy markers like LC3-II.[15] While autophagy can sometimes be a survival mechanism, under ARC-induced stress, it appears to contribute to or precede cell death.[6][16]

Quantitative Data Summary

The cytotoxic and cytostatic effects of this compound have been quantified across numerous studies. The following tables summarize key findings.

Table 1: Cytotoxicity of this compound in Various Cancer Cell Lines

Cell LineCancer TypeConcentrationEffectpHTreatment DurationSource(s)
HepG2Hepatocarcinoma50 µM15% proliferation inhibitionN/A24 h[13]
HepG2Hepatocarcinoma100 µM24% proliferation inhibitionN/A24 h[13]
LNCaPProstate Cancer50-100 µM (+ TRAIL)59.3% - 66.3% cytotoxicityN/A24 h[11]
GlioblastomaBrain Cancer100 µM>88% viability reduction6.024 h[6][17]
Fibroblast (Healthy)Connective Tissue100 µM~75% viability reduction6.024 h[17]
MCF-7 & MDA-MB-231Breast CancerNot specifiedStrong, dose-time-dependent cytotoxic effectN/AN/A[4][8]

N/A: Not Applicable or Not Specified in the source.

Table 2: Effects of this compound on Cell Cycle Distribution

Cell LineCancer TypeEffectKey MediatorsSource(s)
WiDr, HCT116Colon CancerG0/G1 Phase ArrestIncreased p21Cip1, Decreased pRb phosphorylation[12][18]
HepG2HepatocarcinomaG0/G1 Phase ArrestIncreased p27Kip1, Decreased pRb phosphorylation[13]
HCT116Colon CancerS Phase ArrestNot specified[14]

Key Signaling Pathways and Visualizations

The mechanisms of this compound converge on several critical signaling pathways. The following diagrams, rendered in DOT language, illustrate these core processes.

This compound-Mediated Reactivation of p53

// Nodes ARC [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Mortalin_p53 [label="Cytoplasmic\nMortalin-p53 Complex", fillcolor="#F1F3F4", fontcolor="#202124"]; Mortalin [label="Mortalin", fillcolor="#FBBC05", fontcolor="#202124"]; p53_cyto [label="Inactive p53\n(Cytoplasmic)", fillcolor="#FBBC05", fontcolor="#202124"]; p53_nuclear [label="Active p53\n(Nuclear)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Growth_Arrest [label="Growth Arrest /\nApoptosis", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges ARC -> Mortalin_p53 [label=" Binds & Disrupts", color="#EA4335", fontcolor="#202124"]; Mortalin_p53 -> Mortalin [color="#5F6368"]; Mortalin_p53 -> p53_cyto [color="#5F6368"]; p53_cyto -> p53_nuclear [label=" Translocation", color="#34A853", fontcolor="#202124"]; p53_nuclear -> Growth_Arrest [label=" Activates\nTranscription", color="#34A853", fontcolor="#202124"]; } dot Caption: this compound disrupts the mortalin-p53 complex, releasing p53 for nuclear translocation.[2][3]

G0/G1 Cell Cycle Arrest Pathway

// Nodes ARC [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"]; p21_p27 [label="p21(Cip1) / p27(Kip1)\nExpression ↑", fillcolor="#FBBC05", fontcolor="#202124"]; CDK4 [label="Cyclin D / CDK4\nComplex", fillcolor="#4285F4", fontcolor="#FFFFFF"]; pRb [label="pRb Phosphorylation", fillcolor="#F1F3F4", fontcolor="#202124"]; E2F [label="E2F Release", fillcolor="#F1F3F4", fontcolor="#202124"]; G1_S [label="G1 → S Phase\nTransition", fillcolor="#34A853", fontcolor="#FFFFFF"]; Arrest [label="G0/G1 Arrest", fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges ARC -> p21_p27 [color="#EA4335", fontcolor="#202124"]; p21_p27 -> CDK4 [label=" Inhibits", arrowhead="tee", color="#EA4335", fontcolor="#202124"]; CDK4 -> pRb [label=" Promotes", color="#4285F4", fontcolor="#202124"]; pRb -> E2F [label=" Inhibits", arrowhead="tee", color="#5F6368", fontcolor="#202124"]; E2F -> G1_S [label=" Promotes", color="#34A853", fontcolor="#202124"]; G1_S -> Arrest [style=invis]; // for layout pRb -> Arrest [label=" Blocks Transition", color="#EA4335", style=dashed, fontcolor="#202124"];

// Invisible edges for ranking {rank=same; ARC; } {rank=same; p21_p27; CDK4;} {rank=same; pRb; E2F;} {rank=same; G1_S; Arrest;} } dot Caption: ARC-induced upregulation of p21/p27 inhibits CDK4, preventing pRb phosphorylation.[12][13]

Experimental Workflow for Assessing ARC Cytotoxicity

// Nodes start [label="Seed Cancer Cells\nin 96-well Plate", fillcolor="#F1F3F4", fontcolor="#202124"]; incubate1 [label="Incubate for 24h\n(Adherence)", fillcolor="#F1F3F4", fontcolor="#202124"]; treat [label="Treat with varying\n[this compound]", fillcolor="#EA4335", fontcolor="#FFFFFF"]; incubate2 [label="Incubate for\n24-72h", fillcolor="#F1F3F4", fontcolor="#202124"]; mtt [label="Add MTT Reagent\n(1-4h incubation)", fillcolor="#FBBC05", fontcolor="#202124"]; solubilize [label="Remove Media,\nAdd DMSO/Solubilizer", fillcolor="#4285F4", fontcolor="#FFFFFF"]; read [label="Read Absorbance\n(e.g., 570 nm)", fillcolor="#34A853", fontcolor="#FFFFFF"]; analyze [label="Calculate % Viability\nvs. Control", fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges start -> incubate1; incubate1 -> treat; treat -> incubate2; incubate2 -> mtt; mtt -> solubilize; solubilize -> read; read -> analyze; } dot Caption: Standard workflow for an MTT-based cell viability assay to determine ARC cytotoxicity.

Experimental Methodologies

The following protocols provide a generalized framework for key experiments used to elucidate the mechanism of action of this compound.

Cell Viability (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

  • Cell Seeding: Plate cancer cells (e.g., 1 x 10⁴ cells/well) in a 96-well plate and allow them to adhere for 24 hours.[19]

  • Treatment: Replace the medium with fresh medium containing various concentrations of this compound (dissolved in a suitable solvent like DMSO) and a vehicle control.[19]

  • Incubation: Incubate the cells for a defined period (e.g., 24, 48, or 72 hours) at 37°C with 5% CO₂.[19]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 1-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.[20]

  • Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[19]

  • Data Acquisition: Measure the absorbance of the solution using a microplate reader at an appropriate wavelength (e.g., 570 nm).

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Apoptosis Analysis (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Culture and Treatment: Culture cells in 6-well plates and treat with this compound for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

  • Staining: Resuspend cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.[8][11]

  • Incubation: Incubate the cells in the dark at room temperature for approximately 15 minutes.

  • Data Acquisition: Analyze the stained cells using a flow cytometer. Annexin V-FITC detects phosphatidylserine on the outer leaflet of the cell membrane (an early apoptotic marker), while PI stains the DNA of cells with compromised membranes (late apoptotic/necrotic cells).[8]

Cell Cycle Analysis

This method quantifies the proportion of cells in different phases of the cell cycle (G0/G1, S, G2/M).

  • Cell Culture and Treatment: Treat cells with this compound for a specified duration.

  • Cell Harvesting: Harvest the cells and wash with PBS.

  • Fixation: Fix the cells in cold 70% ethanol while vortexing gently to prevent clumping. Store at -20°C overnight or longer.

  • Staining: Rehydrate the cells by washing with PBS. Treat with RNase A to remove RNA and then stain the cellular DNA with Propidium Iodide (PI).

  • Data Acquisition: Analyze the DNA content of individual cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA.

  • Analysis: Use cell cycle analysis software to generate a histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Conclusion and Future Directions

This compound is a promising natural compound with a robust and multimodal mechanism of anticancer action. Its ability to induce apoptosis and cell cycle arrest, reactivate p53, and inhibit metastasis through various signaling pathways makes it a compelling candidate for further drug development.[1][7][2] While its effects are well-documented in vitro, challenges such as low bioavailability may hinder its clinical application.[16] Future research should focus on developing novel delivery systems (e.g., nanoparticle formulations) to enhance its stability and in vivo efficacy, and on further exploring its synergistic potential when combined with conventional chemotherapeutic agents or immunotherapy.[11][16]

References

Artepillin C biological activities and therapeutic potential

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Biological Activities and Therapeutic Potential of Artepillin C

Introduction

This compound (3,5-diprenyl-4-hydroxycinnamic acid), a prenylated phenolic acid, is a major bioactive constituent of Brazilian green propolis, a resinous substance produced by honeybees from the plant Baccharis dracunculifolia[1][2][3][4]. Its unique chemical structure contributes to a wide array of pharmacological properties, positioning it as a compound of significant interest for therapeutic development[1][2][3]. This document provides a comprehensive overview of the biological activities of this compound, its therapeutic potential, the signaling pathways it modulates, and the experimental methodologies used to elucidate these effects.

Antioxidant Activity

This compound demonstrates potent antioxidant properties by scavenging free radicals and preventing oxidative damage[1][5]. This activity is fundamental to many of its other biological effects, including its anti-inflammatory and neuroprotective actions[1][6][7]. The antioxidant capacity is attributed to its phenolic hydroxyl groups, which can donate hydrogen to intercept free radical chain reactions[1]. The 3-prenyl chain of the cinnamic acid structure is considered crucial for this activity[1]. In HepG2 cells, this compound has been shown to prevent oxidative damage and suppress lipid peroxidation[5].

Quantitative Data: Antioxidant Activity
Assay TypeMetricResultCell/SystemReference
DPPH Radical ScavengingED₅₀24.6 µMCell-free[1]
ABTS Radical ScavengingED₅₀19.5 µMCell-free[1]
Lipid Peroxidation (TBARS)% Inhibition16% at 20 µMHepG2 cells[5]
8-hydroxy-2'-deoxyguanosine% Inhibition36% at 20 µMHepG2 cells[5]
Lipid Peroxidation (RBCs)% Inhibition17% at 100 µg/mL; 82% at 500 µg/mLRed Blood Cells[8]

Anti-inflammatory Activity

This compound exhibits significant anti-inflammatory effects by modulating key inflammatory pathways and reducing the production of pro-inflammatory mediators.[1][9][10] It effectively inhibits the production of nitric oxide (NO), reactive oxygen species (ROS), and reactive nitrogen species (RNS) in activated macrophages[1][9]. Furthermore, it suppresses the secretion of a wide range of pro-inflammatory cytokines and chemokines[1]. A primary mechanism for these effects is the inhibition of the NF-κB signaling pathway[1][9][10].

Signaling Pathway: NF-κB Inhibition

This compound has been demonstrated to block the activation of NF-κB in various cell types, including RAW264.7 and HEK293 cells.[1][9] This inhibition prevents the transcription of numerous genes involved in the inflammatory response, such as those for pro-inflammatory cytokines and inducible nitric oxide synthase (iNOS).

G This compound-Mediated Inhibition of NF-κB Signaling Pathway cluster_stimulus Inflammatory Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS / IFN-γ IKK IKK Complex LPS->IKK Activates IkBa_NFkB IκBα-NF-κB Complex IKK->IkBa_NFkB Phosphorylates IκBα IkBa IκBα IkBa->IkBa_NFkB NFkB NF-κB (p65/p50) NFkB->IkBa_NFkB IkBa_p P-IκBα IkBa_NFkB->IkBa_p NFkB_active Active NF-κB (p65/p50) IkBa_NFkB->NFkB_active Releases IkBa_p->IkBa Degradation NFkB_nuc NF-κB (p65/p50) NFkB_active->NFkB_nuc Translocation DNA DNA NFkB_nuc->DNA Binds Transcription Gene Transcription DNA->Transcription Mediators Pro-inflammatory Mediators (NO, TNF-α, IL-1β, etc.) Transcription->Mediators ArtC This compound ArtC->IKK Inhibits ArtC->NFkB_active Blocks Activation

This compound inhibits the NF-κB pathway by blocking IKK and NF-κB activation.
Quantitative Data: Anti-inflammatory Activity

Model/AssayMetricResultReference
RAW 264.7 cells (NO production)IC₅₀8.5 µM[9]
HEK 293 cells (NF-κB activity)IC₅₀26 µg/mL[9]
Peritonitis (Neutrophil count)IC₅₀0.9 mg/kg[9]
Peritonitis (PGE₂ levels)ID₅₀8.5 mg/kg[9]
Carrageenan-induced paw edemaMax Inhibition38% at 10 mg/kg[9]

Anticancer Activity

This compound demonstrates significant antitumoral potential against a variety of cancer cell lines, including breast, cervical, colon, and prostate cancer, as well as melanoma.[11][12][13][14][15] Its mechanisms of action are multifaceted and include inducing apoptosis, causing cell cycle arrest, increasing intracellular ROS, reducing mitochondrial membrane potential, and inhibiting cell migration and invasion.[3][11][12] Notably, it has shown selective cytotoxicity towards tumor cells while having less effect on non-cancerous cells.[12]

Signaling Pathway: Induction of Apoptosis in Cancer Cells

In cancer cells, this compound can trigger apoptosis through the intrinsic pathway. This is often initiated by an increase in oxidative stress (ROS production), which leads to a decrease in the mitochondrial membrane potential. This disruption can lead to the release of pro-apoptotic factors and subsequent cell death.[11][12] Another identified mechanism is the disruption of the mortalin-p53 protein complex, which reactivates the tumor-suppressing function of p53, leading to growth arrest and apoptosis.[16][17]

G Proposed Apoptotic Pathway Induced by this compound cluster_cell Cancer Cell ArtC This compound ROS ↑ Intracellular ROS ArtC->ROS Induces Mortalin_p53 Mortalin-p53 Complex ArtC->Mortalin_p53 Disrupts Mito Mitochondrion ROS->Mito MMP ↓ Mitochondrial Membrane Potential Mito->MMP Apoptosis Apoptosis MMP->Apoptosis Triggers Intrinsic Pathway p53_active Active p53 Mortalin_p53->p53_active Releases/Reactivates p53_active->Apoptosis CellCycleArrest Cell Cycle Arrest (G0/G1) p53_active->CellCycleArrest

This compound induces apoptosis via ROS production and p53 reactivation.
Quantitative Data: Anticancer Activity

Cell LineAssayMetricResultReference
MCF-7 (Breast Cancer)MTTCytotoxicityDose-time-dependent[11]
MDA-MB-231 (Breast Cancer)MTTCytotoxicityDose-time-dependent[11]
HeLa, SiHa, CaSki (Cervical Cancer)ViabilitySelective effectKills cancer cells, not HaCaT[12]
Human Colon Cancer CellsCell CycleArrestG0/G1 arrest[13]

Neuroprotective and Neurotrophic Effects

This compound exhibits neurotrophic-like activity, promoting neurite outgrowth in neuronal cell models like PC12 cells.[6][18][19] This effect is mediated through the activation of key signaling pathways involved in neuronal survival and differentiation, such as the ERK and p38 MAPK pathways.[18] It has also been shown to activate NGF-signaling pathways, including the trkA receptor, PI3K/Akt, and MAPK/ERK pathways.[19][20] These properties suggest its potential for treating neurodegenerative diseases.[6]

Signaling Pathway: Neurite Outgrowth

In PC12m3 cells, where NGF-induced neurite outgrowth is impaired, this compound can induce this process. The mechanism involves the activation of p38 MAPK, which occurs downstream of the ERK signaling pathway.[18] This indicates a crosstalk between these two major kinase cascades in mediating the neurotrophic effects of this compound.

G This compound-Induced Neurite Outgrowth Signaling ArtC This compound TrkA TrkA Receptor ArtC->TrkA Activates ERK ERK TrkA->ERK PI3K PI3K/Akt TrkA->PI3K p38 p38 MAPK ERK->p38 Activates Neurite Neurite Outgrowth p38->Neurite PI3K->Neurite U0126 U0126 U0126->ERK Inhibits SB203580 SB203580 SB203580->p38 Inhibits LY294002 LY294002 LY294002->PI3K Inhibits

This compound promotes neurite outgrowth via TrkA, ERK/p38, and PI3K/Akt pathways.
Quantitative Data: Neurotrophic Activity

Cell LineTreatmentMetricResultReference
PC12m320 µM this compoundNeurite Outgrowth~7-fold greater than NGF alone[18]

Other Biological Activities

  • Immunomodulatory: this compound can modulate immune responses. In a model of allergic airway inflammation, it reduced pulmonary inflammation and eosinophil influx by inducing monocytic myeloid-derived suppressor cells (M-MDSC).[21]

  • Antimicrobial: It possesses activity against various microbes, including methicillin-resistant Staphylococcus aureus (MRSA) and the anaerobic bacterium Porphyromonas gingivalis.[10][22][23]

  • Metabolic Regulation: this compound has shown potential in managing metabolic syndrome. It acts as a PPARγ ligand, enhancing adipocyte differentiation and glucose uptake in 3T3-L1 cells.[13][24] It can also regulate hepatic glucose and lipid metabolism by modulating the CREB/CRTC2-BMAL1 signaling pathway.[25]

Quantitative Data: Antimicrobial and Metabolic Activity
ActivityOrganism/Cell LineMetricResultReference
AntimicrobialS. aureusMIC₉₀ (Propolis Extract)246.3 µg/mL[22][23]
Metabolic3T3-L1 cellsAdipocyte DifferentiationStimulated at 10 µM[24]

Experimental Protocols

This section details the methodologies for key experiments cited in this guide.

Cell Viability and Cytotoxicity Assays
  • MTT Assay:

    • Cell Seeding: Seed cells (e.g., RAW264.7, MCF-7) at a density of 1 x 10⁶ cells/mL in a 96-well plate.[1]

    • Treatment: After allowing cells to adhere (e.g., 4 hours), add this compound at desired concentrations (e.g., 25–100 µM).[1]

    • Incubation: Incubate for a specified period (e.g., 24 hours).[1]

    • MTT Addition: Remove the medium and add 20 µL of MTT solution (5 mg/mL).[1]

    • Formazan Solubilization: After an incubation period (e.g., 4 hours), add a solubilizing agent (e.g., isopropanol with HCl).

    • Measurement: Read absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is proportional to the absorbance.

  • LDH Assay:

    • Cell Culture and Treatment: Treat cells as described for the MTT assay.[1]

    • Supernatant Collection: Collect culture supernatants at the end of the incubation period.

    • LDH Measurement: Use a commercial LDH activity assay kit (e.g., from Roche Diagnostics).[1] The assay measures the activity of lactate dehydrogenase, a cytosolic enzyme released upon cell membrane damage, by a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product.[1]

    • Calculation: Calculate cytotoxicity as a percentage of cell death relative to a control (total lysis).

Antioxidant Capacity Assays
  • DPPH• and ABTS•+ Radical Scavenging Assays:

    • Reaction Mixture: Prepare a reaction mixture containing the stable radical (DPPH• or ABTS•+).

    • Treatment: Add various concentrations of this compound to the mixture.

    • Incubation: Allow the reaction to proceed in the dark for a set time.

    • Measurement: Measure the decrease in absorbance at a specific wavelength. The reduction in absorbance indicates the scavenging of the radical by this compound.

    • Calculation: Calculate the concentration required for 50% scavenging (ED₅₀).[1]

NF-κB Activity Assay
  • ELISA-based TransAM NF-κB Kit:

    • Cell Seeding and Treatment: Seed cells (e.g., RAW264.7 at 1 x 10⁶ cells/mL) and incubate with this compound (e.g., 50–100 µM) with or without a stimulant (e.g., LPS + IFN-γ) for a specified time (e.g., 4 hours).[1]

    • Nuclear Extraction: Prepare nuclear extracts using a commercial kit (e.g., from Active Motif Europe).[1]

    • ELISA: Perform the ELISA according to the manufacturer's protocol. This assay typically involves an oligonucleotide containing the NF-κB consensus site immobilized on a 96-well plate. The active p65 subunit of NF-κB from the nuclear extract binds to this oligonucleotide.

    • Detection: Use a primary antibody specific for the p65 subunit, followed by a secondary HRP-conjugated antibody and a colorimetric substrate.

    • Measurement: Read the absorbance to quantify the amount of bound NF-κB p65.[1]

Experimental Workflow Diagram

G Workflow: In Vitro Anti-inflammatory Assay of this compound Start Start: Seed RAW264.7 Macrophages in Plates Adhere Allow Cells to Adhere (e.g., 4 hours) Start->Adhere Pretreat Pre-treat with This compound (Various Concentrations) Adhere->Pretreat Stimulate Stimulate with LPS + IFN-γ Pretreat->Stimulate Incubate Incubate (e.g., 24 hours) Stimulate->Incubate Collect Collect Supernatants & Lyse Cells Incubate->Collect Supernatant Supernatant Analysis Collect->Supernatant Lysate Cell Lysate Analysis Collect->Lysate NO_Assay Nitric Oxide (Griess Reaction) Supernatant->NO_Assay Cytokine_Assay Cytokine Profile (Luminex/ELISA) Supernatant->Cytokine_Assay NFkB_Assay NF-κB Activity (ELISA) Lysate->NFkB_Assay Viability_Assay Cell Viability (MTT/LDH) Lysate->Viability_Assay End End: Data Analysis & Interpretation NO_Assay->End Cytokine_Assay->End NFkB_Assay->End Viability_Assay->End

A typical workflow for assessing the anti-inflammatory effects of this compound.

Conclusion

This compound is a highly versatile and potent bioactive compound with a broad spectrum of pharmacological activities. Its therapeutic potential spans oncology, neuroprotection, inflammatory diseases, and metabolic disorders. The well-defined mechanisms of action, particularly the modulation of critical signaling pathways like NF-κB and MAPK/ERK, make it a compelling candidate for further preclinical and clinical investigation. The data summarized herein provide a strong foundation for researchers and drug development professionals to explore the full therapeutic utility of this remarkable natural product.

References

An In-depth Technical Guide on the Core Anti-inflammatory Mechanism of Artepillin C

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Artepillin C (3,5-diprenyl-4-hydroxycinnamic acid), a principal bioactive phenolic compound found in Brazilian green propolis, has garnered significant scientific interest for its wide array of pharmacological activities.[1] Extensive research has elucidated its potent anti-inflammatory, antioxidant, and immunomodulatory properties.[1][2][3] This technical guide provides a comprehensive overview of the core molecular mechanisms through which this compound exerts its anti-inflammatory effects, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.

Core Anti-inflammatory Mechanisms

This compound mitigates inflammation through a multi-pronged approach, targeting key signaling pathways and mediators involved in the inflammatory cascade.

1.1. Inhibition of the NF-κB Signaling Pathway

A central mechanism of this compound's anti-inflammatory action is the potent inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[4] NF-κB is a critical transcription factor that orchestrates the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[4]

In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), trigger the phosphorylation and subsequent degradation of IκBα, allowing the NF-κB p50/p65 heterodimer to translocate to the nucleus and initiate gene transcription.[4] this compound has been shown to markedly block this activation and nuclear translocation of the p65 subunit of NF-κB in a dose-dependent manner in macrophage and human embryonic kidney cell lines.[4] This inhibition leads to a significant downstream suppression of various pro-inflammatory mediators.[4][5]

NF_kappa_B_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB_NFkB IκBα NF-κB IKK->IkB_NFkB Phosphorylates IκBα IkB IκBα NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocation IkB_NFkB->IkB Degrades IκBα IkB_NFkB->NFkB Releases NF-κB ArtepillinC This compound ArtepillinC->IKK Inhibits Activation ArtepillinC->NFkB_nuc Blocks Translocation DNA DNA (κB sites) NFkB_nuc->DNA Binds Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) DNA->Genes Transcription

This compound inhibits the NF-κB signaling pathway.

1.2. Suppression of Pro-inflammatory Mediators

This compound effectively reduces the production of key inflammatory molecules:

  • Nitric Oxide (NO): By inhibiting NF-κB, this compound suppresses the expression of iNOS, the enzyme responsible for producing large amounts of NO during inflammation. Studies on RAW 264.7 macrophages show a potent, dose-dependent decrease in NO production.[5][6]

  • Prostaglandin E2 (PGE2): this compound inhibits the production of PGE2, a key mediator of fever, pain, and swelling, likely through the suppression of COX-2 expression.[5][7] In carrageenan-induced peritonitis models, this compound significantly decreased PGE2 levels in the peritoneal exudate.[6]

  • Reactive Oxygen and Nitrogen Species (ROS/RNS): As a potent antioxidant, this compound directly scavenges free radicals and significantly inhibits the generation of ROS and RNS by activated macrophages.[4][8] This action helps to mitigate the oxidative stress that perpetuates the inflammatory cycle.

1.3. Downregulation of Cytokines and Chemokines

This compound significantly downregulates the release of a wide spectrum of pro-inflammatory cytokines and chemokines from activated macrophages.[4][9] Suppressed molecules include:

  • Cytokines: IL-1β, IL-3, IL-4, IL-5, IL-9, IL-12p40, IL-13, IL-17, and TNF-α.[4]

  • Chemokines: MCP-1, MIP-1α, MIP-1β, RANTES, and KC.[4] This broad-spectrum inhibition disrupts the signaling network that recruits and activates immune cells at the site of inflammation.

1.4. Activation of PPARγ

This compound has been identified as a ligand for the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ).[10] PPARγ is a nuclear receptor with well-documented anti-inflammatory properties. Its activation can antagonize the activity of transcription factors like NF-κB, leading to reduced expression of inflammatory genes. By directly binding to and activating PPARγ, this compound initiates a separate anti-inflammatory cascade, contributing to its overall efficacy.[10]

PPARg_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ArtepillinC This compound PPARg_RXR_inactive PPARγ-RXR (Inactive) ArtepillinC->PPARg_RXR_inactive Binds & Activates PPARg_RXR_active PPARγ-RXR (Active Complex) PPARg_RXR_inactive->PPARg_RXR_active Translocation PPRE PPRE (DNA Response Element) PPARg_RXR_active->PPRE Binds NFkB_active Active NF-κB PPARg_RXR_active->NFkB_active Antagonizes AntiInflam_Genes Anti-inflammatory Gene Expression PPRE->AntiInflam_Genes Upregulates ProInflam_Genes Pro-inflammatory Gene Expression NFkB_active->ProInflam_Genes Suppresses Transcription

This compound activates the PPARγ anti-inflammatory pathway.

1.5. Induction of Myeloid-Derived Suppressor Cells (MDSCs)

A novel mechanism identified for this compound involves the induction of monocytic Myeloid-Derived Suppressor Cells (M-MDSCs).[11][12] MDSCs are immature myeloid cells with potent immunosuppressive functions.[13] In models of allergic airway inflammation, treatment with this compound led to an increased frequency of M-MDSCs in the lungs, which was directly linked to the reduction of pulmonary inflammation, eosinophil influx, and IL-5 secretion.[11][12] This suggests this compound can modulate the immune response by promoting the differentiation of regulatory cell populations.

1.6. Inhibition of the Inflammasome

This compound has been shown to regulate inflammasomes, which are cytosolic multiprotein complexes that, upon activation, trigger the maturation of pro-inflammatory cytokines IL-1β and IL-18 via caspase-1 activation.[14][15] By inhibiting the inflammasome, this compound effectively reduces the secretion of mature IL-1β, a potent pyrogenic cytokine, further dampening the inflammatory response.[14]

Data Presentation: Quantitative Effects of this compound

The anti-inflammatory efficacy of this compound has been quantified in numerous in vitro and in vivo studies.

Table 1: In Vitro Inhibitory Activity of this compound

Target/AssayCell LineIC50 / Inhibition ValueReference(s)
NF-κB Activity HEK 293IC50: 26 µg/mL (22-30 µg/mL)[5][6]
Nitric Oxide (NO) Production RAW 264.7IC50: 8.5 µM (7.8-9.2 µM)[5][6]
NF-κB Activation RAW 264.7Marked, dose-dependent blockade (50-100 µM)[4]

Table 2: In Vivo Anti-inflammatory Activity of this compound

Model/TargetAnimal ModelDosageEffectReference(s)
Carrageenan-induced Paw Edema Mice1 or 10 mg/kgMax. inhibition of 38% after 360 min[5][6]
Carrageenan-induced Peritonitis MiceIC50: 0.9 mg/kg (0.5-1.4 mg/kg)Reduction in neutrophil count[5][6]
Prostaglandin E2 (PGE2) Production Mice1 mg/kg29 ± 3% decrease[5][6]
10 mg/kg58 ± 5% decrease[5][6]
ID50: 8.5 mg/kg (8.0-8.7 mg/kg)[6]

Table 3: Effect of this compound on Cytokine & Chemokine Secretion in LPS + IFN-γ-stimulated RAW 264.7 Macrophages

Cytokine/ChemokineEffect
Significantly Decreased IL-1β, IL-3, IL-4, IL-5, IL-9, IL-12p40, IL-13, IL-17, TNF-α, G-CSF, GM-CSF, MCP-1, MIP-1α, MIP-1β, RANTES, KC
Not Affected IL-1α, IL-6, IL-10
Increased IFN-γ
Source:[4]

Detailed Experimental Protocols

The following are methodologies for key experiments used to characterize the anti-inflammatory properties of this compound.

3.1. Protocol: In Vitro Macrophage Stimulation and Cytokine Analysis

  • Cell Culture: RAW 264.7 murine macrophages are seeded at a density of 1 × 10⁶ cells/mL in 96-well plates and allowed to adhere for 4 hours.

  • Treatment: Cells are pre-treated with various concentrations of this compound (e.g., 0.5–100 µM) for a specified time (e.g., 1 hour).

  • Stimulation: Inflammation is induced by adding a combination of lipopolysaccharide (LPS, e.g., 100 ng/mL) and Interferon-gamma (IFN-γ, e.g., 10 U/mL) to the wells.

  • Incubation: The plates are incubated for 24 hours to allow for cytokine production.

  • Supernatant Collection: After incubation, the plates are centrifuged, and the culture supernatants are collected.

  • Cytokine Measurement: The concentrations of various cytokines and chemokines in the supernatants are measured using a multiplex bead array system (e.g., based on xMAP technology), which allows for the simultaneous quantification of multiple analytes.[4]

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment & Stimulation cluster_analysis Analysis n1 Seed RAW 264.7 Cells (1x10^6/mL) n2 Adhesion (4 hours) n1->n2 n3 Pre-treat with This compound n2->n3 n4 Stimulate with LPS + IFN-γ n3->n4 n5 Incubate (24 hours) n4->n5 n6 Collect Supernatant n5->n6 n7 Measure Cytokines (Multiplex Assay) n6->n7

Workflow for macrophage stimulation and cytokine analysis.

3.2. Protocol: Nitric Oxide (NO) Production Assay (Griess Reaction)

  • Cell Culture and Treatment: RAW 264.7 cells are cultured, treated with this compound, and stimulated with LPS as described above (Protocol 3.1).

  • Supernatant Collection: After 24 hours of incubation, 100 µL of the cell culture supernatant is collected from each well.

  • Griess Reaction: 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) is added to the supernatant.[16][17]

  • Incubation: The mixture is incubated for 10 minutes at room temperature, protected from light.

  • Measurement: The absorbance is measured at 540-550 nm using a microplate reader.[17][18]

  • Quantification: The nitrite concentration is determined by comparison with a standard curve generated using known concentrations of sodium nitrite.

3.3. Protocol: NF-κB (p65) Activity Assay (ELISA-based)

  • Cell Culture and Treatment: Cells (e.g., RAW 264.7) are seeded in Petri dishes, treated with this compound (e.g., 50-100 µM) and/or stimulated with LPS + IFN-γ for a shorter duration (e.g., 4 hours) optimal for detecting transcription factor activation.[4]

  • Nuclear Extraction: Nuclear proteins are isolated from the cells using a commercial nuclear extraction kit.

  • ELISA Assay: The assay is performed using a kit such as the TransAM NF-κB kit.[4][19]

    • Nuclear extracts are added to a 96-well plate pre-coated with an oligonucleotide containing the NF-κB consensus binding site (5'-GGGACTTTCC-3').[4][20]

    • The active p65 subunit in the nuclear extract binds to this oligonucleotide.

    • A primary antibody specific to the DNA-binding epitope of p65 is added, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.[19][20]

  • Detection: A developing solution is added, and the colorimetric signal is measured at 450 nm. The intensity of the signal is proportional to the amount of activated NF-κB p65.[19]

3.4. Protocol: Carrageenan-Induced Paw Edema in Mice

  • Animal Grouping: Male Swiss mice are randomly divided into control and treatment groups.[6]

  • Compound Administration: The treatment groups receive intraperitoneal (i.p.) injections of this compound at various doses (e.g., 1 or 10 mg/kg). The control group receives the vehicle.[6]

  • Induction of Inflammation: After 30-60 minutes, inflammation is induced by injecting 0.05-0.1 mL of a 1% carrageenan solution into the sub-plantar surface of the right hind paw of each mouse.[21][22][23]

  • Edema Measurement: The volume or thickness of the paw is measured using a plethysmometer or calipers at baseline (before carrageenan injection) and at regular intervals afterward (e.g., every hour for up to 6 hours).[21][24]

  • Calculation: The degree of edema is calculated as the difference in paw volume/thickness before and after carrageenan injection. The percentage of inhibition is determined by comparing the edema in the treated groups to the vehicle control group.[22]

Conclusion

The anti-inflammatory mechanism of this compound is robust and multifaceted, involving the suppression of the master inflammatory regulator NF-κB, the downregulation of a wide range of pro-inflammatory cytokines, chemokines, and mediators like NO and PGE2, and the direct scavenging of reactive oxygen species.[4][5][6][7] Furthermore, its ability to activate the anti-inflammatory PPARγ nuclear receptor and induce the differentiation of immunosuppressive M-MDSCs highlights its sophisticated immunomodulatory capabilities.[10][11] The compelling quantitative data from both in vitro and in vivo models underscore the potential of this compound as a lead compound for the development of novel anti-inflammatory therapeutics. Further research and clinical trials are warranted to translate these preclinical findings into effective treatments for a variety of inflammatory diseases.[1]

References

Artepillin C as a Selective p21-Activated Kinase 1 (PAK1) Signaling Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

p21-Activated Kinase 1 (PAK1) has emerged as a critical node in numerous signaling pathways implicated in oncogenesis, inflammation, and other proliferative disorders. Its role in driving cell proliferation, survival, motility, and angiogenesis makes it a compelling target for therapeutic intervention. Artepillin C (ARC), a prenylated phenolic acid and a major bioactive component of Brazilian green propolis, has been identified as a potent and selective inhibitor of PAK1 signaling. This technical guide provides a comprehensive overview of the mechanism of this compound, its effects on the PAK1 signaling cascade, a summary of key quantitative data, and detailed experimental protocols for researchers investigating this promising natural compound.

Introduction to p21-Activated Kinase 1 (PAK1)

The p21-activated kinases (PAKs) are a family of six serine/threonine kinases that function as key effectors for the Rho family of small GTPases, primarily Rac1 and Cdc42.[1][2] The family is divided into two groups, with PAK1, PAK2, and PAK3 comprising Group I. PAK1, in particular, is a central signaling molecule that links extracellular signals to intracellular responses, including cytoskeletal dynamics, gene expression, and cell cycle progression.[2][3]

Hyperactivation or overexpression of PAK1 is frequently observed in a wide range of human cancers, including breast, lung, colon, and ovarian cancers, and is often associated with poor prognosis and drug resistance.[3][4][5] Its activation promotes several cancer hallmarks by modulating key oncogenic pathways such as the Raf-MAPK, PI3K-AKT, and NF-κB signaling cascades.[6][7] This central role in tumor progression has positioned PAK1 as a high-value target for the development of novel anticancer agents.[2][5]

This compound: A Bioactive Compound from Brazilian Green Propolis

This compound (3,5-diprenyl-4-hydroxycinnamic acid) is a prominent phenolic compound found in high concentrations in Brazilian green propolis, a resinous substance produced by honeybees from the plant Baccharis dracunculifolia.[8][9][10] ARC is credited with many of the therapeutic properties of this propolis type, including anti-inflammatory, antioxidant, immunomodulatory, and potent antitumor activities.[9][10][11] A key aspect of its anticancer effect is its ability to selectively inhibit the oncogenic PAK1 signaling pathway.[11][12]

Mechanism of Action: Selective Inhibition of the PAK1 Signaling Pathway

This compound has been demonstrated to selectively block PAK1-dependent signaling pathways.[11][12] This inhibition is crucial for its antitumor effects, particularly in cancers that are reliant on PAK1 for their growth and survival, such as those associated with neurofibromatosis (NF).[12][13] A significant finding is that this compound's inhibitory action is selective for the PAK1 pathway, and it does not appear to affect other critical survival kinases like AKT.[11][12]

The downstream consequences of PAK1 inhibition by this compound include:

  • Suppression of Proliferative Signaling: PAK1 can directly phosphorylate and activate components of the MAPK pathway, such as Raf-1 and MEK1.[14] By inhibiting PAK1, this compound attenuates this pro-proliferative signaling cascade.

  • Induction of Apoptosis: Activated PAK1 can promote cell survival by phosphorylating pro-apoptotic proteins like BAD or by activating the Raf1/BCL2 complex.[1][15] Inhibition by this compound can reverse these anti-apoptotic signals.

  • Modulation of Inflammatory Responses: PAK1 can facilitate the nuclear activation of NF-κB, a master regulator of inflammation.[6][16] this compound has been shown to decrease NF-κB activity, which may be mediated through its inhibition of PAK1.[16][17]

Below is a diagram illustrating the central role of PAK1 in oncogenic signaling and the point of inhibition by this compound.

G cluster_upstream Upstream Activators cluster_pak1 PAK1 Core cluster_outputs Cellular Outcomes RTK Receptor Tyrosine Kinases (e.g., EGFR) Ras Ras RTK->Ras Rac_Cdc42 Rac1 / Cdc42 Ras->Rac_Cdc42 PAK1 PAK1 Rac_Cdc42->PAK1 Activation Raf_MEK_ERK Raf-MEK-ERK (MAPK Pathway) PAK1->Raf_MEK_ERK PI3K_AKT PI3K-AKT Pathway PAK1->PI3K_AKT Crosstalk NFkB NF-κB Pathway PAK1->NFkB LIMK LIMK / Cofilin PAK1->LIMK Angiogenesis Angiogenesis PAK1->Angiogenesis ARC This compound ARC->PAK1 Inhibition Proliferation Proliferation & Survival Raf_MEK_ERK->Proliferation PI3K_AKT->Proliferation Inflammation Inflammation NFkB->Inflammation Metastasis Metastasis & Invasion LIMK->Metastasis

Caption: PAK1 signaling pathway and inhibition by this compound.

Data Presentation: Quantitative Efficacy

The inhibitory effects of this compound have been quantified in various in vitro and in vivo models. The following tables summarize the key data available from published studies.

Table 1: In Vitro Efficacy of this compound and its Derivatives

Compound Cell Line Assay Type IC50 Value Reference
This compound S-462 (NF1-deficient MPNST) Cell Growth 25 µM [11]
This compound HEI-193 (NF2-deficient Schwannoma) Cell Growth 210 µM [11]
This compound A549 (Human Lung Carcinoma) Cell Growth ~25 µM [18]
15A (ARC Ester) A549 (Human Lung Carcinoma) Cell Growth ~250 nM [19]

| 15A (ARC Ester) | In-cell Assay | PAK1 Inhibition | ~5 µM |[20] |

MPNST: Malignant Peripheral Nerve Sheath Tumor

Table 2: In Vivo Efficacy of this compound

Model Treatment Dosage Outcome Reference
Mouse Xenograft (Human NF tumor) This compound 50 mg/kg Almost complete suppression of tumor growth [11]

| Mouse Xenograft (Human NF tumor) | Green Propolis Extract | 500 mg/kg | Almost complete suppression of tumor growth |[11] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound as a PAK1 inhibitor.

Cell Viability and Cytotoxicity Assay

This protocol is used to determine the effect of this compound on the viability and proliferation of cancer cell lines.

  • Cell Seeding: Plate cells (e.g., A549, S-462) in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for attachment.

  • Treatment: Prepare serial dilutions of this compound in the appropriate solvent (e.g., DMSO) and then dilute further in cell culture medium. The final solvent concentration should be non-toxic (e.g., <0.1% DMSO). Remove the old medium from the cells and add 100 µL of the medium containing various concentrations of this compound. Include solvent-only controls.

  • Incubation: Incubate the treated cells for a specified period (e.g., 48, 72, or 96 hours) at 37°C and 5% CO₂.

  • Quantification (Trypan Blue Method):

    • Harvest cells by trypsinization and resuspend in a known volume of medium.

    • Mix a small aliquot of the cell suspension with an equal volume of 0.4% Trypan Blue stain.

    • Count the number of viable (unstained) and non-viable (blue) cells using a hemocytometer.

    • Calculate the percentage of viable cells relative to the solvent control.

  • Data Analysis: Plot cell viability against the logarithm of this compound concentration and determine the IC50 value using non-linear regression analysis.

G cluster_workflow Cell Viability Assay Workflow A 1. Seed Cells in 96-well plate B 2. Treat with This compound (serial dilutions) A->B C 3. Incubate (e.g., 72 hours) B->C D 4. Harvest and Stain (e.g., Trypan Blue) C->D E 5. Count Viable Cells (Hemocytometer) D->E F 6. Calculate IC50 E->F

Caption: Workflow for a typical cell viability experiment.

Western Blot Analysis of PAK1 Pathway Activation

This protocol is used to assess the phosphorylation status of PAK1 and its downstream effectors, providing a direct measure of pathway inhibition by this compound.

  • Cell Culture and Treatment: Seed cells in 6-well plates and grow until they reach 70-80% confluency. Treat the cells with this compound at various concentrations (e.g., 10, 25, 50 µM) for a predetermined time (e.g., 2, 6, 24 hours).

  • Protein Extraction: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford protein assay.

  • SDS-PAGE and Transfer: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C. Use antibodies specific for phospho-PAK1 (Thr423), total PAK1, phospho-MEK1, total MEK1, phospho-ERK1/2, total ERK1/2, and a loading control (e.g., GAPDH or β-actin).

    • Wash the membrane three times with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.

  • Analysis: Quantify band intensities using densitometry software. Normalize the levels of phosphorylated proteins to their respective total protein levels to determine the extent of inhibition.

G cluster_workflow Western Blot Workflow A Cell Treatment & Lysis B Protein Quantification A->B C SDS-PAGE B->C D Membrane Transfer C->D E Immunoblotting (Primary & Secondary Abs) D->E F Detection (ECL) & Imaging E->F

Caption: Workflow for Western Blot analysis.

In Vivo Tumor Xenograft Study

This protocol describes a mouse model to evaluate the in vivo antitumor efficacy of this compound. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Cell Preparation: Harvest cancer cells (e.g., human neurofibroma cells) from culture, wash with sterile PBS, and resuspend in a 1:1 mixture of PBS and Matrigel at a concentration of 10-20 million cells/mL.

  • Tumor Implantation: Subcutaneously inject 100-200 µL of the cell suspension into the flank of 6-8 week old immunocompromised mice (e.g., nude mice).

  • Tumor Growth and Grouping: Allow tumors to grow until they reach a palpable size (e.g., 100 mm³). Randomly assign mice into treatment and control groups (n=5-10 mice per group).

  • Treatment Administration:

    • Vehicle Control Group: Administer the vehicle (e.g., corn oil, PBS with 0.5% carboxymethylcellulose) via the chosen route (e.g., oral gavage, intraperitoneal injection).

    • This compound Group: Administer this compound, dissolved or suspended in the vehicle, at a specified dose (e.g., 50 mg/kg) and schedule (e.g., daily).

  • Monitoring: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length × Width²)/2. Monitor animal body weight and overall health.

  • Endpoint: Continue the experiment for a set period (e.g., 21-28 days) or until tumors in the control group reach a predetermined maximum size. Euthanize the mice, excise the tumors, and measure their final weight and volume.

  • Analysis: Compare the average tumor growth, final tumor weight, and volume between the control and treated groups. Statistical analysis (e.g., t-test or ANOVA) should be performed to determine significance.

Conclusion and Future Directions

The available evidence strongly supports the role of this compound as a selective and effective inhibitor of the oncogenic PAK1 signaling pathway. Its ability to suppress the growth of PAK1-dependent tumors in both in vitro and in vivo models highlights its significant therapeutic potential.[11][12] Furthermore, the natural origin of this compound from Brazilian green propolis suggests a favorable profile for further development.

Future research should focus on several key areas:

  • Mechanism Elucidation: Determining the precise molecular interaction between this compound and PAK1 (e.g., allosteric vs. ATP-competitive inhibition) will be critical for rational drug design.

  • Pharmacokinetic Studies: Comprehensive analysis of the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is needed to optimize dosing and delivery.

  • Derivative Synthesis: The successful enhancement of anti-PAK1 and anticancer activity through triazolyl esterization demonstrates the potential for medicinal chemistry to improve the potency and drug-like properties of this compound.[19][20]

  • Clinical Investigation: Given the strong preclinical data, progression towards clinical trials in patients with PAK1-driven malignancies, such as neurofibromatosis and certain solid tumors, is a logical and promising next step.

References

Bioavailability and Pharmacokinetics of Artepillin C: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific understanding of the bioavailability and pharmacokinetics of Artepillin C, a prominent prenylated phenylpropanoid found in Brazilian green propolis. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this natural compound.

Introduction

This compound (3,5-di-prenyl-4-hydroxycinnamic acid) is a major bioactive constituent of Brazilian green propolis, derived from the plant Baccharis dracunculifolia. It has garnered significant scientific interest due to its diverse pharmacological activities, including anti-inflammatory, antioxidant, neuroprotective, and anticancer properties. A thorough understanding of its bioavailability and pharmacokinetic profile is crucial for the development of this compound as a potential therapeutic agent. This guide summarizes the available quantitative data, details the experimental methodologies used in key studies, and visualizes relevant biological pathways and workflows.

Bioavailability and Pharmacokinetics

The bioavailability of this compound has been investigated in animal models, with limited but insightful data available from human studies. Generally, the oral bioavailability of this compound appears to be low, with rapid metabolism and elimination.

Pharmacokinetic studies in rodents have provided initial insights into the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

Table 1: Pharmacokinetic Parameters of this compound in Rats following Oral Administration

ParameterValueSpecies/ModelDosageAnalytical MethodReference
Cmax (Portal Vein) 19.7 µmol/LWistar Rats100 µmol/kgHPLC-ECD[1]
Tmax (Portal Vein) 5-10 minWistar Rats100 µmol/kgHPLC-ECD[1]
AUC (Portal Vein) 182.6 µmol·min·L⁻¹Wistar Rats100 µmol/kgHPLC-ECD[1]
AUC Ratio (Artery/Portal) 0.04Wistar Rats100 µmol/kgHPLC-ECD[1]

Table 2: Pharmacokinetic Parameters of this compound in Mice following Oral Administration

ParameterValueSpecies/ModelDosageAnalytical MethodReference
Cmax (Plasma) 22 µg/mLSwiss Mice10 mg/kgGC-MS[2]
Tmax (Plasma) 1 hSwiss Mice10 mg/kgGC-MS[2]

To date, comprehensive pharmacokinetic studies of pure this compound in humans are limited. However, a study on the oral administration of a Brazilian green propolis extract provided valuable information on the fate of this compound in the human body.

Table 3: Pharmacokinetic Parameters of this compound in Humans following Oral Administration of Brazilian Green Propolis Extract

ParameterValueStudy PopulationDosageAnalytical MethodReference
Cmax (Total this compound) 1255 ± 517 nMHealthy Volunteers360 mg BGP extractLC/MS/MS

Note: This study measured total this compound after enzymatic hydrolysis, indicating that a significant portion is present as conjugates. Specific values for Tmax, half-life, clearance, and volume of distribution were not reported.

In vitro and in vivo studies have begun to elucidate the metabolic pathways of this compound.

  • In Vitro Metabolism: Studies using rat and human liver microsomes have shown that this compound is metabolized into hydroxylated forms, identified as capillartemisin A and B[3]. In human liver microsomes, the primary cytochrome P450 isoforms responsible for this metabolism are CYP2E1 and CYP2C9[3][4].

  • In Vivo Metabolism: In rats, this compound is metabolized to hydroxylated metabolites and glucuronides[3]. Human studies following the ingestion of Brazilian green propolis confirm that this compound is extensively metabolized, with the majority (approximately 89.3%) circulating in the plasma as phenolic glucuronide conjugates.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide, offering a reference for researchers looking to replicate or build upon these findings.

  • Objective: To evaluate the absorption and bioavailability of this compound after oral administration in rats[1].

  • Subjects: Male Wistar rats.

  • Administration: Oral gavage of this compound (100 µmol/kg body weight).

  • Blood Sampling: Blood was collected from the portal vein and abdominal artery at various time points post-administration[1].

  • Sample Analysis: Serum concentrations of this compound and its metabolites were quantified by High-Performance Liquid Chromatography with Coulometric Detection (HPLC-ECD)[1].

G cluster_protocol Rat Pharmacokinetic Protocol start Oral Administration (100 µmol/kg this compound) sampling Blood Sampling (Portal Vein & Abdominal Artery) start->sampling Time Points analysis Quantification by HPLC-ECD sampling->analysis Serum Samples pk_params Pharmacokinetic Parameter Calculation (Cmax, Tmax, AUC) analysis->pk_params Concentration Data

Experimental workflow for the in vivo pharmacokinetic study of this compound in rats.
  • Objective: To investigate the metabolism of this compound in rat and human liver microsomes[3][4].

  • Method: Incubation of this compound with pooled human or rat liver microsomes in the presence of NADPH.

  • Metabolite Identification: Metabolites were identified using Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Enzyme Phenotyping: The specific human CYP450 enzymes involved were identified using a panel of recombinant human CYP enzymes.

  • Objective: To investigate the effect of this compound on the ERK and p38 MAPK signaling pathways in neurite outgrowth[5].

  • Cell Line: Rat pheochromocytoma (PC12m3) cells.

  • Treatment: Cells were treated with this compound (20 µM).

  • Inhibition Studies: Specific inhibitors for ERK (U0126) and p38 MAPK (SB203580) were used to confirm pathway involvement[5].

  • Analysis: Neurite outgrowth was observed and quantified. Phosphorylation of ERK and p38 MAPK was assessed, likely by Western blotting (though not explicitly stated in the abstract).

G ArtepillinC This compound ERK ERK ArtepillinC->ERK Activates p38_MAPK p38 MAPK ERK->p38_MAPK Phosphorylates NeuriteOutgrowth Neurite Outgrowth p38_MAPK->NeuriteOutgrowth Promotes U0126 U0126 (ERK Inhibitor) U0126->ERK SB203580 SB203580 (p38 Inhibitor) SB203580->p38_MAPK

This compound-induced neurite outgrowth via ERK and p38 MAPK pathways.
  • Objective: To determine if this compound sensitizes prostate cancer cells to TRAIL-induced apoptosis.

  • Cell Line: LNCaP human prostate cancer cells.

  • Treatment: Cells were co-treated with TRAIL and this compound.

  • Assays:

    • Cytotoxicity was measured using MTT and LDH assays.

    • Apoptosis was detected by Annexin V-FITC staining and flow cytometry.

    • Death receptor (TRAIL-R1 and TRAIL-R2) expression was analyzed by flow cytometry.

    • Caspase-8 and caspase-3 activities were determined by colorimetric assays.

    • Mitochondrial membrane potential was evaluated using DePsipher staining.

G ArtepillinC This compound TRAIL_R2 TRAIL-R2 (DR5) Expression ArtepillinC->TRAIL_R2 Increases NFkB NF-κB Activity ArtepillinC->NFkB Decreases TRAIL TRAIL TRAIL->TRAIL_R2 Binds to Caspase8 Caspase-8 Activation TRAIL_R2->Caspase8 Mitochondria Mitochondrial Pathway Caspase8->Mitochondria Caspase3 Caspase-3 Activation Caspase8->Caspase3 Mitochondria->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Sensitization of cancer cells to TRAIL-induced apoptosis by this compound.
  • Objective: To investigate the effect of this compound on NF-κB activity[2].

  • Cell Lines: RAW 264.7 (murine macrophages) and HEK 293 (human embryonic kidney) cells.

  • Treatment: Cells were treated with this compound (e.g., 3, 10, or 100 µM in RAW 264.7 cells).

  • Analysis: NF-κB activity was measured using an ELISA-based TransAM NF-κB kit, which quantifies the binding of the p65 subunit of NF-κB to its consensus sequence.

Conclusion and Future Directions

The available data indicate that this compound is orally absorbed, but its bioavailability is limited by extensive first-pass metabolism, primarily through glucuronidation and hydroxylation. The compound has been shown to modulate several key signaling pathways, providing a mechanistic basis for its observed pharmacological effects.

For drug development professionals, the low oral bioavailability of this compound presents a challenge that may be addressed through formulation strategies such as nanoencapsulation or the development of prodrugs. Further research is warranted in the following areas:

  • Comprehensive Pharmacokinetic Profiling: Detailed studies to determine the half-life, clearance, and volume of distribution of this compound in both preclinical models and humans are essential.

  • In Vivo Metabolic Mapping: A more complete characterization of the in vivo metabolites of this compound and their biological activities is needed.

  • Human Clinical Trials: Well-controlled clinical trials are required to establish the safety, tolerability, and efficacy of this compound in human populations for various therapeutic indications.

This technical guide provides a solid foundation for researchers and clinicians interested in this compound. As research in this area continues to evolve, a more complete understanding of its pharmacokinetic profile will undoubtedly facilitate its translation from a promising natural compound to a clinically useful therapeutic agent.

References

The Antioxidant and Radical Scavenging Properties of Artepillin C: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Artepillin C (3,5-diprenyl-4-hydroxycinnamic acid), a prominent bioactive constituent of Brazilian green propolis, has garnered significant scientific attention for its diverse pharmacological activities.[1] Among these, its potent antioxidant and radical scavenging properties are of particular interest for their therapeutic potential in mitigating oxidative stress-related pathologies.[1][2] This technical guide provides an in-depth overview of the antioxidant mechanisms of this compound, supported by quantitative data, detailed experimental protocols, and elucidation of its influence on key cellular signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in drug development exploring the therapeutic applications of this compound.

Direct Radical Scavenging Activity

This compound exhibits robust direct radical scavenging activity, primarily attributed to its phenolic hydroxyl group, which can donate a hydrogen atom to neutralize free radicals, thereby forming a stable phenoxyl radical.[3] This mechanism is central to its ability to counteract reactive oxygen species (ROS) and reactive nitrogen species (RNS). The efficacy of this scavenging activity has been quantified in numerous studies using various standard assays.

Quantitative Antioxidant Data

The antioxidant capacity of this compound has been evaluated using established in vitro assays, with the results summarized in the table below. These values provide a comparative measure of its potency against common free radicals.

AssayRadicalIC50/ED50 (µM)Reference CompoundReference Compound IC50/ED50 (µM)
DPPH 2,2-diphenyl-1-picrylhydrazyl24.6Ascorbic Acid89.8
ABTS 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)19.5Ascorbic Acid57.5

Table 1: Summary of the in vitro radical scavenging activity of this compound.

Cellular Antioxidant Mechanisms

Beyond direct radical scavenging, this compound exerts its antioxidant effects within the cellular environment through the modulation of key signaling pathways and the inhibition of pro-oxidant enzymes.

Modulation of the NF-κB Signaling Pathway

This compound has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a critical transcription factor involved in inflammatory responses and the expression of pro-oxidant enzymes like inducible nitric oxide synthase (iNOS).[4][5] By blocking NF-κB activation, this compound can suppress the downstream production of nitric oxide (NO) and other inflammatory mediators that contribute to oxidative stress.[5][6]

NF_kB_Pathway cluster_nucleus Nucleus LPS_IFNg LPS + IFN-γ TLR4 TLR4 LPS_IFNg->TLR4 Activates IKK IKK Complex TLR4->IKK IkB_NFkB IκBα-NF-κB (Inactive) IKK->IkB_NFkB Phosphorylates IκBα NFkB_active NF-κB (Active) IkB_NFkB->NFkB_active Releases NF-κB Nucleus Nucleus NFkB_active->Nucleus Gene_Expression Pro-inflammatory Gene Expression (e.g., iNOS, TNF-α) NFkB_active->Gene_Expression Induces ArtepillinC This compound ArtepillinC->IKK Inhibits ArtepillinC->NFkB_active Inhibits Nuclear Translocation

This compound inhibits the NF-κB signaling pathway.
Potential Activation of the Nrf2-ARE Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the endogenous antioxidant response. While direct activation of the Nrf2 pathway by this compound is an area of ongoing research, many phenolic compounds are known to induce this pathway.[7] Activation of Nrf2 leads to the transcription of a suite of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase (GCL).[7][8]

Nrf2_Pathway cluster_nucleus Nucleus ArtepillinC This compound (Potential Activator) Keap1_Nrf2 Keap1-Nrf2 (Inactive) ArtepillinC->Keap1_Nrf2 Inhibits Keap1 Nrf2_active Nrf2 (Active) Keap1_Nrf2->Nrf2_active Releases Nrf2 Nucleus Nucleus Nrf2_active->Nucleus ARE Antioxidant Response Element (ARE) Nrf2_active->ARE Binds to Antioxidant_Genes Antioxidant & Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Induces Transcription

Potential activation of the Nrf2-ARE pathway by this compound.
Cellular Antioxidant Activity in HepG2 Cells

In a study utilizing human hepatoma HepG2 cells, this compound demonstrated significant protective effects against oxidative damage. At a concentration of 20 µM, it suppressed lipid peroxidation by 16% and reduced the formation of 8-hydroxy-2'-deoxyguanosine (an indicator of oxidative DNA damage) by 36%.[9] This highlights its bioavailability and activity within a cellular context.[9]

Experimental Protocols

The following sections detail the methodologies for the key assays used to quantify the antioxidant and radical scavenging properties of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

DPPH_Workflow Start Start Prepare_DPPH Prepare 0.041 mM DPPH in Ethanol Start->Prepare_DPPH Prepare_ArtepillinC Prepare this compound Stock Solution and Dilutions Start->Prepare_ArtepillinC Mix Mix 0.1 mL this compound with 0.9 mL DPPH Solution Prepare_DPPH->Mix Prepare_ArtepillinC->Mix Incubate Incubate in Dark at Room Temperature for 30 min Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Scavenging and ED50 Measure->Calculate End End Calculate->End

Workflow for the DPPH radical scavenging assay.

Detailed Protocol:

  • Preparation of DPPH Solution: A 0.041 mM solution of DPPH in ethanol is prepared.[4]

  • Sample Preparation: A stock solution of this compound is prepared and serially diluted to various concentrations.

  • Reaction Mixture: 0.1 mL of each this compound dilution is mixed with 0.9 mL of the DPPH solution.[4] A control is prepared with 0.1 mL of the solvent instead of the sample.

  • Incubation: The mixtures are incubated in the dark at room temperature for 30 minutes.[4]

  • Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer.[4]

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [1 - (Absorbance of sample / Absorbance of control)] x 100 The ED50 value, the concentration required to scavenge 50% of the DPPH radicals, is then determined.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant is measured by the decrease in absorbance at 734 nm.

ABTS_Workflow Start Start Prepare_ABTS Prepare ABTS Radical Cation (ABTS•+) Solution Start->Prepare_ABTS Prepare_ArtepillinC Prepare this compound Stock Solution and Dilutions Start->Prepare_ArtepillinC Mix Mix this compound Dilution with ABTS•+ Solution Prepare_ABTS->Mix Prepare_ArtepillinC->Mix Incubate Incubate in Dark at 37°C for 10 min Mix->Incubate Measure Measure Absorbance at 417 nm or 734 nm Incubate->Measure Calculate Calculate % Scavenging and ED50 Measure->Calculate End End Calculate->End

Workflow for the ABTS radical scavenging assay.

Detailed Protocol:

  • Preparation of ABTS•+ Solution: The ABTS•+ radical cation is generated by reacting ABTS stock solution with a strong oxidizing agent (e.g., potassium persulfate or peroxidase and hydrogen peroxide).[4] The resulting solution is diluted with a suitable buffer (e.g., phosphate-citrate buffer) to an absorbance of approximately 0.70 at 734 nm.[10]

  • Sample Preparation: A stock solution of this compound is prepared and serially diluted.

  • Reaction Mixture: An aliquot of the this compound dilution is mixed with the ABTS•+ solution.[10]

  • Incubation: The reaction mixture is incubated for a specified time (e.g., 6-10 minutes) at a controlled temperature (e.g., 37°C).[4][10]

  • Measurement: The absorbance is measured at 734 nm (or 417 nm in some protocols).[4][10]

  • Calculation: The percentage of ABTS•+ scavenging is calculated similarly to the DPPH assay, and the ED50 value is determined.

Cellular Antioxidant Assay (CAA)

This assay measures the antioxidant activity of a compound within a cellular environment, providing a more biologically relevant assessment.

Detailed Protocol (based on HepG2 cell model):

  • Cell Culture: Human hepatoma (HepG2) cells are cultured to confluence in appropriate media.[9]

  • Treatment: Cells are treated with varying concentrations of this compound for a specified duration.

  • Induction of Oxidative Stress: An oxidizing agent (e.g., AAPH, a peroxyl radical generator) is added to induce oxidative stress.

  • Measurement of Oxidative Damage:

    • Lipid Peroxidation: Measured using methods such as the Thiobarbituric Acid Reactive Substances (TBARS) assay, which quantifies malondialdehyde (MDA), a byproduct of lipid peroxidation.[9]

    • DNA Damage: Quantified by measuring levels of 8-hydroxy-2'-deoxyguanosine (8-OHdG) using techniques like HPLC with electrochemical detection or ELISA.[9]

  • Data Analysis: The reduction in markers of lipid peroxidation and DNA damage in this compound-treated cells compared to control cells indicates its cellular antioxidant activity.

Conclusion

This compound is a potent antioxidant with well-documented radical scavenging capabilities and the ability to modulate cellular signaling pathways involved in oxidative stress. Its multifaceted antioxidant profile, combining direct chemical quenching of free radicals with intracellular protective mechanisms, underscores its significant potential as a therapeutic agent for a range of diseases underpinned by oxidative damage. The data and protocols presented in this guide offer a solid foundation for further research and development of this compound in various biomedical applications. Further investigation into its effects on the Nrf2 pathway is warranted to fully elucidate its cytoprotective mechanisms.

References

The Immunomodulatory Effects of Artepillin C on Macrophages: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Artepillin C (3,5-diprenyl-4-hydroxycinnamic acid), a prominent bioactive phenolic compound found in Brazilian green propolis, has garnered significant attention for its diverse pharmacological properties. Among these, its immunomodulatory capacity, particularly its influence on macrophage function, presents a promising avenue for therapeutic development in inflammatory and immune-related disorders. This technical guide provides an in-depth overview of the current understanding of this compound's effects on macrophages, with a focus on its anti-inflammatory actions, impact on cytokine production, and the underlying signaling pathways. This document is intended to serve as a comprehensive resource, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the molecular mechanisms involved.

Quantitative Effects of this compound on Macrophage Function

This compound has been demonstrated to modulate several key functions of macrophages, primarily characterized by a reduction in pro-inflammatory mediators. The following tables summarize the quantitative data from studies on RAW264.7 macrophages, a commonly used murine macrophage cell line.

Table 1: Inhibitory Effects of this compound on Pro-inflammatory Mediators in LPS + IFN-γ-stimulated RAW264.7 Macrophages
MediatorThis compound Concentration (µM)InhibitionIC50/ED50 (µM)Reference
Nitric Oxide (NO)25-100Dose-dependent decrease53.6[1]
IL-1β50-100Significant decreaseNot Determined[1]
IL-12p4050-100Significant decreaseNot Determined[1]
TNF-α50-100Significant decreaseNot Determined[1]
IL-350-100Significant decreaseNot Determined[1]
IL-450-100Significant decreaseNot Determined[1]
IL-550-100Significant decreaseNot Determined[1]
IL-950-100Significant decreaseNot Determined[1]
IL-1350-100Significant decreaseNot Determined[1]
IL-1750-100Significant decreaseNot Determined[1]
G-CSF50-100Significant decreaseNot Determined[1]
GM-CSF50-100Significant decreaseNot Determined[1]
MCP-150-100Significant decreaseNot Determined[1]
MIP-1α50-100Significant decreaseNot Determined[1]
MIP-1β50-100Significant decreaseNot Determined[1]
RANTES50-100Significant decreaseNot Determined[1]
KC50-100Significant decreaseNot Determined[1]
Table 2: Effects of this compound on Other Cytokines in LPS + IFN-γ-stimulated RAW264.7 Macrophages
CytokineThis compound Concentration (µM)EffectReference
IL-1α50-100No significant effect[1]
IL-650-100No significant effect[1]
IL-1050-100No significant effect[1]
IFN-γ50-100Increased synthesis[1]

Effects on Macrophage Signaling Pathways

The immunomodulatory effects of this compound are primarily attributed to its ability to interfere with key inflammatory signaling pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In resting macrophages, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like Lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.

Studies have shown that this compound markedly blocks the activation of NF-κB in LPS and IFN-γ-stimulated RAW264.7 macrophages in a dose-dependent manner.[1] This inhibition of NF-κB activation is a key mechanism underlying the reduced expression of numerous pro-inflammatory cytokines and mediators.

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates pIkB p-IκB IKK->pIkB P IkB IκB IkB_NFkB IκB-NF-κB Complex IkB->IkB_NFkB NFkB NF-κB (p50/p65) NFkB->IkB_NFkB NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocation ArtepillinC This compound ArtepillinC->IKK Inhibits IkB_NFkB->IKK Proteasome Proteasome pIkB->Proteasome Degradation DNA DNA NFkB_nuc->DNA Cytokines Pro-inflammatory Cytokines & Mediators DNA->Cytokines Transcription

Figure 1: this compound inhibits the NF-κB signaling pathway.
MAPK and Nrf2 Signaling Pathways

While the role of this compound in modulating the Mitogen-Activated Protein Kinase (MAPK) and Nuclear factor erythroid 2-related factor 2 (Nrf2) pathways in macrophages is less defined, these pathways are critical in regulating inflammation and oxidative stress. The MAPK family (including p38, ERK, and JNK) is involved in the production of pro-inflammatory cytokines. The Nrf2 pathway is a key regulator of the antioxidant response. Given this compound's potent antioxidant properties, it is plausible that it also interacts with the Nrf2 pathway. Further research is required to elucidate the precise effects of this compound on these signaling cascades in macrophages.

Effects on Macrophage Polarization and Phagocytosis

Macrophage Polarization

Macrophages exhibit remarkable plasticity and can be polarized into different functional phenotypes, broadly classified as the pro-inflammatory M1 and the anti-inflammatory M2 macrophages. The observed inhibitory effect of this compound on the production of M1-associated cytokines (e.g., TNF-α, IL-1β, IL-12) suggests a potential role in skewing macrophage polarization away from the M1 phenotype. However, direct evidence for the effect of this compound on M1 and M2 marker gene and protein expression is currently lacking and represents an important area for future investigation.

Macrophage_Polarization cluster_stimuli Stimuli cluster_macrophage Macrophage cluster_polarized Polarized Macrophages LPS_IFNg LPS + IFN-γ M0 M0 (Unpolarized) LPS_IFNg->M0 IL4_IL13 IL-4 / IL-13 IL4_IL13->M0 M1 M1 (Pro-inflammatory) M0->M1 M2 M2 (Anti-inflammatory) M0->M2 ArtepillinC This compound ArtepillinC->M1 Potential Inhibition ELISA_Workflow cluster_plate_prep Plate Preparation cluster_sample_incubation Sample Incubation cluster_detection Detection cluster_readout Readout coat Coat plate with capture antibody block Block with BSA or milk coat->block add_sample Add standards and supernatant samples block->add_sample incubate1 Incubate add_sample->incubate1 add_detect_ab Add biotinylated detection antibody incubate1->add_detect_ab incubate2 Incubate add_detect_ab->incubate2 add_strep_hrp Add Streptavidin-HRP incubate2->add_strep_hrp incubate3 Incubate add_strep_hrp->incubate3 add_substrate Add TMB substrate incubate3->add_substrate stop_reaction Stop reaction add_substrate->stop_reaction read_plate Read absorbance at 450 nm stop_reaction->read_plate Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection cluster_detection_wb Detection lysis Cell Lysis quant Protein Quantification lysis->quant denature Denaturation quant->denature sds_page SDS-PAGE denature->sds_page transfer Transfer to PVDF membrane sds_page->transfer block_mem Block membrane transfer->block_mem primary_ab Incubate with primary antibody (e.g., anti-p-IκB) block_mem->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibody primary_ab->secondary_ab ecl Add ECL substrate secondary_ab->ecl image Image chemiluminescence ecl->image

References

The Discovery and Pharmacological Profile of Artepillin C from Brazilian Green Propolis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Artepillin C, a prenylated phenolic compound, stands as the principal bioactive constituent of Brazilian green propolis, a resinous substance produced by honeybees from the botanical source Baccharis dracunculifolia DC (Asteraceae).[1][2] Its discovery has instigated a significant volume of research, revealing a broad spectrum of pharmacological activities, including anti-inflammatory, antioxidant, antimicrobial, and antitumor effects.[1][2] This technical guide provides an in-depth overview of the discovery of this compound, its chemical properties, and a detailed examination of the experimental methodologies used to elucidate its biological functions. Particular focus is given to its modulation of key signaling pathways, supported by quantitative data and visual diagrams to facilitate comprehension and further investigation by the scientific community.

Introduction: The Genesis of a Bioactive Molecule

Propolis, a resinous mixture collected by honeybees from various plant sources, has been utilized for centuries in traditional medicine.[1][2] The chemical composition of propolis is highly dependent on the local flora, leading to distinct types with unique bioactive profiles.[1] Brazilian green propolis, distinguished by its vibrant green hue, has garnered considerable scientific attention due to its potent biological activities.[1] The primary botanical origin of this particular propolis is the leaf exudates of Baccharis dracunculifolia, a shrub native to southeastern Brazil.[1][3]

Initial phytochemical investigations into Brazilian green propolis led to the isolation and characterization of its major phenolic acid, this compound (3,5-diprenyl-4-hydroxycinnamic acid).[1][4] This discovery was a pivotal moment, as subsequent research has largely attributed the therapeutic properties of Brazilian green propolis to the high concentration of this unique compound.[1] this compound's distinctive chemical structure, featuring two prenyl groups attached to a cinnamic acid backbone, underpins its significant bioavailability and diverse pharmacological effects.[4]

Physicochemical Properties and Quantification

This compound is a low-molecular-weight phenolic compound with a chemical structure that enhances its affinity for cell membranes, contributing to its notable bioavailability.[4] The quantification of this compound has become a critical factor in the quality control of Brazilian green propolis.[5] High-Performance Liquid Chromatography (HPLC) coupled with UV-Vis or mass spectrometry detection is the most common analytical technique for this purpose.[5][6][7]

Table 1: Analytical Methods for this compound Quantification
Analytical MethodColumnMobile PhaseDetectionLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
HPLC-PDAMightysil RP-18 GP II (150 mm×4.6 mm, 5.0 μm)Gradient of 0.5% aqueous acetic acid and acetonitrile320 nm0.50 µg/mL0.75 µg/mL[8]
HPLC-UV-VisReversed-phase C18Not specifiedNot specified0.0036 µg/mL0.012 µg/mL[5]
UHPLC-MSC18 (2.1 x 100 mm; 1.7 μm)Gradient of water and methanol (with 0.01% formic acid)SRM (m/z 299 -> 200.12)10.79 µg/mL32.70 µg/mL[6]

Experimental Protocols

This section details the methodologies for key experiments used to characterize the biological activities of this compound.

Extraction and Isolation of this compound from Baccharis dracunculifolia

A common procedure for the isolation of this compound involves solvent extraction followed by chromatographic purification.

Workflow for this compound Isolation

G start Dried and powdered leaves of Baccharis dracunculifolia extraction Maceration with ethyl acetate start->extraction filtration Filtration to remove solid plant material extraction->filtration evaporation Rotary evaporation to concentrate the extract filtration->evaporation chromatography Silica gel column chromatography evaporation->chromatography elution Elution with a hexane-ethyl acetate gradient chromatography->elution fractions Collection and analysis of fractions (TLC/HPLC) elution->fractions crystallization Crystallization of this compound-rich fractions fractions->crystallization end Pure this compound crystallization->end

Caption: Workflow for the extraction and isolation of this compound.

Protocol:

  • Plant Material: Air-dried leaves of Baccharis dracunculifolia are powdered.

  • Extraction: The powdered leaves are macerated with ethyl acetate at room temperature.

  • Filtration and Concentration: The extract is filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Chromatography: The crude extract is subjected to silica gel column chromatography.

  • Elution: The column is eluted with a gradient of hexane and ethyl acetate.

  • Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC) or HPLC for the presence of this compound.

  • Purification: Fractions rich in this compound are pooled, concentrated, and the compound is purified by recrystallization.

Cell Viability Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

MTT Assay Workflow

G cell_seeding Seed cells in a 96-well plate treatment Treat cells with varying concentrations of this compound cell_seeding->treatment incubation Incubate for a specified period (e.g., 24, 48, 72 hours) treatment->incubation mtt_addition Add MTT solution to each well incubation->mtt_addition formazan_formation Incubate to allow formazan crystal formation mtt_addition->formazan_formation solubilization Add solubilization solution (e.g., DMSO, SDS-HCl) formazan_formation->solubilization absorbance_reading Measure absorbance at ~570 nm solubilization->absorbance_reading analysis Calculate cell viability relative to control absorbance_reading->analysis

Caption: Workflow for the MTT cell viability assay.

Protocol:

  • Cell Seeding: Cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.[2]

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO).[9]

  • Incubation: The plate is incubated for a specific duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.[9][10]

  • MTT Addition: A sterile MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well to a final concentration of 0.5 mg/mL.[10]

  • Formazan Formation: The plate is incubated for an additional 1-4 hours to allow for the conversion of MTT to formazan crystals by metabolically active cells.[1][10]

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or an SDS-HCl solution) is added to dissolve the formazan crystals.[2][11]

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.[1][2]

Antioxidant Activity Assessment (DPPH and ABTS Assays)

The DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are commonly used to determine the free radical scavenging activity of a compound.

Protocol for DPPH Assay:

  • A solution of DPPH in methanol is prepared.

  • Various concentrations of this compound are added to the DPPH solution.

  • The mixture is incubated in the dark at room temperature for 30 minutes.[7]

  • The absorbance is measured at 517 nm.[7]

  • The percentage of DPPH radical scavenging activity is calculated.

Protocol for ABTS Assay:

  • The ABTS radical cation (ABTS•+) is generated by reacting ABTS stock solution with potassium persulfate.

  • The ABTS•+ solution is diluted with methanol to a specific absorbance at 734 nm.[12]

  • Various concentrations of this compound are added to the ABTS•+ solution.

  • After a defined incubation period, the absorbance is measured at 734 nm.[12]

  • The percentage of ABTS•+ scavenging activity is calculated.

Table 2: Biological Activities of this compound and Related Extracts
ActivityAssay/ModelTest SubstanceResult (IC50/MIC90)Reference
AntimicrobialStaphylococcus aureus (MSSA & MRSA)Green Propolis Ethanolic Extract (PVEE)MIC90: 246.3 µg/mL[13]
AntimicrobialStaphylococcus aureus (MSSA & MRSA)B. dracunculifolia Hexanic Extract (BDEH)MIC90: 295.5 µg/mL[14]
AntioxidantDPPH radical scavengingGreen Propolis Ethanolic Extract (PVEE)IC50: 13.09 µg/mL[13][14]
AntioxidantDPPH radical scavengingGreen Propolis Hexanic Extract (PVEH)IC50: 95.86 µg/mL[14]

Modulation of Cellular Signaling Pathways

This compound exerts its diverse biological effects by modulating several key intracellular signaling pathways.

Anti-inflammatory Effects via NF-κB Pathway Inhibition

The transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) is a central mediator of inflammatory responses. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitory IκB proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and proteasomal degradation. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes. This compound has been shown to inhibit the activation of NF-κB.[15]

Inhibition of the NF-κB Signaling Pathway by this compound

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS Inflammatory Stimuli (e.g., LPS) IKK IKK Complex LPS->IKK Activates IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylates IκB NFkB NF-κB IkB_NFkB->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation ArtepillinC This compound ArtepillinC->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds to Cytokines Pro-inflammatory Gene Expression DNA->Cytokines Induces G cluster_pathways Intracellular Signaling ArtepillinC This compound ERK ERK ArtepillinC->ERK Activates PI3K PI3K ArtepillinC->PI3K Activates p38_MAPK p38 MAPK ERK->p38_MAPK Activates Neurite_Outgrowth Neurite Outgrowth p38_MAPK->Neurite_Outgrowth Akt Akt PI3K->Akt Activates Akt->Neurite_Outgrowth

References

An In-depth Technical Guide to the Gastroprotective Effects of Artepillin C

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Artepillin C (ARC), a prenylated p-coumaric acid derivative, is a major bioactive compound found in Brazilian green propolis.[1] Extensive research has highlighted its diverse pharmacological properties, including significant gastroprotective and ulcer-healing capabilities.[1] This document provides a comprehensive technical overview of the mechanisms, quantitative effects, and experimental protocols associated with the gastroprotective action of this compound, intended to serve as a resource for researchers in gastroenterology and natural product-based drug discovery.

Quantitative Analysis of Gastroprotective Efficacy

This compound has demonstrated potent gastroprotective and healing effects across various preclinical models. The data summarized below quantifies its efficacy in terms of dose-dependency and impact on key physiological markers.

Table 1: Gastroprotective Effects of this compound in Acute Gastric Ulcer Models

Experimental Model Species Dose (mg/kg) Administration Route Key Outcomes & Quantitative Data Reference
Ethanol/HCl-Induced Ulcer Mice 0.3 Oral (p.o.) Minimum effective dose for gastroprotection. [2]
Ethanol/HCl-Induced Ulcer Mice 0.3, 3, 10 Oral (p.o.) & Intraperitoneal (i.p.) Dose-dependently prevented ulcer formation. [2][3]
Indomethacin-Induced Ulcer Mice 0.3, 3, 10 Oral (p.o.) Demonstrated significant gastroprotective activity. [2][3]

| Ethanol-Induced Ulcer | Rats | Not specified for ARC alone | Oral (p.o.) | As part of propolis extract, reduced Reactive Oxygen Species (ROS) and lipoperoxidation. |[4][5] |

Table 2: Gastric Ulcer Healing Effects of this compound

Experimental Model Species Dose (mg/kg) Administration Route Treatment Duration Key Outcomes & Quantitative Data Reference

| Acetic Acid-Induced Chronic Ulcer | Mice | 18 | Oral (p.o.), twice daily | 4 days | Significantly accelerated the gastric ulcer healing process. |[4][5] |

Mechanisms of Gastroprotective Action

The gastroprotective activity of this compound is multifactorial, involving the modulation of antioxidant, anti-inflammatory, and gastric secretion pathways.

Antioxidant and Anti-inflammatory Pathways

This compound mitigates oxidative stress and inflammation in the gastric mucosa, which are critical factors in the pathogenesis of gastric ulcers. It normalizes the activity of key antioxidant enzymes and reduces inflammatory markers. The proposed signaling cascade is illustrated below.

This compound's Antioxidant & Anti-inflammatory Pathway cluster_stimulus Ulcerogenic Stimuli cluster_response Cellular Response cluster_artepillin Intervention cluster_outcome Therapeutic Outcome Stimuli Ethanol, NSAIDs ROS ↑ Oxidative Stress (ROS, Lipoperoxidation) Stimuli->ROS Inflammation ↑ Inflammation (MPO, TNF-α) Stimuli->Inflammation Enzymes_down ↓ Antioxidant Enzymes (SOD, CAT, GST) Stimuli->Enzymes_down ARC This compound Enzymes_up ↑ Normalization of Antioxidant Enzymes (SOD, CAT, GST) ARC->Enzymes_up Modulates Inflammation_down ↓ Reduction in Inflammatory Markers (MPO, TNF-α) ARC->Inflammation_down Modulates Protection Gastroprotection & Ulcer Healing Enzymes_up->Protection Inflammation_down->Protection

Caption: Signaling pathway for this compound's antioxidant and anti-inflammatory effects.

Key mechanisms include:

  • Reduction of Inflammation: this compound significantly reduces the activity of myeloperoxidase (MPO), an enzyme indicative of neutrophil infiltration in inflamed tissue.[2] It also decreases the amount of the pro-inflammatory cytokine TNF-α.[2] This anti-inflammatory effect is partly mediated by the inhibition of prostaglandin E2 (PGE2) and nitric oxide through the modulation of the NF-κB pathway.[6]

  • Enhancement of Antioxidant Defense: The compound promotes the normalization of superoxide dismutase (SOD), catalase (CAT), and glutathione-S-transferase (GST) activities, which are crucial for detoxifying reactive oxygen species.[2]

Effects on Gastric Secretion and Mucosal Barrier

Beyond its anti-inflammatory and antioxidant roles, this compound reinforces the gastric mucosal barrier and controls gastric acid secretion.

  • Mucus Production: It has been observed that related compounds from green propolis increase the content of gastric mucin, a key component of the pre-epithelial barrier that protects against acid and pepsin.[2][4][5]

  • Acid and Pepsin Secretion: this compound contributes to a decrease in the volume, total acidity, and pepsin activity of gastric juice, reducing the aggressive factors within the stomach.[2]

Experimental Protocols

The following section details the standardized methodologies used to evaluate the gastroprotective effects of this compound. The general workflow for these preclinical studies is outlined in the diagram below.

General Workflow for Preclinical Gastroprotection Studies A 1. Animal Acclimatization (e.g., Swiss mice, Wistar rats) (1 week) B 2. Group Allocation (Vehicle, Positive Control, this compound) A->B C 3. Fasting Period (18-24 hours prior to induction) B->C D 4. Drug Administration (Oral or Intraperitoneal) C->D E 5. Ulcer Induction (e.g., Ethanol/HCl, Indomethacin) (1 hour post-treatment) D->E F 6. Euthanasia & Stomach Excision (1 hour post-induction) E->F G 7. Macroscopic & Microscopic Analysis (Ulcer scoring, Histology) F->G H 8. Biochemical Assays (MPO, SOD, CAT, Cytokines) F->H I 9. Data Analysis & Interpretation G->I H->I

Caption: Standard experimental workflow for evaluating gastroprotective agents.

Ethanol/HCl-Induced Acute Gastric Ulcer Model

This model is used to evaluate the cytoprotective effects of a compound against necrotizing agents.

  • Animals: Male Swiss mice (25-30 g) or Wistar rats (180-220 g).

  • Protocol:

    • Animals are fasted for 24 hours prior to the experiment but allowed free access to water.

    • Test groups are treated orally (p.o.) or intraperitoneally (i.p.) with this compound (e.g., 0.3, 3, 10 mg/kg) suspended in a vehicle (e.g., water with 1% Tween 80).

    • A vehicle control group receives only the vehicle. A positive control group may receive a standard drug like Carbenoxolone (200 mg/kg).[4][5]

    • One hour after treatment, gastric ulcers are induced by oral administration of 0.3 M HCl/60% ethanol solution (0.1 mL/10 g body weight).

    • One hour after induction, animals are euthanized via cervical dislocation.

    • Stomachs are removed, opened along the greater curvature, and rinsed with saline.

    • Ulcerated areas are measured (in mm²) to calculate an ulcer index and the percentage of gastroprotection.

    • Tissue samples are collected for histological analysis and biochemical assays (MPO, SOD, CAT, GST, TNF-α).[2]

Indomethacin-Induced Ulcer Model

This model assesses a compound's ability to protect against damage caused by nonsteroidal anti-inflammatory drugs (NSAIDs), which inhibit prostaglandin synthesis.[7]

  • Animals: Male Wistar rats (180-220 g).

  • Protocol:

    • Animals are fasted for 24 hours.

    • This compound (e.g., 0.3, 3, 10 mg/kg, p.o.), vehicle, or a positive control is administered.

    • Thirty minutes later, Indomethacin (e.g., 30 mg/kg, p.o.) is administered to induce ulcers.

    • Six hours after indomethacin administration, animals are euthanized.

    • Stomachs are excised, and the ulcer index is determined as described in the previous model.

Acetic Acid-Induced Chronic Ulcer Healing Model

This model is used to evaluate the therapeutic (healing) effect of a compound on pre-existing ulcers.

  • Animals: Male Swiss mice (25-30 g).[4][5]

  • Protocol:

    • Animals are anesthetized, and a laparotomy is performed.

    • A 10% acetic acid solution is injected into the subserosal layer of the stomach wall.

    • The abdominal incision is closed.

    • Starting on the day after surgery, animals are treated orally twice a day for a specified period (e.g., 4 days) with this compound (18 mg/kg), a vehicle, or a positive control like Ranitidine (20 mg/kg).[4][5]

    • At the end of the treatment period, animals are euthanized.

    • The ulcerated area is measured to determine the percentage of healing.

    • Tissue samples are collected for histological and immunohistochemical analysis (e.g., for Proliferating Cell Nuclear Antigen - PCNA, to assess cell proliferation).[4][5]

Conclusion

This compound demonstrates significant gastroprotective and ulcer-healing properties, which are substantiated by quantitative data from various preclinical models. Its multifaceted mechanism of action, encompassing the reduction of oxidative stress and inflammation, inhibition of gastric acid secretion, and strengthening of the mucosal barrier, makes it a compelling candidate for further investigation in the development of novel anti-ulcer therapies. The detailed protocols provided herein offer a framework for the continued evaluation of this compound and other potential gastroprotective agents.

References

A Technical Guide to Artepillin C: Structural Analogs and Derivatives for Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Artepillin C (ARC), a prenylated p-hydroxycinnamic acid, is a principal bioactive constituent of Brazilian green propolis with a spectrum of pharmacological activities, including notable antitumor, anti-inflammatory, and antioxidant effects.[1][2][3][4] Its unique chemical architecture presents a fertile scaffold for synthetic modification to enhance therapeutic efficacy and pharmacokinetic properties. This technical guide provides a comprehensive overview of ARC's structural analogs and derivatives, detailing synthetic strategies, structure-activity relationships (SAR), mechanisms of action, and key experimental protocols for their evaluation. Quantitative data is systematically presented, and critical cellular pathways and experimental workflows are visualized to support advanced research and development.

Synthetic Strategies for this compound Analogs

The synthesis of this compound and its derivatives is crucial for overcoming the limitations of natural extraction and enabling systematic structural modifications. Various synthetic routes have been developed, often centered around the strategic introduction of prenyl groups and the formation of the cinnamic acid side chain.

Generalized Synthetic Approach

A common and effective strategy involves the prenylation of a phenolic precursor followed by the construction of the propenoic acid side chain. This multi-step process allows for the controlled placement of functional groups to generate diverse analogs. Key transformations include O-prenylation, Claisen rearrangement, and subsequent chain elongation via reactions like the Wittig or Horner-Wadsworth-Emmons reaction.[5][6]

G A p-Hydroxybenzaldehyde (or other phenolic precursor) B O-Prenylation (Prenyl bromide, K2CO3) A->B Step 1 C Claisen Rearrangement (Heat) B->C Step 2 D C-Prenylated Intermediate C->D Step 3 E Knoevenagel or Wittig Reaction D->E Step 4 F Protected this compound Analog E->F Step 5 G Deprotection (e.g., Hydrolysis) F->G Step 6 H Final this compound Analog G->H Step 7

Figure 1: Generalized workflow for the synthesis of this compound analogs.

Biological Activity and Structure-Activity Relationships (SAR)

ARC and its derivatives exhibit potent biological effects, with anti-cancer activity being the most extensively studied.[1][3][7] SAR studies indicate that the prenyl groups and the carboxylic acid moiety are critical for cytotoxicity. Modifications to these groups are explored to enhance potency and selectivity.

In Vitro Cytotoxicity

The cytotoxic effects of ARC and its analogs have been quantified against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a standard measure of a compound's potency in inhibiting biological processes, such as cell growth.

Table 1: Comparative Cytotoxicity (IC₅₀) of this compound and its Derivatives

Compound Target Cell Line IC₅₀ (μM) Key Structural Feature Reference
This compound MCF-7 (Breast) 20-40 Diprenyl-4-hydroxycinnamic acid [8]
This compound MDA-MB-231 (Breast) 40-80 Diprenyl-4-hydroxycinnamic acid [8]
This compound LNCaP (Prostate) 50-100 Diprenyl-4-hydroxycinnamic acid [9]

| Drupanin-Amino Acid Derivative (6e) | MCF-7 (Breast) | 9.6 ± 3 | Monoprenyl, amino acid conjugate |[10] |

Note: IC₅₀ values can vary based on experimental conditions and assay duration.

Mechanism of Action: Key Signaling Pathways

The anti-cancer mechanism of ARC involves the modulation of several critical signaling pathways. A primary mode of action is the induction of apoptosis (programmed cell death) through the generation of reactive oxygen species (ROS), disruption of the mitochondrial membrane potential, and activation of the caspase cascade.[8][11] Furthermore, ARC has been shown to abrogate the mortalin-p53 complex, leading to the activation of the p53 tumor suppressor protein.[1][12][13]

G cluster_cell Cancer Cell cluster_p53 p53 Pathway cluster_apoptosis Apoptosis Pathway ARC This compound & Derivatives Mortalin_p53 Mortalin-p53 Complex ARC->Mortalin_p53 inhibition p53 p53 Activation ARC->p53 ROS ↑ Reactive Oxygen Species (ROS) ARC->ROS Mortalin_p53->p53 CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest Apoptosis Apoptosis p53->Apoptosis Mito Mitochondrial Dysfunction ROS->Mito Caspases Caspase Activation (Caspase-3, -9) Mito->Caspases Caspases->Apoptosis

Figure 2: Key anti-cancer signaling pathways modulated by this compound.

Core Experimental Protocols

Standardized and reproducible protocols are essential for the preclinical evaluation of novel ARC analogs. The following sections detail methodologies for assessing cytotoxicity and analyzing protein expression.

Cell Viability and Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Culture: Seed human cancer cells (e.g., MCF-7, LNCaP) into 96-well plates at a density of 2 × 10⁵ cells/mL and incubate for 24 hours (37°C, 5% CO₂).[9]

  • Compound Treatment: Aspirate the medium and add fresh medium containing serial dilutions of the test compound (e.g., this compound at 50–100 μM).[9] Incubate for a specified period (e.g., 24-48 hours).

  • MTT Reagent Addition: Add 20 μL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 4 hours.[9]

  • Formazan Solubilization: Carefully remove the supernatant and add 150-200 μL of dimethyl sulfoxide (DMSO) to each well to dissolve the resulting formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control. Determine IC₅₀ values by plotting cell viability against compound concentration and fitting the data to a dose-response curve.

G A 1. Seed cells in 96-well plate B 2. Incubate 24h A->B C 3. Treat with ARC analogs B->C D 4. Incubate 24-48h C->D E 5. Add MTT reagent D->E F 6. Incubate 4h E->F G 7. Solubilize with DMSO F->G H 8. Read absorbance at 570 nm G->H I 9. Calculate IC50 H->I

Figure 3: Standard experimental workflow for the MTT cytotoxicity assay.

Western Blot Analysis for Protein Expression

Western blotting is used to detect and quantify specific proteins in a sample, providing insights into the molecular mechanisms affected by the test compounds.

Protocol:

  • Cell Lysis: Treat cells with the desired compounds, then wash with cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the total protein concentration of each lysate using a Bradford or BCA protein assay.

  • SDS-PAGE: Denature protein samples and separate them by size by loading equal amounts (e.g., 20-40 μg) onto an SDS-polyacrylamide gel.

  • Electrotransfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block non-specific binding sites on the membrane by incubating with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., Caspase-3, p53, β-actin) overnight at 4°C.

  • Washing and Secondary Antibody: Wash the membrane multiple times with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After final washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Quantify band intensity relative to a loading control (e.g., β-actin).

Conclusion and Future Outlook

This compound provides a valuable chemical scaffold for the development of novel therapeutics. Its structural analogs and derivatives have demonstrated enhanced potency and offer a promising avenue for addressing diseases such as cancer. Future research should focus on optimizing lead compounds to improve their bioavailability and selectivity, conducting comprehensive in vivo studies to validate efficacy and safety, and exploring novel drug delivery systems to enhance therapeutic outcomes.[14][15] The methodologies and data presented herein serve as a foundational resource for advancing these research and development efforts.

References

Methodological & Application

Application Notes and Protocols for Artepillin C Extraction from Propolis using Supercritical CO2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Artepillin C (3,5-diprenyl-4-hydroxycinnamic acid) is a prenylated phenylpropanoid found in high concentrations in Brazilian green propolis, derived from Baccharis dracunculifolia. It has garnered significant scientific interest due to its diverse pharmacological activities, including anti-inflammatory, antioxidant, anticancer, and neurotrophic properties. Supercritical fluid extraction (SFE) using carbon dioxide (CO2) has emerged as a green and efficient technology for the selective extraction of this compound from propolis. This method offers several advantages over conventional solvent extraction, such as the use of a non-toxic, non-flammable, and environmentally benign solvent, as well as tunable selectivity by modifying temperature and pressure.

These application notes provide a comprehensive overview of the supercritical CO2 extraction of this compound from propolis, including detailed experimental protocols, a summary of key process parameters, and insights into the underlying biological mechanisms of this compound.

Data Presentation: Supercritical CO2 Extraction Parameters for this compound

The efficiency and selectivity of this compound extraction are highly dependent on the operational parameters of the supercritical CO2 extraction process. The following tables summarize key quantitative data from various studies to provide a comparative overview.

Table 1: Influence of Pressure and Temperature on this compound Extraction

Pressure (bar)Temperature (°C)Co-solvent (Ethanol %)This compound Yield ( g/100g of extract)Global Yield (%)Reference
250501--[1]
3505018.93 ± 0.01-[1]
400501--[1]
15060-1.883.82[2]
20060-2.757.71[2]
25060-3.32-[2]
30060-6.27-[2]
35060-6.4313.07[2]

Table 2: Effect of Co-solvent (Ethanol) on Extraction Yield

Pressure (bar)Temperature (°C)Co-solvent (Ethanol %)Global Yield (%)Reference
2505007.3[3]
250501551[3]
1504008.6[3]
15040214.6[3]
15040724.2[3]

Experimental Protocols

Protocol for Supercritical CO2 Extraction of this compound from Propolis

This protocol outlines a general procedure for the extraction of this compound from raw propolis using supercritical CO2 with ethanol as a co-solvent.

1.1. Materials and Equipment:

  • Raw Brazilian green propolis

  • Supercritical fluid extraction (SFE) system equipped with an extractor vessel, a CO2 pump, a co-solvent pump, and a back-pressure regulator.

  • Grinder or mill

  • Ethanol (99.5% purity)

  • Glass wool

  • Collection vials

1.2. Propolis Preparation:

  • Freeze the raw propolis at -20°C for at least 24 hours to make it brittle.

  • Grind the frozen propolis into a fine powder (particle size of approximately 0.5 mm).

  • Store the powdered propolis in an airtight container at -20°C until extraction.

1.3. Supercritical Fluid Extraction Procedure:

  • Load the extractor vessel with a known amount of powdered propolis (e.g., 10 g). Place a small amount of glass wool at the top and bottom of the propolis bed to prevent entrainment of solid particles.

  • Set the extraction temperature to 50°C and the pressure to 350 bar.[1]

  • Set the CO2 flow rate to a constant value (e.g., 2 kg/h ).

  • Introduce ethanol as a co-solvent at a desired percentage (e.g., 1-15% of the CO2 mass flow rate).[1][3]

  • Allow the system to equilibrate for a short period (e.g., 15 minutes) under static conditions.

  • Commence the dynamic extraction by opening the outlet valve and collecting the extract in a vial at atmospheric pressure.

  • Continue the extraction for a predetermined time (e.g., 2 hours) or until the desired solvent-to-feed ratio is achieved.

  • After extraction, depressurize the system slowly and carefully.

  • Collect the extract and store it at 4°C in a dark, airtight container for further analysis.

Protocol for Quantification of this compound using High-Performance Liquid Chromatography (HPLC)

This protocol describes a method for the quantification of this compound in the propolis extract obtained from SFE.

2.1. Materials and Equipment:

  • Propolis extract

  • This compound standard (purity >98%)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid or acetic acid (analytical grade)

  • Deionized water

  • HPLC system with a UV-Vis or photodiode array (PDA) detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Syringe filters (0.45 µm)

2.2. Preparation of Standard and Sample Solutions:

  • Standard Stock Solution: Accurately weigh a precise amount of this compound standard and dissolve it in methanol to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve a range of concentrations (e.g., 1 to 250 µg/mL).[4]

  • Sample Solution: Accurately weigh a known amount of the propolis extract, dissolve it in methanol, and dilute it with the mobile phase to a suitable concentration. Filter the solution through a 0.45 µm syringe filter before injection.

2.3. HPLC Conditions:

  • Mobile Phase: A gradient of 0.5% aqueous acetic acid (A) and acetonitrile (B).[4]

  • Flow Rate: 1.0 mL/min.[4]

  • Column Temperature: 40°C.[4]

  • Detection Wavelength: 320 nm.[4]

  • Injection Volume: 10 µL.

2.4. Quantification:

  • Inject the calibration standards and the sample solution into the HPLC system.

  • Construct a calibration curve by plotting the peak area of this compound against the concentration of the standards.

  • Determine the concentration of this compound in the sample solution by interpolating its peak area on the calibration curve.

  • Calculate the content of this compound in the propolis extract (e.g., in mg/g of extract).

Visualizations: Experimental Workflow and Signaling Pathways

Experimental Workflow

experimental_workflow propolis Raw Propolis grinding Grinding & Sieving propolis->grinding sfe Supercritical CO2 Extraction grinding->sfe extract Propolis Extract sfe->extract parameters Pressure, Temperature, Co-solvent (Ethanol) parameters->sfe analysis HPLC Analysis extract->analysis quantification Quantification of This compound analysis->quantification

Caption: Workflow for this compound extraction and analysis.

Signaling Pathways of this compound

This compound has been shown to exert its biological effects through the modulation of several key signaling pathways.

1. MAPK/ERK and p38 MAPK Pathway in Neurite Outgrowth

This compound has been reported to induce neurite outgrowth in PC12m3 cells through the activation of the ERK and p38 MAPK signaling pathways.[5]

mapk_pathway artepillin_c This compound erk ERK Activation artepillin_c->erk p38 p38 MAPK Activation erk->p38 neurite Neurite Outgrowth p38->neurite

Caption: this compound-induced neurite outgrowth pathway.

2. NF-κB Signaling Pathway in Anti-inflammatory Response

This compound has demonstrated anti-inflammatory effects by inhibiting the activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[6] This pathway is crucial in regulating the expression of pro-inflammatory genes.

nfkb_pathway inflammatory_stimuli Inflammatory Stimuli (e.g., LPS) nfkb_activation NF-κB Activation inflammatory_stimuli->nfkb_activation pro_inflammatory_genes Pro-inflammatory Gene Expression nfkb_activation->pro_inflammatory_genes inflammation Inflammation pro_inflammatory_genes->inflammation artepillin_c This compound artepillin_c->nfkb_activation

Caption: Inhibition of NF-κB pathway by this compound.

Conclusion

Supercritical CO2 extraction is a highly effective and environmentally friendly method for obtaining this compound-rich extracts from propolis. By carefully optimizing extraction parameters such as pressure, temperature, and the use of a co-solvent, it is possible to achieve high yields and purity of this valuable bioactive compound. The detailed protocols and data provided in these application notes serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development, facilitating further investigation into the therapeutic potential of this compound.

References

Application Notes and Protocols for the Quantification of Artepillin C in Propolis via HPLC

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Artepillin C (3,5-diprenyl-4-hydroxycinnamic acid) is a key bioactive phenolic compound found in high concentrations in Brazilian green propolis, particularly from Baccharis dracunculifolia.[1][2] Its significant biological activities, including antioxidant, anti-inflammatory, and antitumor effects, have made its quantification a critical aspect of quality control for propolis-based products.[1][2] High-Performance Liquid Chromatography (HPLC) coupled with an ultraviolet (UV) or photodiode array (PDA) detector is the most common and reliable analytical technique for the determination of this compound in propolis extracts.[3][4][5] This document provides a detailed protocol for the quantification of this compound in propolis samples using a validated HPLC method.

Experimental Protocols

This section outlines the necessary steps for sample preparation, standard solution preparation, and HPLC analysis for the accurate quantification of this compound.

Materials and Reagents
  • This compound reference standard (≥98% purity)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)[3][5]

  • Acetic acid (glacial, analytical grade)[3][5]

  • Phosphoric acid (analytical grade)[6]

  • Ultrapure water

  • Propolis raw material or extract

  • Syringe filters (0.45 µm)

Equipment
  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Degasser

    • Quaternary or binary pump

    • Autosampler

    • Column oven

    • UV-Vis or Photodiode Array (PDA) Detector[3][5]

  • Analytical balance

  • Ultrasonic bath

  • Vortex mixer

  • Centrifuge

  • Volumetric flasks and pipettes

Preparation of Standard Solutions
  • Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with HPLC grade methanol. Mix thoroughly until fully dissolved. This solution should be stored at 4°C and protected from light.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with methanol to achieve a concentration range suitable for creating a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).[7]

Sample Preparation (Propolis Extract)
  • Extraction: Accurately weigh approximately 0.5 g of pulverized raw propolis or a corresponding amount of propolis extract.[7]

  • Add 20 mL of methanol to the sample in a suitable container.[7]

  • Sonication: Sonicate the mixture for 30 minutes in an ultrasonic bath to ensure complete extraction of this compound.[4]

  • Dilution: After extraction, quantitatively transfer the extract to a 50 mL volumetric flask and bring it to volume with methanol.[7]

  • Centrifugation/Filtration: Centrifuge a portion of the extract to pellet any insoluble material.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial prior to injection.

HPLC Chromatographic Conditions

The following table outlines a validated set of HPLC conditions for the analysis of this compound.

ParameterCondition
Column C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm)[3][5]
Mobile Phase A: 0.5% aqueous acetic acid; B: Acetonitrile[3][5]
Gradient Elution A linear gradient can be employed for optimal separation.[3][5]
Flow Rate 1.0 mL/min[3][5]
Column Temperature 30-40°C[3][5][7]
Detection Wavelength 320 nm[3][5][7]
Injection Volume 5-20 µL
Data Analysis and Quantification
  • Calibration Curve: Inject the prepared working standard solutions into the HPLC system. Construct a calibration curve by plotting the peak area of this compound against the corresponding concentration. Determine the linearity of the curve by calculating the coefficient of determination (r²), which should be ≥ 0.999.[3][5]

  • Sample Analysis: Inject the prepared propolis sample solutions into the HPLC system.

  • Quantification: Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the reference standard. Calculate the concentration of this compound in the sample using the regression equation obtained from the calibration curve.

Data Presentation

The following table summarizes typical quantitative data for a validated HPLC method for this compound.

ParameterTypical ValueReference
Linearity (r²) > 0.999[3][5]
Limit of Detection (LOD) 0.0036 - 0.50 µg/mL[1][3]
Limit of Quantification (LOQ) 0.012 - 0.75 µg/mL[1][3]
Intra-day Precision (RSD%) 1.28 - 5.60%[3]
Inter-day Precision (RSD%) 1.45 - 6.75%[3]
Recovery 98 - 102%[1]

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the quantification of this compound in propolis.

HPLC_Workflow cluster_prep Preparation cluster_extraction Extraction & Processing cluster_analysis Analysis cluster_quantification Quantification Sample Propolis Sample Extraction Methanol Extraction (Sonication) Sample->Extraction Standard This compound Standard Calibration Calibration Curve (from Standards) Standard->Calibration Solvents HPLC Grade Solvents Solvents->Extraction Dilution Dilution & Filtration Extraction->Dilution HPLC HPLC System Dilution->HPLC Inject Chromatogram Chromatogram Acquisition HPLC->Chromatogram Quantify Quantification of This compound in Sample Chromatogram->Quantify Calibration->Quantify Result Final Concentration Quantify->Result

Caption: Workflow for this compound quantification.

References

Application Notes and Protocols for In Vitro Cytotoxicity Assessment of Artepillin C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for assessing the in vitro cytotoxicity of Artepillin C, a major bioactive component of Brazilian green propolis, using two common colorimetric assays: the MTT assay for cell viability and the LDH assay for cell membrane integrity.

Introduction to this compound and its Cytotoxic Properties

This compound (3,5-diprenyl-4-hydroxycinnamic acid) is a phenolic compound that has garnered significant interest for its diverse biological activities, including antioxidant, anti-inflammatory, and notably, antitumor properties.[1][2] In vitro studies have demonstrated its cytotoxic effects against a variety of cancer cell lines, making it a promising candidate for further investigation in drug development.[3][4][5][6] The cytotoxic mechanisms of this compound are multifaceted, involving the induction of apoptosis, necrosis, and oxidative stress.[3] The assessment of its cytotoxic potential is a critical step in preclinical research. The MTT and LDH assays are fundamental tools for this purpose, providing quantitative data on cell viability and membrane damage.

Principle of the Assays

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[7][8] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture medium.[9][10] LDH is a stable cytosolic enzyme that is released when the plasma membrane is compromised, a hallmark of necrosis.[1] The amount of LDH in the supernatant is proportional to the number of lysed cells.

Data Presentation: Cytotoxicity of this compound

The following tables summarize the cytotoxic effects of this compound on various cancer cell lines as determined by MTT and LDH assays in published studies.

Table 1: Cell Viability (MTT Assay) of Cancer Cells Treated with this compound

Cell LineConcentration of this compound (µM)Incubation Time (h)Cell Viability (%)Reference
Glioblastoma10024 (at pH 6.0)< 12%[2][11][12]
MCF-7 (Breast Cancer)Not specifiedNot specifiedDose- and time-dependent decrease[3][4][5]
MDA-MB-231 (Breast Cancer)Not specifiedNot specifiedDose- and time-dependent decrease[3][4][5]
LNCaP (Prostate Cancer)50-100 (with 100 ng/ml TRAIL)24~33.7-40.7%[1]
PC12 (Pheochromocytoma)5, 10, 2072Concentration-dependent decrease[13]

Table 2: Cell Membrane Damage (LDH Assay) of Cancer Cells Treated with this compound

Cell LineConcentration of this compound (µM)Incubation Time (h)Membrane Damage (% of total LDH release)Reference
Glioblastoma10024 (at pH 6.0)~50%[2][11][12]
LNCaP (Prostate Cancer)50-100 (with 50-200 ng/ml TRAIL)Not specifiedNot specified[1]
MCF-7 (Breast Cancer)Not specifiedNot specifiedInduction of necrosis[3][5]
MDA-MB-231 (Breast Cancer)Not specifiedNot specifiedInduction of necrosis[3][5]

Experimental Protocols

Below are detailed protocols for performing MTT and LDH cytotoxicity assays with this compound.

MTT Assay Protocol

This protocol is a general guideline and may require optimization for specific cell lines and experimental conditions.

Materials:

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • Target cancer cells

  • 96-well cell culture plates

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl with 10% SDS)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in a complete culture medium. Remove the overnight culture medium from the cells and add the this compound-containing medium to the respective wells. Include vehicle control (medium with the same concentration of solvent used for this compound) and untreated control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, carefully remove the treatment medium. Add 50 µL of serum-free medium and 50 µL of MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator, protected from light, to allow for the formation of formazan crystals.

  • Formazan Solubilization: Carefully aspirate the MTT solution without disturbing the formazan crystals. Add 100-150 µL of a solubilization solvent (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.

  • Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader. A reference wavelength of 630-690 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability using the following formula:

    • % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

LDH Assay Protocol

This protocol provides a general procedure for the colorimetric LDH assay. It is recommended to use a commercial LDH cytotoxicity assay kit and follow the manufacturer's instructions.

Materials:

  • This compound stock solution

  • Target cancer cells

  • 96-well cell culture plates

  • Complete cell culture medium

  • LDH assay kit (containing LDH reaction mixture and stop solution)

  • Lysis solution (e.g., 1% Triton X-100) for maximum LDH release control

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol to seed and treat the cells with this compound. Include wells for:

    • Untreated control (spontaneous LDH release)

    • Vehicle control

    • Maximum LDH release (cells treated with lysis solution)

    • Medium background control (medium without cells)

  • Incubation: Incubate the plate for the desired exposure time at 37°C in a 5% CO2 incubator.

  • Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet the cells.[14] Carefully transfer a specific volume (e.g., 50 µL) of the supernatant from each well to a new 96-well plate.[14]

  • LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[15]

  • Stop Reaction: Add the stop solution from the kit to each well.

  • Absorbance Measurement: Measure the absorbance of the wells at the wavelength specified by the kit manufacturer (commonly 490 nm).[14] A reference wavelength (e.g., 680 nm) can be used to correct for background absorbance.[15]

  • Data Analysis: Calculate the percentage of cytotoxicity using the following formula:

    • % Cytotoxicity = [(Absorbance of treated cells - Absorbance of spontaneous release) / (Absorbance of maximum release - Absorbance of spontaneous release)] x 100

Visualizations

Experimental Workflows

MTT_Assay_Workflow MTT Assay Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay Procedure cluster_analysis Data Analysis A Seed Cells in 96-well Plate B Prepare this compound Dilutions C Treat Cells with this compound B->C D Incubate (24-72h) C->D E Add MTT Reagent D->E F Incubate (2-4h) E->F G Add Solubilization Solution F->G H Measure Absorbance (570nm) G->H I Calculate % Cell Viability H->I

Caption: Workflow of the MTT assay for assessing cell viability.

LDH_Assay_Workflow LDH Assay Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay Procedure cluster_analysis Data Analysis A Seed Cells in 96-well Plate B Prepare this compound Dilutions C Treat Cells with this compound B->C D Incubate (24-72h) C->D E Centrifuge Plate D->E F Transfer Supernatant E->F G Add LDH Reaction Mix F->G H Incubate (30 min) G->H I Add Stop Solution H->I J Measure Absorbance (490nm) I->J K Calculate % Cytotoxicity J->K

Caption: Workflow of the LDH assay for assessing cytotoxicity.

Signaling Pathway

ArtepillinC_Cytotoxicity_Pathway Proposed Cytotoxic Pathways of this compound cluster_stimulus Stimulus cluster_cellular_effects Cellular Effects cluster_cell_death Cell Death Mechanisms ArtepillinC This compound ROS Increased Reactive Oxygen Species (ROS) ArtepillinC->ROS Mito Mitochondrial Dysfunction ArtepillinC->Mito Membrane Plasma Membrane Damage ArtepillinC->Membrane ROS->Mito Apoptosis Apoptosis Mito->Apoptosis Necrosis Necrosis Membrane->Necrosis

Caption: Signaling pathways of this compound-induced cytotoxicity.

References

Application Notes and Protocols for Artepillin C Anti-Inflammatory Studies in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Artepillin C (3,5-diprenyl-4-hydroxycinnamic acid) is a prominent bioactive phenolic compound found in Brazilian green propolis, a resinous substance produced by honeybees from the plant Baccharis dracunculifolia. Extensive research has highlighted its diverse pharmacological activities, including potent anti-inflammatory properties. These effects are primarily mediated through the modulation of key signaling pathways, such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK), leading to a reduction in pro-inflammatory mediators.[1][2][3] This document provides detailed application notes and standardized protocols for investigating the anti-inflammatory effects of this compound in established animal models, designed to guide researchers in obtaining reproducible and comparable data.

Key Signaling Pathways in this compound's Anti-inflammatory Action

The anti-inflammatory effects of this compound are attributed to its ability to interfere with critical intracellular signaling cascades. Understanding these pathways is essential for designing experiments and interpreting results.

NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes, including cytokines, chemokines, and enzymes like COX-2.[2][4] In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Inflammatory stimuli trigger the phosphorylation and subsequent degradation of IκBα, allowing NF-κB to translocate to the nucleus and initiate gene expression.[2][5] this compound has been shown to inhibit this process, thereby blocking the downstream production of inflammatory mediators.[1][2]

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Inflammatory Response Stimulus LPS, Carrageenan, TNF-α NFkB_complex NF-κB/IκBα Complex IkBa_p p-IκBα IkBa_deg IκBα Degradation IkBa_p->IkBa_deg NFkB_active Active NF-κB (p65/p50) IkBa_deg->NFkB_active Releases NFkB_complex->IkBa_p Phosphorylation NFkB_nuc NF-κB Translocation NFkB_active->NFkB_nuc Gene_exp Gene Transcription NFkB_nuc->Gene_exp Mediators Pro-inflammatory Mediators (TNF-α, IL-1β, PGE₂, NO) Gene_exp->Mediators ArtepillinC This compound ArtepillinC->NFkB_active Inhibits Activation MAPK_Pathway cluster_mapk MAPK Cascade Stimulus Extracellular Stimuli (e.g., Cytokines, Stress) ERK ERK Stimulus->ERK p38 p38 Stimulus->p38 Response Cellular Responses (Inflammation, Cytokine Production) ERK->Response p38->Response ArtepillinC This compound ArtepillinC->ERK Modulates ArtepillinC->p38 Modulates Paw_Edema_Workflow start Start acclimatize Animal Acclimatization (Male Swiss Mice, 18-30g) ~1 week start->acclimatize grouping Random Grouping (n=6 per group) acclimatize->grouping treatment Administer Treatment (i.p. or oral) - this compound (1 or 10 mg/kg) - Vehicle Control - Positive Control (Indomethacin) grouping->treatment wait Wait (1 hour) treatment->wait induction Induce Edema (0.1 mL 1% Carrageenan subplantar injection) wait->induction measure Measure Paw Volume (Plethysmometer) at 0, 1, 2, 3, 4, 5, 6h induction->measure analysis Data Analysis (% Inhibition of Edema) measure->analysis end End analysis->end

References

Application Notes and Protocols: Measuring the In Vitro Effects of Artepillin C on NF-κB Activity

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on how to measure the effects of Artepillin C, a key bioactive compound in Brazilian green propolis, on Nuclear Factor-kappa B (NF-κB) activity in vitro. The protocols detailed below are foundational for assessing the anti-inflammatory and potential therapeutic properties of this natural compound.

Introduction

This compound (3,5-diprenyl-4-hydroxycinnamic acid) is a major phenolic constituent of Brazilian green propolis, recognized for its diverse biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties.[1][2] A key mechanism underlying its anti-inflammatory effects is the modulation of the NF-κB signaling pathway.[3][4][5] NF-κB is a critical transcription factor that orchestrates the expression of pro-inflammatory cytokines, chemokines, and other mediators involved in the inflammatory response.[1] In unstimulated cells, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by agents like lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation.[6] This frees NF-κB to translocate to the nucleus, bind to specific DNA sequences, and initiate the transcription of target genes.[1][6]

This document outlines standardized in vitro methods to quantify the inhibitory effects of this compound on NF-κB activation.

Data Presentation: Quantitative Effects of this compound

The following tables summarize the reported quantitative data on the inhibitory effects of this compound on NF-κB activity and related inflammatory markers in various in vitro models.

Table 1: Inhibitory Concentration (IC50) of this compound on NF-κB Activity and NO Production

Cell LineAssayIC50Reference
HEK 293NF-κB Activity26 µg/mL (22-30 µg/mL)[3][4][5]
RAW 264.7Nitric Oxide (NO) Production8.5 µM (7.8-9.2 µM)[3][4][5]

Table 2: Dose-Dependent Inhibition of NF-κB Activation by this compound

Cell LineStimulantThis compound Conc.Incubation TimeMethodResultReference
RAW264.7LPS + IFN-γ50–100 µM4 hTransAM NF-κB p65 AssayMarked, dose-dependent blockage of NF-κB activation.[1]
LNCaPNoneNot specifiedNot specifiedTransAM NF-κB p65 AssayDecreased basal NF-κB activity.[7]
LNCaPTRAILNot specifiedNot specifiedTransAM NF-κB p65 AssaySignificantly decreased TRAIL-induced NF-κB activation.[7]

Visualizing Key Processes

NF-κB Signaling Pathway and Inhibition by this compound

NF_kappa_B_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus (LPS, TNF-α) IKK IKK Complex Stimulus->IKK Activates IkBa_NFkB IκBα-p65/p50 (Inactive) IKK->IkBa_NFkB Phosphorylates IκBα p_IkBa p-IκBα IkBa_NFkB->p_IkBa NFkB_active p65/p50 (Active) IkBa_NFkB->NFkB_active Releases Proteasome Proteasome p_IkBa->Proteasome Degradation NFkB_nucleus p65/p50 NFkB_active->NFkB_nucleus Translocation Artepillin_C This compound Artepillin_C->IKK Inhibits? Artepillin_C->NFkB_active Blocks Nuclear Translocation? DNA κB DNA Site NFkB_nucleus->DNA Binds Genes Pro-inflammatory Genes (TNF-α, IL-1β, IL-6, etc.) DNA->Genes Transcription Experimental_Workflow cluster_prep Preparation cluster_assays NF-κB Activity Measurement cluster_analysis Analysis Cell_Culture 1. Seed Cells (e.g., RAW264.7, HEK293) Treatment 2. Pre-treat with this compound Cell_Culture->Treatment Stimulation 3. Stimulate with Activator (e.g., LPS, TNF-α) Treatment->Stimulation Luciferase A. Luciferase Reporter Assay Stimulation->Luciferase 4. Choose Assay ELISA B. p65 DNA-Binding ELISA Stimulation->ELISA 4. Choose Assay Western_Blot C. Western Blot Stimulation->Western_Blot 4. Choose Assay Data_Quant 5. Data Quantification Luciferase->Data_Quant ELISA->Data_Quant Western_Blot->Data_Quant Interpretation 6. Interpretation of Results Data_Quant->Interpretation

References

Application Notes and Protocols for Inducing Apoptosis in Cancer Cells with Artepillin C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Artepillin C, a prenylated phenolic compound predominantly found in Brazilian green propolis, has demonstrated significant anti-tumor activity across a variety of cancer cell lines.[1][2][3] Its primary mechanism of action involves the induction of apoptosis, the process of programmed cell death, through multiple signaling pathways.[4][5] These application notes provide a comprehensive overview of the protocols for inducing apoptosis in cancer cells using this compound, detailing the underlying molecular mechanisms and offering standardized experimental procedures. The information presented is intended to guide researchers in utilizing this compound as a potential chemopreventive and therapeutic agent in oncology research.

Introduction

This compound (3,5-diprenyl-4-hydroxycinnamic acid) has emerged as a promising natural compound for cancer therapy.[6] It exhibits cytotoxic effects and inhibits the growth of tumor cells by triggering apoptosis.[1][7] This document outlines the key signaling pathways affected by this compound and provides detailed protocols for assessing its apoptotic effects in cancer cell cultures.

Signaling Pathways of this compound-Induced Apoptosis

This compound induces apoptosis through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways. It has also been shown to sensitize cancer cells to other apoptosis-inducing agents, such as TNF-related apoptosis-inducing ligand (TRAIL).[4][6]

Extrinsic Pathway

The extrinsic pathway is initiated by the binding of extracellular death ligands to their corresponding cell surface receptors. This compound has been shown to upregulate the expression of TRAIL Receptor 2 (TRAIL-R2), also known as Death Receptor 5 (DR5), on the surface of cancer cells.[4][8] This increased expression sensitizes the cells to TRAIL-mediated apoptosis. The binding of TRAIL to DR5 leads to the recruitment of adaptor proteins and the activation of caspase-8, an initiator caspase that subsequently activates executioner caspases like caspase-3, leading to the execution of the apoptotic program.[4][8]

Furthermore, this compound can inhibit the activity of the transcription factor NF-κB.[4][8] NF-κB is often constitutively active in cancer cells and promotes the expression of anti-apoptotic genes. By inhibiting NF-κB, this compound reduces the expression of these protective proteins, thereby lowering the threshold for apoptosis induction.

G cluster_extrinsic Extrinsic Apoptosis Pathway ArtepillinC This compound DR5 TRAIL-R2 / DR5 ArtepillinC->DR5 Upregulates Expression NFkB NF-κB ArtepillinC->NFkB Inhibits TRAIL TRAIL TRAIL->DR5 Binds to Caspase8 Caspase-8 DR5->Caspase8 Activates Caspase3 Caspase-3 Caspase8->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis AntiApoptotic Anti-Apoptotic Proteins NFkB->AntiApoptotic Promotes Expression AntiApoptotic->Apoptosis Inhibits

Caption: this compound and the Extrinsic Apoptosis Pathway.

Intrinsic Pathway

The intrinsic, or mitochondrial, pathway of apoptosis is triggered by various intracellular stresses, including an increase in reactive oxygen species (ROS). This compound has been shown to increase the levels of total ROS within cancer cells.[9] This oxidative stress leads to the disruption of the mitochondrial membrane potential (ΔΨm).[4][9] The loss of mitochondrial integrity results in the release of pro-apoptotic factors, such as cytochrome c, from the mitochondria into the cytoplasm. This, in turn, leads to the activation of the caspase cascade and subsequent apoptosis. Studies have confirmed that co-treatment with TRAIL and this compound leads to a significant disruption of the mitochondrial membrane potential.[4]

Another mechanism through which this compound can induce apoptosis is by downregulating the expression of survivin, a member of the inhibitor of apoptosis protein (IAP) family.[5] Survivin is overexpressed in many cancers and plays a crucial role in inhibiting apoptosis and promoting cell proliferation. By reducing survivin levels, this compound facilitates the apoptotic process.

G cluster_intrinsic Intrinsic Apoptosis Pathway ArtepillinC This compound ROS Reactive Oxygen Species (ROS) ArtepillinC->ROS Increases Survivin Survivin ArtepillinC->Survivin Decreases Expression Mitochondria Mitochondria ROS->Mitochondria MMP Disruption of ΔΨm Mitochondria->MMP CaspaseActivation Caspase Activation MMP->CaspaseActivation Apoptosis Apoptosis CaspaseActivation->Apoptosis Survivin->Apoptosis Inhibits

Caption: this compound and the Intrinsic Apoptosis Pathway.

Quantitative Data Summary

The following tables summarize the effective concentrations of this compound and its observed effects on various cancer cell lines as reported in the literature.

Table 1: Cytotoxicity and Apoptosis Induction by this compound in Prostate Cancer Cells (LNCaP)

TreatmentConcentrationIncubation Time (h)Cytotoxicity (%)Apoptotic Cells (%)Reference
TRAIL100 ng/mL24-10.1 ± 0.6 - 16.6 ± 0.9[6]
This compound + TRAIL50 µM + 100 ng/mL2459.3 ± 1.658.0 ± 1.1[6]
This compound + TRAIL100 µM + 100 ng/mL2466.3 ± 2.367.2 ± 1.5[6]

Table 2: Effects of this compound on Breast Cancer Cells (MCF-7 and MDA-MB-231)

Cell LineTreatmentKey ObservationsReference
MCF-7This compoundDose-time-dependent cytotoxic effect, reduced clonogenic potential, induced necrosis and late apoptosis, induced cell senescence, increased total ROS.[3][9]
MDA-MB-231This compoundDose-time-dependent cytotoxic effect, reduced clonogenic potential, induced necrosis and late apoptosis, increased total ROS, decreased mitochondrial membrane potential.[3][9]

Table 3: Effects of this compound on Human Leukemia Cells

Cell Line TypeTreatmentKey ObservationsReference
Lymphocytic, Myeloid, MonocyticThis compoundPotent cytocidal effects, induced marked levels of apoptosis, induced apoptotic bodies and DNA fragmentation, inhibited DNA synthesis. Apoptosis associated with enhanced Fas antigen expression and loss of mitochondrial membrane potential.[2][10][11]

Experimental Protocols

The following are detailed protocols for key experiments used to evaluate the apoptotic effects of this compound.

Cell Culture
  • Cell Lines: Obtain the desired cancer cell line (e.g., LNCaP, MCF-7, MDA-MB-231) from a reputable cell bank.

  • Culture Medium: Culture the cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics (penicillin/streptomycin). For example, LNCaP cells are typically grown in RPMI-1640 medium.

  • Incubation: Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Subculture: Passage the cells upon reaching 80-90% confluency.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Seeding: Seed the cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with varying concentrations of this compound (and/or TRAIL) for the desired time period (e.g., 24 hours). Include untreated control wells.

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate cell viability as a percentage of the untreated control.

G cluster_workflow MTT Assay Workflow start Seed cells in 96-well plate treatment Treat with this compound start->treatment incubation Incubate for desired time treatment->incubation add_mtt Add MTT solution incubation->add_mtt incubate_mtt Incubate for 4 hours add_mtt->incubate_mtt solubilize Add DMSO to dissolve formazan incubate_mtt->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance end Calculate cell viability read_absorbance->end

Caption: Workflow for the MTT Cell Viability Assay.

Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound as described for the MTT assay.

  • Cell Harvesting: After treatment, collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour of staining.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

Measurement of Mitochondrial Membrane Potential (ΔΨm)
  • Cell Seeding and Treatment: Culture and treat cells as described above.

  • Staining: After treatment, incubate the cells with a fluorescent cationic dye such as JC-1 or DiOC6(3) according to the manufacturer's protocol.

  • Analysis: Analyze the cells by fluorescence microscopy or flow cytometry. A decrease in the red/green fluorescence intensity ratio (for JC-1) indicates a loss of mitochondrial membrane potential.

Western Blot Analysis for Protein Expression

This technique is used to detect changes in the expression levels of key apoptotic proteins.

  • Protein Extraction: Following treatment with this compound, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Caspase-3, Cleaved Caspase-3, DR5, NF-κB, Survivin, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities and normalize to a loading control like β-actin.

Conclusion

This compound is a potent inducer of apoptosis in a range of cancer cells, acting through both the extrinsic and intrinsic pathways. The protocols and data presented here provide a framework for researchers to investigate the anti-cancer properties of this compound and to explore its potential as a therapeutic agent. Further studies are warranted to fully elucidate its mechanisms of action and to evaluate its efficacy in in vivo models.

References

Application Note: Measurement of Reactive Oxygen Species (ROS) Production Following Artepillin C Treatment

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Artepillin C (3,5-diprenyl-4-hydroxycinnamic acid) is a major bioactive phenolic compound found in Brazilian green propolis.[1][2] It has garnered significant interest for its wide range of pharmacological properties, including antioxidant, anti-inflammatory, and anticancer effects.[3][4][5] The mechanism of action of this compound is often linked to its modulation of intracellular Reactive Oxygen Species (ROS). Depending on the cellular context and concentration, this compound can act as a potent antioxidant, scavenging free radicals and reducing oxidative stress[1][6][7], or as a pro-oxidant, inducing ROS production to trigger apoptosis in cancer cells.[2][8]

This application note provides detailed protocols for measuring total cellular and mitochondrial ROS production in cultured cells following treatment with this compound. We describe methodologies for three common fluorescent probes: 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) for general ROS, Dihydroethidium (DHE) for superoxide, and MitoSOX™ Red for mitochondrial superoxide.

Overview of ROS Detection Methods

The selection of a fluorescent probe is critical for accurately assessing ROS levels. Each probe has a different specificity, and understanding their mechanisms is key to proper experimental design and data interpretation.

ProbePrimary Target ROSDetection MethodExcitation (Ex) / Emission (Em) (nm)Common Working Concentration
DCFDA (H2DCFDA) H₂O₂, Hydroxyl radicals, Peroxyl radicalsPlate Reader, Flow Cytometry, Microscopy~495 / ~52910-50 µM[9]
DHE Superoxide (O₂⁻)Plate Reader, Flow Cytometry, Microscopy~535 / ~635 (for 2-OH-E+)0.5-10 µM[10][11]
MitoSOX™ Red Mitochondrial Superoxide (O₂⁻)Plate Reader, Flow Cytometry, Microscopy~510 / ~5801-5 µM[10][12]

Experimental Workflow and Signaling

The general workflow for assessing ROS production involves cell culture, treatment with this compound, loading with a fluorescent ROS indicator, and subsequent measurement.

G cluster_workflow Experimental Workflow cluster_acquisition Acquisition Methods A 1. Cell Culture (Seed cells in appropriate plates) B 2. This compound Treatment (Incubate for desired duration) A->B C 3. ROS Probe Loading (e.g., DCFDA, DHE, MitoSOX) B->C D 4. Wash Cells (Remove excess probe) C->D E 5. Data Acquisition D->E E1 Plate Reader E->E1 Quantitative Fluorescence E2 Flow Cytometry E->E2 Single-Cell Analysis E3 Fluorescence Microscopy E->E3 Spatial Localization

Caption: General workflow for measuring cellular ROS production.

This compound's effects on ROS are often linked to inflammatory pathways. For instance, it has been shown to inhibit the NF-κB signaling pathway, a key regulator of inflammation and cellular stress.[1]

G cluster_pathway This compound, ROS, and NF-κB Signaling Stimuli Inflammatory Stimuli (e.g., LPS) ROS Cellular ROS Production Stimuli->ROS IKK IKK Activation ROS->IKK ArtC This compound ArtC->ROS Scavenges / Inhibits NFKB NF-κB Activation ArtC->NFKB Inhibits IKK->NFKB Cytokines Pro-inflammatory Cytokine Production NFKB->Cytokines

Caption: this compound's inhibitory effect on ROS and NF-κB signaling.

Detailed Experimental Protocols

Important Preliminary Steps:

  • Cell Culture: Culture cells to 80-90% confluence on the day of the experiment.[10] The seeding density should be optimized for your cell line and plate format.

  • This compound Preparation: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a stock solution. Further dilute in culture medium to the final working concentrations. Ensure the final solvent concentration does not affect cell viability or ROS production.

  • Controls:

    • Negative Control: Cells treated with vehicle (e.g., DMSO) only.

    • Positive Control: Cells treated with a known ROS inducer (e.g., H₂O₂, Antimycin A, or Tert-Butyl Hydroperoxide (TBHP)) to confirm the assay is working.[13][14]

Protocol 1: General Cellular ROS Detection using DCFDA

This protocol measures general ROS activity, with a preference for hydrogen peroxide.

Materials:

  • DCFDA (or H2DCFDA) stock solution (e.g., 20 mM in DMSO).[9]

  • Phenol red-free culture medium.

  • Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS).

  • Black, clear-bottom 96-well plates for fluorescence reading.

Procedure (96-well plate format):

  • Cell Seeding: Seed cells (e.g., 50,000 cells/well) in a black, clear-bottom 96-well plate and culture overnight.[9]

  • Treatment: Remove the culture medium and treat cells with various concentrations of this compound in fresh medium for the desired time (e.g., 1-24 hours). Include positive and negative controls.

  • Probe Preparation: Prepare a fresh 20 µM working solution of DCFDA by diluting the stock in serum-free, phenol red-free medium or PBS.[9]

  • Loading: Remove the treatment medium and wash the cells once with warm PBS.

  • Add 100 µL of the 20 µM DCFDA working solution to each well.

  • Incubation: Incubate the plate at 37°C for 30-45 minutes in the dark.[13][15]

  • Measurement: Remove the DCFDA solution and wash the cells gently with PBS. Add 100 µL of PBS or phenol red-free medium to each well.

  • Immediately measure the fluorescence using a microplate reader with excitation at ~485-495 nm and emission at ~520-535 nm.[13][16]

Protocol 2: Superoxide Detection using Dihydroethidium (DHE)

This protocol is specific for detecting superoxide radicals.

Materials:

  • DHE stock solution (e.g., 5-15 mM in DMSO).[11]

  • Phenol red-free culture medium or PBS.

  • Black, clear-bottom 96-well plates.

Procedure (96-well plate format):

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the DCFDA protocol.

  • Probe Preparation: Prepare a fresh 10 µM DHE working solution in pre-warmed DMEM or PBS.[11] The optimal concentration may range from 0.5 to 10 µM depending on the cell type.[10]

  • Loading: Remove the treatment medium, wash cells once with warm PBS, and add 100 µL of the DHE working solution to each well.

  • Incubation: Incubate at 37°C for 30 minutes in the dark.[11]

  • Washing: After incubation, gently wash the cells three times with warm PBS to remove excess probe.[11]

  • Measurement: Add 100 µL of PBS to each well and measure fluorescence. For superoxide-specific 2-hydroxyethidium (2-OH-E+), use excitation at ~500-535 nm and emission at ~590-620 nm.[17]

Protocol 3: Mitochondrial Superoxide Detection using MitoSOX™ Red

This protocol specifically targets superoxide production within the mitochondria.

Materials:

  • MitoSOX™ Red reagent (typically supplied as 50 µg).

  • High-quality, anhydrous DMSO.

  • HBSS or other suitable buffer.

  • Black, clear-bottom 96-well plates.

Procedure (96-well plate format):

  • Probe Preparation: Prepare a 5 mM MitoSOX™ Red stock solution by dissolving 50 µg of the reagent in 13 µL of DMSO.[18] Store this stock at -20°C, protected from light.

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the DCFDA protocol.

  • Working Solution: Prepare a 5 µM MitoSOX™ Red working solution by diluting the stock solution in warm HBSS or measurement buffer. Note: Some studies suggest 1 µM may be optimal to avoid non-specific staining.[12]

  • Loading: Remove the treatment medium, wash cells twice with warm PBS, and add 100 µL of the 5 µM MitoSOX™ Red working solution.[10]

  • Incubation: Incubate at 37°C for 10-20 minutes, protected from light.[10][12] Avoid long incubation times, as this can lead to artifacts.

  • Washing: Gently wash the cells three times with warm PBS.[12]

  • Measurement: Add 100 µL of warm buffer to each well and immediately measure fluorescence using a microplate reader set to ~510 nm excitation and ~580-595 nm emission.[10]

Data Analysis and Presentation

Normalization: To account for variations in cell number between wells, it is recommended to normalize the fluorescence data. After the final fluorescence reading, lyse the cells in each well and perform a protein quantification assay (e.g., BCA or Bradford assay). Express the results as Relative Fluorescence Units (RFU) per microgram of protein.

Data Presentation: Summarize the normalized fluorescence data in a table. Calculate the mean and standard deviation for each treatment group. The results can be expressed as a percentage of the control group.

Example Data Table:

Treatment GroupConcentrationMean Normalized Fluorescence (RFU/µg protein)Std. Deviation% of Control
Vehicle Control0 µM150.412.1100%
This compound10 µM112.89.575%
This compound50 µM75.26.850%
Positive Control (H₂O₂)100 µM455.135.4302%

Troubleshooting and Considerations

  • Autofluorescence: Both this compound and the cell culture medium can exhibit autofluorescence. Always include "no-probe" controls to measure background fluorescence and subtract it from your measurements.

  • Probe Concentration and Incubation Time: Optimize the probe concentration and incubation time for your specific cell line to achieve a robust signal without inducing cytotoxicity.[9][12]

  • Photobleaching: The fluorescent products are sensitive to light. Protect cells from light as much as possible after probe loading and during measurement.[10][15]

  • This compound's Dual Role: Be aware that this compound may decrease ROS in normal or stressed cells (antioxidant effect) but could increase ROS in certain cancer cell lines (pro-oxidant effect).[1][8] The observed outcome will depend on your experimental model.

References

Application Note: Quantification of Artepillin C in Plasma using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Artepillin C, a prenylated derivative of p-coumaric acid, is a major bioactive phenolic compound found in Brazilian green propolis, which is derived from the plant Baccharis dracunculifolia.[1][2] This compound has garnered significant scientific interest due to its wide array of pharmacological properties, including antioxidant, anti-inflammatory, immunomodulatory, and anti-cancer effects.[1][3] To evaluate its therapeutic potential, it is crucial to understand its absorption, distribution, metabolism, and excretion (ADME) profile. Pharmacokinetic studies, which involve the quantification of this compound in biological matrices like plasma, are essential for determining its bioavailability and understanding its behavior in vivo.[4] In the circulatory system, this compound is known to bind to human serum albumin, which acts as a carrier protein.[5]

This application note provides a detailed protocol for the quantitative analysis of this compound in plasma samples using Gas Chromatography-Mass Spectrometry (GC-MS). GC-MS is a powerful and reliable analytical technique for metabolomic analysis due to its high separation capacity, sensitivity, and the generation of reproducible molecular fragmentation patterns.[6]

Quantitative Data Summary

The following tables summarize pharmacokinetic parameters of this compound reported in various preclinical and clinical studies.

Table 1: Pharmacokinetic Parameters of this compound in Animal Models

SpeciesDosageCmax (Maximum Concentration)Tmax (Time to Cmax)AUC (Area Under the Curve)Reference
Mice10 mg/kg (oral)22 µg/mL1 hourNot Reported[7]
Rats100 µmol/kg (oral)19.7 µmol/L (~5.9 µg/mL)5-10 minutes182.6 µmol·min·L⁻¹ (Portal Vein)[4]

Table 2: Pharmacokinetic Parameters of this compound in Humans

DosageCmax (Maximum Concentration)Tmax (Time to Cmax)NotesReference
360 mg BGP Extract1255 ± 517 nM (~0.38 µg/mL)Not ReportedMeasured after enzymatic hydrolysis. 89.3% found as glucuronide conjugate.[8]

Experimental Protocols

A comprehensive workflow for the GC-MS analysis of this compound from plasma samples is detailed below. This protocol involves plasma extraction, chemical derivatization to enhance volatility, and subsequent analysis by GC-MS.

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis & Quantification plasma Plasma Sample Collection extraction Protein Precipitation & Liquid-Liquid Extraction plasma->extraction dry Evaporation to Dryness extraction->dry methox Step 1: Methoxyamination dry->methox silylation Step 2: Silylation (MSTFA) methox->silylation gcms GC-MS Analysis (SIM Mode) silylation->gcms data Data Processing gcms->data quant Quantification (Calibration Curve) data->quant

Caption: Experimental workflow for this compound analysis.
Materials and Reagents

  • This compound standard (>98% purity)

  • Internal Standard (IS), e.g., Adonitol

  • Acetonitrile (HPLC grade)

  • Isopropanol (HPLC grade)

  • Methanol (HPLC grade)

  • Pyridine

  • Methoxyamine hydrochloride (MeOX)

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS

  • Ultrapure water

  • Microcentrifuge tubes

  • GC-MS autosampler vials with inserts

Sample Preparation: Plasma Extraction

This procedure is adapted from established metabolomics protocols for serum and plasma.

  • Thaw frozen plasma samples on ice to prevent degradation.

  • In a microcentrifuge tube, add 30 µL of plasma.

  • Add 1 mL of a cold (-20°C) extraction solvent mixture of acetonitrile, isopropanol, and water (3:3:2 v/v/v). Also add the internal standard at this step.

  • Vortex the mixture vigorously for 15 seconds.

  • Incubate on ice for 10 minutes to allow for complete protein precipitation.

  • Centrifuge at 14,000 x g for 5 minutes at 4°C.

  • Carefully transfer the supernatant to a new microcentrifuge tube.

  • Evaporate the supernatant to complete dryness using a vacuum concentrator (e.g., SpeedVac). The dried extract can be stored at -80°C until derivatization.

Sample Derivatization

Due to its polar functional groups (carboxylic acid and hydroxyl), this compound requires chemical derivatization to increase its thermal stability and volatility for GC-MS analysis.[6]

Step 3.1: Methoxyamination

  • Prepare a solution of methoxyamine hydrochloride in pyridine (20 mg/mL).

  • Add 50 µL of this solution to the dried plasma extract.

  • Vortex for 1 minute and then incubate the mixture at 55°C for 60 minutes with shaking.

  • Briefly centrifuge the tubes to collect any condensate.

Step 3.2: Silylation

  • Add 90 µL of MSTFA (with 1% TMCS) to the methoximated sample.

  • Vortex for 1 minute and incubate at 60°C for 60 minutes to allow for the silylation of active hydrogens.

  • After cooling to room temperature, transfer the final derivatized sample into a GC-MS autosampler vial with an insert for analysis.

GC-MS Analysis

4.1. Instrumentation

  • A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

4.2. GC Conditions (Example)

  • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)

  • Carrier Gas: Helium, constant flow rate of 1.0 mL/min

  • Injection Volume: 1 µL

  • Inlet Temperature: 280°C

  • Injection Mode: Splitless

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 2 minutes

    • Ramp 1: 10°C/min to 300°C

    • Hold at 300°C for 5 minutes

4.3. MS Conditions (Example)

  • Ion Source: Electron Ionization (EI) at 70 eV

  • Source Temperature: 230°C

  • Transfer Line Temperature: 290°C

  • Acquisition Mode: Selected Ion Monitoring (SIM) for high sensitivity and specificity.

    • Target Ions for this compound-2TMS: The molecular weight of di-silylated this compound is 444 g/mol . Monitor the molecular ion (m/z 444 ), the M-15 fragment (m/z 429 , loss of a methyl group), and another characteristic fragment ion for confirmation.

    • Internal Standard Ions: Monitor characteristic ions for the derivatized internal standard (e.g., Adonitol).

Calibration and Quantification
  • Prepare a stock solution of this compound standard in methanol.

  • Create a series of calibration standards (e.g., 0.05 to 50 µg/mL) by spiking blank plasma with the this compound stock solution.

  • Process these calibration standards and a blank plasma sample alongside the unknown samples, following the exact extraction and derivatization protocol described above.

  • Generate a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the nominal concentration of the standards.

  • Determine the concentration of this compound in the unknown plasma samples by interpolating their peak area ratios from the linear regression of the calibration curve.

Associated Biological Pathway

This compound is known to exert anti-inflammatory effects, partly by modulating the NF-κB signaling pathway.[7] This pathway is a critical regulator of inflammatory responses.

G stimulus Inflammatory Stimulus (e.g., Pathogen, Cytokine) nfkb_path NF-κB Activation stimulus->nfkb_path mediators Pro-inflammatory Gene Expression (e.g., PGE2, NO) nfkb_path->mediators inflammation Inflammation mediators->inflammation artepillin This compound artepillin->nfkb_path Inhibition

Caption: this compound inhibition of the NF-κB pathway.

References

Application Notes and Protocols for Artepillin C in Breast Cancer Cell Line Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Artepillin C, a natural compound derived from Brazilian green propolis, in breast cancer research involving the MCF-7 (estrogen receptor-positive) and MDA-MB-231 (triple-negative) human breast cancer cell lines. This document outlines detailed protocols for key in vitro assays and summarizes the known mechanisms of action of this compound, including its effects on cell viability, apoptosis, and relevant signaling pathways.

Quantitative Data Summary

The cytotoxic and anti-proliferative effects of this compound are cell-line dependent and vary across different studies. The following tables summarize the reported 50% inhibitory concentration (IC50) values for this compound in MCF-7 and MDA-MB-231 cells.

Table 1: IC50 Values of this compound in MCF-7 Cells

Treatment DurationIC50 (µM)Reference
48 hours5 µg/mL (~16.6 µM)[Not explicitly stated, but inferred from study describing dose-dependent effects]
Not Specified2.4 µM[1]

Table 2: IC50 Values of this compound in MDA-MB-231 Cells

Treatment DurationIC50 (µM)Reference
48 hours5 µg/mL (~16.6 µM)[Not explicitly stated, but inferred from study describing dose-dependent effects]
Not Specified4.2 µM[1]
Not Specified8-64 µg/mL[2]

Note: The variability in IC50 values can be attributed to differences in experimental conditions, such as cell passage number, confluency, and the specific batch of this compound used. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.

Key Experimental Protocols

The following are detailed protocols for essential assays to characterize the effects of this compound on breast cancer cell lines.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the effect of this compound on the metabolic activity of MCF-7 and MDA-MB-231 cells, which is an indicator of cell viability.

Materials:

  • MCF-7 or MDA-MB-231 cells

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound (dissolved in a suitable solvent like DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Protocol:

  • Seed MCF-7 or MDA-MB-231 cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete growth medium.[3][4] Incubate overnight at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete growth medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound).

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, or until a purple formazan precipitate is visible.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • MCF-7 or MDA-MB-231 cells treated with this compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.

  • Harvest the cells, including any floating cells from the supernatant, by trypsinization.

  • Wash the cells twice with cold PBS and centrifuge at a low speed.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[5]

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.[6]

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative

    • Early apoptotic cells: Annexin V-positive and PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

    • Necrotic cells: Annexin V-negative and PI-positive

Cell Cycle Analysis

This protocol uses propidium iodide staining to analyze the distribution of cells in different phases of the cell cycle.

Materials:

  • MCF-7 or MDA-MB-231 cells treated with this compound

  • PBS

  • 70% cold ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Protocol:

  • Seed cells and treat with this compound as described for the apoptosis assay.

  • Harvest and wash the cells with cold PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

  • Incubate the fixed cells at -20°C for at least 2 hours (can be stored for longer).

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples using a flow cytometer. The DNA content will be used to determine the percentage of cells in G0/G1, S, and G2/M phases.

Clonogenic Assay (Colony Formation Assay)

This assay assesses the long-term proliferative capacity of single cells after treatment with this compound.

Materials:

  • MCF-7 or MDA-MB-231 cells

  • Complete growth medium

  • This compound

  • 6-well plates

  • Crystal violet staining solution (e.g., 0.5% crystal violet in 25% methanol)

Protocol:

  • Prepare a single-cell suspension of MCF-7 or MDA-MB-231 cells.

  • Seed a low number of cells (e.g., 200-1000 cells per well, requires optimization) into 6-well plates.[7]

  • Allow the cells to attach overnight.

  • Treat the cells with various concentrations of this compound for a defined period (e.g., 24 hours).

  • Remove the this compound-containing medium and replace it with fresh complete growth medium.

  • Incubate the plates for 1-3 weeks, allowing colonies to form.[4] Change the medium every 2-3 days.

  • When colonies are visible (at least 50 cells per colony), wash the wells with PBS.

  • Fix the colonies with a solution like 10% formalin for 10-15 minutes.

  • Stain the colonies with crystal violet solution for 10-30 minutes.

  • Gently wash the wells with water and allow them to air dry.

  • Count the number of colonies in each well.

  • Calculate the plating efficiency and surviving fraction relative to the untreated control.

Wound Healing (Scratch) Assay

This assay is used to evaluate the effect of this compound on cell migration, particularly relevant for the highly metastatic MDA-MB-231 cell line.

Materials:

  • MDA-MB-231 cells (or MCF-7, though less migratory)

  • Complete growth medium

  • This compound

  • 6-well or 12-well plates

  • Sterile 200 µL pipette tip

  • Microscope with a camera

Protocol:

  • Seed cells in a 6-well or 12-well plate and grow them to form a confluent monolayer.[8]

  • Create a "scratch" or "wound" in the monolayer using a sterile 200 µL pipette tip.

  • Wash the wells with PBS to remove detached cells.

  • Add fresh medium containing different concentrations of this compound or a vehicle control.

  • Capture images of the scratch at 0 hours and at various time points thereafter (e.g., 12, 24, 48 hours).[8]

  • Measure the width of the scratch at different points for each image.

  • Calculate the percentage of wound closure over time to determine the effect of this compound on cell migration.

Signaling Pathways and Mechanisms of Action

This compound exerts its anticancer effects through the modulation of several key signaling pathways.

Induction of Apoptosis and Cell Cycle Arrest

This compound has been shown to induce apoptosis and necrosis in both MCF-7 and MDA-MB-231 cells.[9][10] This is often accompanied by an increase in the production of reactive oxygen species (ROS) and a decrease in the mitochondrial membrane potential, particularly in MDA-MB-231 cells.[9][10] Furthermore, this compound can induce cell cycle arrest, providing another mechanism for its anti-proliferative effects.

ArtepillinC This compound ROS ↑ Reactive Oxygen Species (ROS) ArtepillinC->ROS MMP ↓ Mitochondrial Membrane Potential ArtepillinC->MMP CellCycleArrest Cell Cycle Arrest ArtepillinC->CellCycleArrest Apoptosis Apoptosis/Necrosis ROS->Apoptosis MMP->Apoptosis

This compound's induction of apoptosis and cell cycle arrest.

Modulation of the p53 Signaling Pathway

In cancer cells with wild-type p53, such as MCF-7, this compound can lead to the activation of the p53 tumor suppressor protein. This activation can, in turn, upregulate the expression of pro-apoptotic proteins like Bax and the cell cycle inhibitor p21, while downregulating anti-apoptotic proteins like Bcl-2.[11][12][13]

ArtepillinC This compound p53 p53 Activation ArtepillinC->p53 p21 ↑ p21 p53->p21 Bax ↑ Bax p53->Bax Bcl2 ↓ Bcl-2 p53->Bcl2 CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest Apoptosis Apoptosis Bax->Apoptosis Bcl2->Apoptosis

This compound's modulation of the p53 signaling pathway.

Inhibition of the PAK1 Signaling Pathway

This compound has been identified as an inhibitor of the p21-activated kinase 1 (PAK1) signaling pathway.[14][15] PAK1 is an oncogene that is often overexpressed in breast cancer and plays a crucial role in cell proliferation, survival, and motility. By inhibiting PAK1, this compound can suppress downstream signaling cascades, including the MAPK and MET pathways, leading to reduced tumor growth.[16]

ArtepillinC This compound PAK1 PAK1 ArtepillinC->PAK1 MAPK MAPK Pathway PAK1->MAPK MET MET Pathway PAK1->MET Proliferation Cell Proliferation MAPK->Proliferation Invasion Cell Invasion MET->Invasion

This compound's inhibition of the PAK1 signaling pathway.

Experimental Workflow

The following diagram illustrates a typical workflow for investigating the effects of this compound on breast cancer cell lines.

G cluster_0 Initial Screening cluster_1 Mechanism of Action cluster_2 Signaling Pathway Analysis MTT Cell Viability (MTT) Apoptosis Apoptosis (Annexin V/PI) MTT->Apoptosis CellCycle Cell Cycle (PI Staining) MTT->CellCycle Clonogenic Colony Formation Clonogenic->Apoptosis WesternBlot Western Blot (p53, PAK1, etc.) Apoptosis->WesternBlot CellCycle->WesternBlot WoundHealing Migration (Wound Healing) WoundHealing->WesternBlot

Experimental workflow for this compound studies.

References

Application Notes & Protocols for the Chromatographic Isolation of Artepillin C

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Artepillin C (3,5-diprenyl-4-hydroxycinnamic acid) is a prenylated phenolic compound of significant interest due to its wide range of biological activities, including antitumor, anti-inflammatory, and antimicrobial properties.[1][2] The primary natural source of this compound is Brazilian green propolis, a resinous substance produced by honeybees from the plant Baccharis dracunculifolia.[3][4][5] Effective isolation and purification of this compound are critical for research and development. This document provides detailed protocols for isolating this compound from green propolis extracts using various chromatographic techniques.

Part 1: Initial Extraction of Raw Propolis

Prior to chromatographic purification, a crude extract rich in this compound must be prepared from raw propolis. The most common method is solvent extraction.

Protocol 1: Ethanolic Extraction of Green Propolis

This protocol describes a standard method for obtaining a crude hydroalcoholic extract suitable for subsequent chromatographic fractionation.

Methodology:

  • Preparation: Start with raw Brazilian green propolis. Freeze the propolis to make it brittle, then pulverize it into a fine powder using a blender.[6]

  • Extraction: Macerate the propolis powder with a hydroalcoholic solution (e.g., 9:1 ethanol:water) at a ratio of 1:10 (w/v).[6][7]

  • Agitation: Stir the mixture continuously for 24 hours at room temperature to ensure efficient extraction of phenolic compounds.[8]

  • Filtration: Filter the mixture to remove insoluble materials. The resulting liquid is the crude ethanolic extract.[8]

  • Dewaxing (Optional but Recommended): Store the filtrate at -20°C for at least 24 hours. This will cause waxes to precipitate. Remove the precipitated wax by cold filtration.[8]

  • Concentration: Concentrate the dewaxed extract under vacuum using a rotary evaporator to reduce the volume and remove the ethanol. The resulting concentrated paste is ready for chromatographic purification.[6]

Part 2: Chromatographic Isolation and Purification Techniques

Several chromatographic methods can be employed to isolate this compound from the crude extract. The choice of method depends on the desired scale, purity, and available equipment.

Technique A: Open Column Adsorption Chromatography

This technique is a cost-effective method for the initial fractionation of the crude extract to enrich the this compound content.

Protocol 2: Silica Gel Column Chromatography

Methodology:

  • Column Packing: Prepare a glass column packed with silica gel (e.g., 0.040-0.063 mm particle size) as the stationary phase, using a non-polar solvent like hexane as the slurry solvent.[6][9]

  • Sample Loading: Dissolve the crude propolis extract in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried, sample-adsorbed silica onto the top of the packed column.

  • Gradient Elution: Begin elution with a non-polar mobile phase, such as a mixture of hexane and ethyl acetate (e.g., 95:5 v/v).[6]

  • Fraction Collection: Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate (e.g., to 90:10 v/v).[6] Collect fractions continuously and monitor their composition using Thin-Layer Chromatography (TLC) or analytical HPLC.

  • Analysis: Combine fractions that show a high concentration of this compound based on the analysis.[6] This enriched fraction can then be subjected to further purification if necessary. In some protocols, after flavonoids are washed away, this compound is collected by a final elution with pure ethanol.[10]

Technique B: Preparative High-Performance Liquid Chromatography (HPLC)

Preparative HPLC is a high-resolution technique used for the final purification step, yielding this compound with high purity.

Protocol 3: Reversed-Phase Preparative HPLC

Methodology:

  • System Preparation: Use a preparative HPLC system equipped with a reversed-phase column (e.g., C18/ODS).[6][8]

  • Mobile Phase: Prepare two mobile phase solutions. For example:

    • Solvent A: Water containing 1% formic acid or 2% acetic acid.[6][11]

    • Solvent B: Methanol or Acetonitrile.[6][11]

  • Sample Preparation: Dissolve the this compound-enriched fraction from a previous step (like column chromatography) in the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Run: Inject the sample onto the column and elute using a gradient program. An example program is:

    • Start with 80% Solvent B for 7 minutes.

    • Increase linearly to 85% B over the next 5 minutes.

    • Increase to 90% B over the next 8 minutes.

    • Increase to 95% B over the next 2 minutes.[6]

  • Detection and Collection: Monitor the elution profile using a UV detector, typically at 275 nm or 320 nm.[6][12] Collect the peak corresponding to the retention time of this compound.

  • Post-Purification: Evaporate the solvent from the collected fraction under vacuum to obtain the purified this compound. Confirm purity using analytical HPLC.

Technique C: Supercritical Fluid Extraction (SFE) coupled with Adsorption Chromatography

This modern technique combines extraction and initial purification into an efficient, large-scale process.

Protocol 4: SFE-Adsorption Chromatography

Methodology:

  • Initial Extraction & Dewaxing: Pass a mixture of supercritical CO2 and ethanol extract of propolis through a stainless steel column at high pressure and temperature (e.g., 4000 psi, 50°C) to remove waxes.[9][10]

  • Adsorption Chromatography: Apply the resulting wax-free fraction, which contains this compound and flavonoids, to a second column packed with silica gel under similar conditions (e.g., 3000 psi, 50°C).[9][10]

  • Separation: Flavonoids are collected in the flow-through, while this compound remains strongly adsorbed to the silica gel.[9][10]

  • Elution of this compound: Elute the purified this compound from the silica gel column using ethanol at slightly lower pressure (e.g., 2000 psi, 50°C).[9][10]

  • Analysis: The purity of the isolated this compound can be assessed by HPLC, and is typically between 90% and 95%.[9][10]

Part 3: Quantitative Data Summary

The following table summarizes key quantitative parameters from various published protocols for this compound isolation.

TechniqueStationary PhaseMobile Phase / SolventsPurity AchievedYield / RecoveryReference
Silica Gel Column Chromatography Silica GelGradient of Hexane:Ethyl Acetate (95:5 to 90:10 v/v)Enriched FractionsNot specified[6]
Reversed-Phase Column Chromatography ODS (C18)Step-gradient of Ethanol:Water (30% to 100% v/v)>90%Not specified[8][11]
Preparative HPLC ODS (C18)Gradient of Water (1% Formic Acid) and Methanol95%68 mg (from crude)[6]
SFE with Adsorption Chromatography Silica GelSupercritical CO2, Ethanol90-95%Not specified[9][10]
High-Speed Countercurrent Chromatography (HSCCC) Liquid-LiquidHexane-Ethyl Acetate-Ethanol-Water (1:0.8:1:1, v/v)60% (in initial fraction)Not specified[3]

Part 4: Visualized Workflows and Diagrams

The following diagrams illustrate the logical flow of the isolation and purification processes.

G cluster_chrom Chromatographic Purification raw_propolis Raw Brazilian Green Propolis extraction Solvent Extraction (e.g., Ethanol) raw_propolis->extraction crude_extract Crude Propolis Extract extraction->crude_extract initial_frac Initial Fractionation (e.g., Silica Column or SFE) crude_extract->initial_frac enriched_frac This compound Enriched Fraction initial_frac->enriched_frac final_purify Final Purification (e.g., Preparative HPLC) enriched_frac->final_purify pure_artepillin Purified this compound (>95% Purity) final_purify->pure_artepillin analysis Purity Analysis (Analytical HPLC) pure_artepillin->analysis

Caption: General workflow for this compound isolation.

G start This compound Enriched Fraction dissolve Dissolve in Mobile Phase & Filter (0.45 µm) start->dissolve inject Inject into Preparative HPLC System (C18 Column) dissolve->inject elute Gradient Elution (Water/Methanol/Acid) inject->elute monitor Monitor Eluate at 275 nm elute->monitor collect Collect Peak at this compound Retention Time monitor->collect evaporate Evaporate Solvent (Rotary Evaporator) collect->evaporate finish High-Purity this compound evaporate->finish G start SFE-Ethanol Extract dewax Dewaxing Column (4000 psi, 50°C) start->dewax wax_free Wax-Free Fraction (this compound + Flavonoids) dewax->wax_free silica_col Silica Gel Column (3000 psi, 50°C) wax_free->silica_col flavonoids Flavonoids (Flow-through) silica_col->flavonoids Elute adsorbed_artc Adsorbed this compound (on Silica) silica_col->adsorbed_artc Adsorb elution Ethanol Elution (2000 psi, 50°C) adsorbed_artc->elution finish Purified this compound elution->finish

References

Artepillin C: Application Notes and Protocols for Dental Materials Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Artepillin C (ARC), a prenylated phenylpropanoid found in Brazilian green propolis, is emerging as a promising bioactive compound in the development of advanced dental materials.[1][2][3][4] Its diverse pharmacological properties, including antimicrobial, anti-inflammatory, antioxidant, and tissue-regenerative effects, offer significant potential for enhancing the therapeutic performance of dental composites, adhesives, cements, and other restorative materials.[1][2][5][6] This document provides detailed application notes and generalized experimental protocols for researchers interested in exploring the integration of this compound into novel dental materials.

Key Bioactivities and Potential Applications in Dentistry

This compound exhibits a range of biological activities relevant to oral health and dental material science:

  • Antimicrobial and Antibiofilm Activity: ARC has demonstrated inhibitory effects against a variety of oral pathogens, including Streptococcus mutans, a primary causative agent of dental caries, and Porphyromonas gingivalis, a key pathogen in periodontal disease.[2][7] It can disrupt biofilm formation, preventing bacterial colonization on the surface of dental restorations.[1][2] This makes it a valuable additive for materials used in restorations, crowns, and bridges to prevent secondary caries and infections.[1][2]

  • Anti-inflammatory Properties: ARC can modulate the inflammatory response by inhibiting the production of pro-inflammatory molecules such as prostaglandins and cytokines.[1][8] This is achieved, in part, through the modulation of the NF-κB signaling pathway.[1][8] This property is particularly beneficial for materials in direct contact with pulpal or gingival tissues, potentially reducing inflammation and improving biocompatibility.

  • Antioxidant Effects: The phenolic structure of this compound allows it to effectively neutralize free radicals and reactive oxygen species (ROS), mitigating oxidative stress.[1] This can help protect surrounding oral tissues from damage and may enhance the longevity of the restorative material itself.

  • Tissue Regeneration: ARC has been shown to stimulate fibroblast activity, promoting collagen synthesis and soft tissue repair.[1] This suggests its potential use in periodontal therapies and materials designed to promote guided bone and tissue regeneration.[1]

  • Biocompatibility: Studies have indicated that this compound exhibits low cytotoxicity at effective doses, suggesting its potential for safe incorporation into dental materials.[1]

Quantitative Data Summary

The following tables summarize key quantitative data reported in the literature for this compound. These values can serve as a starting point for dose-finding studies in the development of new dental materials.

Table 1: Antimicrobial Activity of this compound and its Source Extract

OrganismCompound/ExtractMIC (Minimum Inhibitory Concentration)MMC (Minimum Microbicide Concentration)Reference
Fusobacterium nucleatumBrazilian Green Propolis Aqueous Extract55 mg/mL27.5 mg/mL[9]
Parvimonas micraBrazilian Green Propolis Aqueous Extract55 mg/mL27.5 mg/mL[9]
Prevotella intermediaBrazilian Green Propolis Aqueous Extract55 mg/mL55 mg/mL[9]
Porphyromonas gingivalisBrazilian Green Propolis Aqueous Extract55 mg/mLNot Reported[9]
Porphyromonas endodontalisBrazilian Green Propolis Aqueous Extract55 mg/mLNot Reported[9]
Streptococcus mutansPlicatin B (a related compound)31.2 µg/mLNot Reported[7]
Streptococcus sanguinisPlicatin B (a related compound)31.2 µg/mLNot Reported[7]
Streptococcus mitisPlicatin B (a related compound)31.2 µg/mLNot Reported[7]

Table 2: Anti-inflammatory and Cytotoxic Profile of this compound

ParameterCell Line/ModelIC50/ID50 (Concentration for 50% Inhibition)Reference
CytotoxicityHuman Red Blood Cells588 µM[1][2]
Neutrophil Migration (Peritonitis)Male Swiss Mice0.9 mg/kg[8]
Prostaglandin E2 ProductionMale Swiss Mice8.5 mg/kg[8]
Nitric Oxide ProductionRAW 264.7 Cells8.5 µM[8]
NF-κB ActivityHEK 293 Cells26 µg/mL[8]

Experimental Protocols

The following are generalized protocols for key experiments to evaluate the efficacy of this compound-modified dental materials. Researchers should adapt these protocols based on their specific materials and research questions.

Protocol 1: Incorporation of this compound into a Dental Resin Composite

Objective: To formulate a dental resin composite containing this compound.

Materials:

  • This compound (pure compound)

  • Resin matrix components (e.g., Bis-GMA, TEGDMA)

  • Filler particles (e.g., silica, glass)

  • Photoinitiator system (e.g., camphorquinone, amine accelerator)

  • Silane coupling agent

  • Mixing equipment (e.g., dual asymmetric centrifugal mixer)

  • Molds for specimen fabrication

Procedure:

  • Dissolution of this compound: Dissolve the desired concentration of this compound into the resin matrix monomer mixture. Sonication may be used to ensure complete dissolution.

  • Filler Treatment: Treat the filler particles with a silane coupling agent to enhance their bonding to the resin matrix.

  • Mixing: Combine the this compound-containing resin matrix with the silanized filler particles and the photoinitiator system. Mix thoroughly until a homogeneous paste is obtained.

  • Specimen Fabrication: Place the uncured composite into molds of the desired dimensions for subsequent testing (e.g., cylindrical molds for compressive strength, disc-shaped molds for antimicrobial assays).

  • Curing: Light-cure the specimens according to the manufacturer's instructions for the photoinitiator system, ensuring complete polymerization.

  • Post-curing: Consider a post-curing step (e.g., heating in an oven) to maximize monomer conversion and stabilize the material.

Protocol 2: In Vitro Antimicrobial Activity Assessment (Agar Diffusion Test)

Objective: To evaluate the antimicrobial efficacy of an this compound-modified dental material against oral pathogens.

Materials:

  • Cured discs of this compound-modified and control dental material

  • Bacterial strains (e.g., Streptococcus mutans ATCC 25175)

  • Appropriate agar medium (e.g., Brain Heart Infusion agar)

  • Sterile petri dishes

  • Incubator

Procedure:

  • Bacterial Culture: Prepare a standardized suspension of the test bacterium in sterile broth.

  • Agar Plate Inoculation: Spread the bacterial suspension evenly onto the surface of the agar plates.

  • Specimen Placement: Aseptically place the cured discs of the this compound-modified and control materials onto the inoculated agar surface.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24-48 hours in an anaerobic or microaerophilic environment).

  • Measurement: Measure the diameter of the inhibition zone (clear area around the disc where bacterial growth is inhibited) in millimeters. A larger inhibition zone indicates greater antimicrobial activity.

Protocol 3: Cytotoxicity Evaluation (MTT Assay)

Objective: To assess the in vitro biocompatibility of an this compound-modified dental material using a cell viability assay.

Materials:

  • Eluates from cured this compound-modified and control dental materials

  • Human gingival fibroblasts (HGFs) or other relevant cell lines

  • Cell culture medium (e.g., DMEM)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization agent (e.g., DMSO)

  • Microplate reader

Procedure:

  • Eluate Preparation: Incubate cured specimens of the test and control materials in cell culture medium for a specified period (e.g., 24 hours) to obtain eluates containing any leachable components.

  • Cell Seeding: Seed the HGFs into the wells of a 96-well plate and allow them to attach overnight.

  • Cell Treatment: Replace the culture medium with the prepared eluates and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for a few hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Remove the MTT solution and add a solubilizing agent to dissolve the formazan crystals, resulting in a colored solution.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is proportional to the absorbance and is typically expressed as a percentage relative to the untreated control cells.

Visualizations

The following diagrams illustrate key concepts related to the application of this compound in dental materials.

experimental_workflow cluster_formulation Material Formulation cluster_testing In Vitro Testing cluster_application Potential Application arc This compound composite ARC-Modified Composite arc->composite resin Dental Resin resin->composite antimicrobial Antimicrobial Assay composite->antimicrobial cytotoxicity Cytotoxicity Assay composite->cytotoxicity mechanical Mechanical Properties composite->mechanical restoration Antimicrobial Restoration antimicrobial->restoration cytotoxicity->restoration mechanical->restoration

Caption: Experimental workflow for developing and testing this compound-modified dental composites.

anti_inflammatory_pathway stimulus Inflammatory Stimulus (e.g., Bacteria, Material Leaching) nfkb NF-κB Pathway stimulus->nfkb arc This compound arc->nfkb Inhibits proinflammatory Pro-inflammatory Molecules (Cytokines, Prostaglandins) nfkb->proinflammatory inflammation Inflammation proinflammatory->inflammation

References

Application Notes and Protocols for Efficacy Testing of Artepillin C in an In Vivo Paw Edema Model

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Artepillin C, a prominent phenolic compound found in Brazilian green propolis, has garnered significant interest for its potent anti-inflammatory properties.[1] The carrageenan-induced paw edema model in rodents is a classical and highly reproducible acute inflammatory model widely employed for the evaluation of novel anti-inflammatory agents. This document provides a detailed protocol for utilizing this in vivo model to assess the efficacy of this compound, along with data presentation guidelines and a summary of its molecular mechanism of action.

The subcutaneous injection of carrageenan into the paw elicits a biphasic inflammatory response. The initial phase (0-1.5 hours) is characterized by the release of histamine, serotonin, and bradykinin. The late phase (1.5-6 hours) involves the infiltration of neutrophils and the production of pro-inflammatory mediators such as prostaglandins (PGE2), nitric oxide (NO), and cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). This compound has been shown to effectively mitigate this inflammatory cascade, primarily through the modulation of the NF-κB signaling pathway.[2][3]

Quantitative Data Summary

The efficacy of this compound in the carrageenan-induced paw edema model has been demonstrated in several studies. The following tables summarize the key quantitative findings.

Table 1: Effect of this compound on Carrageenan-Induced Paw Edema in Mice

Treatment GroupDose (mg/kg)Route of AdministrationTime Post-CarrageenanPaw Edema Inhibition (%)Reference
This compound10Oral360 min38% (maximal inhibition)[2]
This compound1IntraperitonealNot SpecifiedData not available[2]
This compound10IntraperitonealNot SpecifiedData not available[2]
Indomethacin (Control)1Not SpecifiedNot SpecifiedSignificant Inhibition[2]

Table 2: Effect of this compound on Inflammatory Mediators

MediatorTreatmentDose (mg/kg)EffectReference
Prostaglandin E2 (PGE2)This compound129 ± 3% decrease[2]
This compound1058 ± 5% decrease[2]
Neutrophil InfiltrationThis compoundIC50: 0.9 (0.5-1.4)Dose-dependent decrease[2]
Nitric Oxide (NO)This compoundIC50: 8.5 (7.8-9.2) µM (in vitro)Dose-dependent decrease[2]
NF-κB ActivityThis compoundIC50: 26 (22-30) µg/ml (in vitro)Dose-dependent decrease[2]

Experimental Protocols

This section provides a detailed methodology for conducting the carrageenan-induced paw edema assay to evaluate the efficacy of this compound.

Materials and Reagents
  • This compound (purity >98%)

  • λ-Carrageenan

  • Indomethacin (positive control)

  • Vehicle for this compound (e.g., 0.5% carboxymethylcellulose, or a solution of DMSO, PEG300, Tween-80, and saline)

  • Sterile 0.9% saline

  • Anesthetic agent (e.g., isoflurane)

  • Plethysmometer

  • Syringes (1 mL) with 27-30 gauge needles

  • Animal balance

Animal Model
  • Species: Male Swiss mice

  • Weight: 20-25 g

  • Acclimation: Animals should be acclimated to the laboratory conditions for at least one week prior to the experiment, with free access to food and water.

  • Housing: House animals in a temperature-controlled room with a 12-hour light/dark cycle.

  • Ethics: All animal procedures must be performed in accordance with the guidelines of the Institutional Animal Care and Use Committee (IACUC).

Preparation of Solutions
  • Carrageenan Solution (1% w/v): Dissolve 100 mg of λ-carrageenan in 10 mL of sterile 0.9% saline. Heat and stir the solution to ensure complete dissolution. Allow the solution to cool to room temperature before use. Prepare fresh on the day of the experiment.

  • This compound Formulation: Due to its lipophilic nature, this compound requires a suitable vehicle for administration. A common approach is to dissolve it in a minimal amount of DMSO and then dilute it with a mixture of PEG300, Tween-80, and saline. A pilot study is recommended to determine the optimal vehicle composition for solubility and animal tolerance. For oral administration, this compound can be suspended in a 0.5% carboxymethylcellulose solution.

  • Indomethacin Solution (Positive Control): Prepare a solution of indomethacin in the same vehicle as this compound at the desired concentration.

Experimental Procedure
  • Animal Grouping: Randomly divide the animals into the following groups (n=6-8 per group):

    • Group 1 (Negative Control): Vehicle only.

    • Group 2 (Positive Control): Indomethacin (e.g., 10 mg/kg).

    • Group 3 (Test Group - Low Dose): this compound (e.g., 1 mg/kg).

    • Group 4 (Test Group - High Dose): this compound (e.g., 10 mg/kg).

  • Baseline Paw Volume Measurement: Measure the initial volume of the right hind paw of each mouse using a plethysmometer. This is the baseline reading (V0).

  • Drug Administration: Administer the vehicle, indomethacin, or this compound solution to the respective groups via the chosen route (oral gavage or intraperitoneal injection). The volume of administration should be consistent across all groups (e.g., 10 mL/kg).

  • Induction of Paw Edema: One hour after drug administration, inject 50 µL of the 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw of each mouse.

  • Paw Volume Measurement Post-Carrageenan: Measure the paw volume at regular intervals after the carrageenan injection (e.g., 1, 2, 3, 4, 5, and 6 hours). These are the post-treatment readings (Vt).

Data Analysis
  • Calculate Paw Edema: The increase in paw volume (edema) is calculated as the difference between the paw volume at a specific time point (Vt) and the baseline paw volume (V0).

    • Edema (mL) = Vt - V0

  • Calculate Percentage Inhibition of Edema: The anti-inflammatory effect is expressed as the percentage inhibition of edema in the treated groups compared to the negative control group.

    • % Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] x 100

  • Statistical Analysis: Analyze the data using appropriate statistical methods, such as one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Dunnett's or Tukey's test) to compare the treated groups with the control group. A p-value of less than 0.05 is generally considered statistically significant.

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow

G cluster_pre Pre-Experiment cluster_exp Experiment cluster_post Post-Experiment acclimatization Animal Acclimatization grouping Random Grouping acclimatization->grouping baseline Baseline Paw Volume (V0) grouping->baseline drug_admin Drug Administration (Vehicle, Indo, ArtC) baseline->drug_admin carrageenan Carrageenan Injection (50µL, 1%) drug_admin->carrageenan post_measurement Paw Volume Measurement (Vt) (1, 2, 3, 4, 5, 6 hrs) carrageenan->post_measurement data_analysis Data Analysis post_measurement->data_analysis inhibition_calc Calculate % Inhibition data_analysis->inhibition_calc stats Statistical Analysis inhibition_calc->stats

Caption: Experimental workflow for the carrageenan-induced paw edema model.

Signaling Pathway of this compound's Anti-inflammatory Action

G cluster_stimulus Inflammatory Stimulus cluster_pathway NF-κB Signaling Pathway cluster_response Pro-inflammatory Response Carrageenan Carrageenan IKK IKK Activation Carrageenan->IKK IkBa IκBα Phosphorylation & Degradation IKK->IkBa NFkB_translocation NF-κB (p50/p65) Nuclear Translocation IkBa->NFkB_translocation NFkB_binding NF-κB DNA Binding NFkB_translocation->NFkB_binding Cytokines ↑ Pro-inflammatory Cytokines (TNF-α, IL-1β) NFkB_binding->Cytokines Enzymes ↑ iNOS, COX-2 NFkB_binding->Enzymes Inflammation Inflammation (Edema, Neutrophil Infiltration) Cytokines->Inflammation Mediators ↑ NO, PGE2 Enzymes->Mediators Mediators->Inflammation ArtepillinC This compound ArtepillinC->IkBa Inhibits

Caption: this compound inhibits the NF-κB signaling pathway.

References

Application Notes and Protocols for Flow Cytometry Analysis of Artepillin C-Induced Cell Death

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Artepillin C (3,5-diprenyl-4-hydroxycinnamic acid) is a prominent phenolic compound found in Brazilian green propolis, recognized for its diverse biological activities, including anti-tumor, anti-inflammatory, and antioxidant properties.[1][2] Emerging research highlights its potential as a chemopreventive and therapeutic agent by inducing cell death in various cancer cell lines.[3][4][5][6][7] Flow cytometry is an indispensable tool for elucidating the cellular mechanisms underlying this compound's cytotoxic effects, enabling the quantitative analysis of apoptosis, cell cycle progression, and other key cellular responses. These application notes provide a comprehensive guide to utilizing flow cytometry for studying this compound-induced cell death.

Principle of Flow Cytometry in Cell Death Analysis

Flow cytometry is a powerful technique that allows for the rapid analysis of multiple physical and chemical characteristics of single cells as they pass through a laser beam. In the context of cell death, it is employed to:

  • Identify and quantify apoptotic and necrotic cells: Using fluorescent dyes like Annexin V and propidium iodide (PI), different stages of cell death can be distinguished.[8]

  • Analyze cell cycle distribution: DNA-binding dyes, such as PI, are used to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, G2/M), revealing potential cell cycle arrest.[9][10]

  • Measure mitochondrial membrane potential (ΔΨm): Probes like JC-1 are used to assess mitochondrial health, a key indicator of the intrinsic apoptotic pathway.[11][12][13]

  • Detect reactive oxygen species (ROS): Fluorescent probes like DCFH-DA are employed to quantify intracellular ROS levels, which are often associated with cellular stress and apoptosis.[14][15][16]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on various cancer cell lines as reported in the literature.

Table 1: Cytotoxicity of this compound on Cancer Cells

Cell LineConcentration (µM)Treatment Duration (h)Cytotoxicity (%)AssayReference
LNCaP (Prostate)50-100 (+ 100 ng/ml TRAIL)2459.3 - 66.3MTT[1]
HSC-3 (Oral Squamous Carcinoma)Highest Dose7277.32Flow Cytometry[4]
HepG2 (Hepatoma)502415Cell Proliferation Assay[17]
HepG2 (Hepatoma)1002424Cell Proliferation Assay[17]

Table 2: Apoptosis Induction by this compound

Cell LineConcentration (µM)Treatment Duration (h)Apoptotic Cells (%)Staining MethodReference
LNCaP (Prostate)50-100 (+ 100 ng/ml TRAIL)2458.0 - 67.2Annexin V-FITC[1]
Human Leukemia CellsNot specifiedNot specifiedMarked levelsNot specified[7]
MCF-7 (Breast)Not specifiedNot specifiedInducedAnnexin V-FITC/PI[18]
MDA-MB-231 (Breast)Not specifiedNot specifiedInducedAnnexin V-FITC/PI[18]

Table 3: Effect of this compound on Cell Cycle Distribution

Cell LineConcentration (µM)Treatment Duration (h)EffectReference
WiDr (Colon)Dose-dependentNot specifiedG0/G1 arrest[10]
HCT116 (Colon)Not specifiedNot specifiedG0/G1 arrest[10]
HepG2 (Hepatoma)Not specifiedNot specifiedG0/G1 arrest[17]

Table 4: Modulation of Mitochondrial Membrane Potential (ΔΨm) and ROS by this compound

Cell LineEffect on ΔΨmEffect on ROSReference
LNCaP (Prostate)DisruptionNot specified[1]
Human Leukemia CellsLoss of potentialNot specified[7]
MDA-MB-231 (Breast)DecreasedIncreased[18]
MCF-7 (Breast)Not specifiedIncreased[18]
RAW264.7 (Macrophages)Not applicableInhibited production[2][19]

Experimental Protocols

Analysis of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • FITC Annexin V

  • Propidium Iodide (PI)

  • 1X Annexin-binding buffer

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in a 6-well plate and treat with desired concentrations of this compound for the specified duration. Include an untreated control.

  • Harvest the cells, including both adherent and floating populations.

  • Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.[20]

  • Resuspend the cell pellet in 1X Annexin-binding buffer to a concentration of approximately 1 x 10^6 cells/mL.[21]

  • To 100 µL of the cell suspension, add 5 µL of FITC Annexin V and 1 µL of 100 µg/mL PI working solution.[21]

  • Incubate the cells at room temperature for 15 minutes in the dark.[21][22]

  • After incubation, add 400 µL of 1X Annexin-binding buffer to each tube and mix gently.[21][22]

  • Analyze the samples on a flow cytometer as soon as possible, using 488 nm excitation. Measure FITC emission at approximately 530 nm and PI emission at >575 nm.[21]

G cluster_workflow Annexin V/PI Staining Workflow start Cell Culture and This compound Treatment harvest Harvest Cells (Adherent + Floating) start->harvest wash1 Wash with Cold PBS (x2) harvest->wash1 resuspend Resuspend in 1X Annexin-Binding Buffer wash1->resuspend stain Add Annexin V-FITC and PI resuspend->stain incubate Incubate 15 min at RT in Dark stain->incubate add_buffer Add 1X Annexin- Binding Buffer incubate->add_buffer analyze Analyze by Flow Cytometry add_buffer->analyze

Annexin V/PI Staining Workflow

Cell Cycle Analysis by Propidium Iodide (PI) Staining

This protocol is used to determine the distribution of cells in the different phases of the cell cycle.

Materials:

  • Propidium Iodide (PI) staining solution (containing RNase A and a non-ionic detergent like Triton X-100)

  • 70% Ethanol, ice-cold

  • PBS

  • Flow cytometer

Procedure:

  • Culture and treat cells with this compound as described previously.

  • Harvest the cells and wash once with PBS.

  • Fix the cells by slowly adding the cell suspension into ice-cold 70% ethanol while gently vortexing.[23]

  • Incubate the fixed cells for at least 2 hours at 4°C.[23]

  • Centrifuge the cells at 300 x g for 5 minutes and discard the ethanol.[24]

  • Wash the cells with PBS to remove residual ethanol.

  • Resuspend the cell pellet in PI staining solution.[23][24]

  • Incubate for 15-30 minutes at room temperature in the dark.[23][24]

  • Analyze the samples on a flow cytometer using an excitation wavelength of 488 nm and collecting the fluorescence in the appropriate channel (e.g., FL2 or FL3).[20]

G cluster_workflow Cell Cycle Analysis Workflow start Cell Culture and This compound Treatment harvest Harvest and Wash Cells start->harvest fix Fix in Ice-Cold 70% Ethanol harvest->fix incubate_fix Incubate at 4°C (min. 2 hours) fix->incubate_fix wash_etoh Wash with PBS incubate_fix->wash_etoh stain Resuspend in PI Staining Solution wash_etoh->stain incubate_stain Incubate 15-30 min at RT in Dark stain->incubate_stain analyze Analyze by Flow Cytometry incubate_stain->analyze

Cell Cycle Analysis Workflow

Measurement of Mitochondrial Membrane Potential (ΔΨm) using JC-1

This protocol assesses mitochondrial health by measuring the change in mitochondrial membrane potential.

Materials:

  • JC-1 reagent

  • Cell culture medium or PBS

  • Flow cytometer

Procedure:

  • Culture and treat cells with this compound.

  • Prepare a JC-1 working solution (typically 2 µM) in pre-warmed cell culture medium.[11][12]

  • Resuspend the harvested cells in the JC-1 working solution at a concentration of approximately 1 x 10^6 cells/mL.[11]

  • Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator.[11][12]

  • (Optional) Wash the cells once with warm PBS.[11]

  • Resuspend the cells in PBS or cell culture medium for analysis.[11]

  • Analyze the samples on a flow cytometer using 488 nm excitation. Detect the green fluorescence of JC-1 monomers (emission ~529 nm) and the red fluorescence of J-aggregates (emission ~590 nm).[25] A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.

G cluster_workflow Mitochondrial Membrane Potential (JC-1) Workflow start Cell Culture and This compound Treatment harvest Harvest Cells start->harvest resuspend Resuspend in JC-1 Working Solution harvest->resuspend incubate Incubate 15-30 min at 37°C resuspend->incubate wash Optional Wash with PBS incubate->wash analyze Analyze by Flow Cytometry wash->analyze

MMP (JC-1) Analysis Workflow

Detection of Intracellular Reactive Oxygen Species (ROS) using DCFH-DA

This protocol quantifies the levels of intracellular ROS.

Materials:

  • 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)

  • PBS or serum-free medium

  • Flow cytometer

Procedure:

  • Culture and treat cells with this compound.

  • Prepare a working solution of DCFH-DA (typically 10-20 µM) in serum-free medium or PBS.[26]

  • Harvest and wash the cells.

  • Resuspend the cells in the DCFH-DA working solution and incubate for 30-45 minutes at 37°C in the dark.[26][27]

  • Wash the cells with PBS to remove excess probe.[27]

  • Resuspend the cells in PBS for analysis.

  • Analyze the samples on a flow cytometer, exciting the cells at 488 nm and detecting the fluorescence of DCF at approximately 529 nm.[14][26]

G cluster_workflow Intracellular ROS (DCFH-DA) Detection Workflow start Cell Culture and This compound Treatment harvest Harvest and Wash Cells start->harvest stain Resuspend in DCFH-DA Solution harvest->stain incubate Incubate 30-45 min at 37°C in Dark stain->incubate wash_probe Wash with PBS incubate->wash_probe analyze Analyze by Flow Cytometry wash_probe->analyze

ROS (DCFH-DA) Detection Workflow

Signaling Pathways of this compound-Induced Cell Death

This compound has been shown to induce apoptosis through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways.[1]

G cluster_pathway This compound-Induced Apoptosis Signaling cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway artepillin_c This compound trail_r2 TRAIL-R2 (DR5) Expression ↑ artepillin_c->trail_r2 ros ROS ↑ artepillin_c->ros nf_kb NF-κB Activity ↓ artepillin_c->nf_kb disc DISC Formation trail_r2->disc caspase8 Caspase-8 Activation disc->caspase8 mmp Mitochondrial Membrane Potential (ΔΨm) ↓ caspase8->mmp Crosstalk caspase3 Caspase-3 Activation caspase8->caspase3 ros->mmp cytochrome_c Cytochrome c Release mmp->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Artepillin C Dosage for In Vivo Mouse Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Artepillin C in in vivo mouse models.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting dose for this compound in mice?

A common and effective starting dose for this compound in mice is 10 mg/kg of body weight, administered orally. This dosage has been shown to elicit significant anti-inflammatory and thermogenic effects.[1][2][3] However, the optimal dose will depend on the specific research question and experimental model. A wide range of doses, from 0.1 mg/kg to 500 mg/kg, has been reported in the literature for various biological effects.[4]

Q2: What are the common routes of administration for this compound in mice?

The most frequently reported routes of administration for this compound in mice are:

  • Oral (per os, PO): Often administered via gavage. This route is preferred for studies mimicking human consumption and for longer-term experiments.[1][2][3]

  • Intraperitoneal (i.p.): This route allows for rapid absorption and can be used for acute studies.[5][6]

  • Intratumor (i.t.): In cancer models, direct injection into the tumor mass has been used to assess local antitumor activity.[7]

Q3: How should I prepare this compound for administration?

The vehicle used to dissolve or suspend this compound is critical for ensuring accurate dosing and bioavailability. While specific vehicle compositions are not always detailed in publications, general considerations for preparing compounds for in vivo studies in mice include:

  • Solubility: this compound is a phenolic acid with low water solubility.[8] Using a suitable vehicle is essential. Common vehicles for lipophilic compounds include corn oil, olive oil, or aqueous solutions with a small percentage of a solubilizing agent like DMSO or Tween 80. It is crucial to perform pilot studies to ensure the vehicle itself does not have any biological effects in your model.

  • Stability: Prepare fresh solutions of this compound for each experiment to avoid degradation.

Q4: What is the reported bioavailability and pharmacokinetics of this compound in rodents?

Following a single oral dose of 10 mg/kg in mice, this compound is absorbed, with maximal plasma concentrations (around 22 µg/ml) observed at 1 hour post-administration.[1][9] However, studies in rats suggest that the overall absorption efficiency and bioavailability of this compound might be relatively low compared to other phenolic acids.[10]

Troubleshooting Guide

Issue: I am not observing the expected biological effect with my this compound dosage.
  • Verify Dosage and Preparation: Double-check your calculations for the 10 mg/kg dose and ensure the this compound was fully dissolved or homogenously suspended in the vehicle.

  • Route of Administration: Consider the route of administration. Oral administration may result in first-pass metabolism, potentially reducing the amount of active compound reaching the target tissue. For acute effects, an intraperitoneal injection might be more appropriate.

  • Timing of Administration and Endpoint Measurement: The timing of administration relative to the experimental endpoint is crucial. For example, anti-inflammatory effects against carrageenan-induced paw edema were maximal 360 minutes after an intraperitoneal injection of this compound.[1]

  • Mouse Strain and Model: The genetic background of the mice and the specific disease model can influence the response to this compound.

Issue: I am concerned about the potential toxicity of this compound.
  • Maximum Tolerated Dose (MTD): While specific MTD studies for this compound are not extensively reported in the initial search results, in vitro studies have shown that concentrations up to 100 µM did not affect the viability of murine macrophage cells.[4][8] For in vivo studies, it is recommended to conduct a dose-range finding study to determine the MTD in your specific mouse strain and experimental conditions.[11]

  • Clinical Observations: Monitor the animals for any signs of toxicity, such as changes in body weight, food and water intake, behavior, or physical appearance.[11]

Quantitative Data Summary

Table 1: Summary of In Vivo this compound Dosages in Mice

DosageAdministration RouteMouse ModelDurationKey FindingsReference
1 and 10 mg/kgIntraperitonealCarrageenan-induced paw edemaSingle doseSignificant inhibition of edema.[5]
0.9 mg/kg (IC50)IntraperitonealCarrageenan-induced peritonitisSingle doseDecreased neutrophil migration.[1]
1 and 10 mg/kgIntraperitonealCarrageenan-induced peritonitisSingle doseDecreased prostaglandin E2 production.[1][6]
10 mg/kgOral-Single dosePeak plasma concentration at 1 hour.[1][9]
10 mg/kg/dayOralC57BL/6J mice28 daysInduced thermogenesis in inguinal white adipose tissue.[2][12]
10 mg/kg/dayOralC3H10T1/2 mice4 weeksInduced brown-like adipocytes in inguinal white adipose tissue.[3]
500 µgIntratumorNude mice with human tumor xenograftsThree times a weekSuppression of tumor growth and induction of apoptosis.[7]

Experimental Protocols

Oral Gavage Administration of this compound
  • Preparation:

    • Accurately weigh the required amount of this compound based on the average body weight of the mice to be dosed.

    • Dissolve or suspend the this compound in a suitable vehicle (e.g., corn oil). Ensure a homogenous mixture. The final volume for gavage in mice should be around 10 ml/kg of body weight.[13]

  • Procedure:

    • Gently restrain the mouse.

    • Use a proper-sized, ball-tipped gavage needle to prevent injury.

    • Insert the needle into the esophagus and gently advance it into the stomach.

    • Slowly administer the this compound solution.[14]

    • Carefully remove the needle and monitor the animal for any signs of distress.

Intraperitoneal (i.p.) Injection of this compound
  • Preparation:

    • Prepare the this compound solution in a sterile, isotonic vehicle.

  • Procedure:

    • Restrain the mouse, typically by securing the scruff of the neck and tail.

    • Position the mouse to expose the abdomen.

    • Insert a 25-27 gauge needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to internal organs.[14]

    • Aspirate to ensure no fluid is drawn back, then inject the solution.

Signaling Pathways and Visualizations

This compound has been shown to modulate several key signaling pathways.

NF-κB Signaling Pathway in Inflammation

This compound exerts its anti-inflammatory effects, at least in part, by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1][8] This inhibition leads to a reduction in the production of pro-inflammatory mediators like prostaglandin E2 and nitric oxide.

NFkB_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Carrageenan) IKK IKK Complex Inflammatory_Stimuli->IKK Artepillin_C This compound Artepillin_C->IKK Inhibits IkB IκB IKK->IkB Phosphorylates NF_kB_Active Active NF-κB IKK->NF_kB_Active Frees NF_kB NF-κB (p65/p50) IkB->NF_kB Inhibits Nucleus Nucleus NF_kB_Active->Nucleus Translocates to Pro_inflammatory_Genes Pro-inflammatory Gene Transcription Nucleus->Pro_inflammatory_Genes Inflammatory_Mediators Inflammatory Mediators (PGE2, NO) Pro_inflammatory_Genes->Inflammatory_Mediators

Caption: this compound inhibition of the NF-κB signaling pathway.

PAK1 Signaling Pathway in Cancer

In the context of cancer, particularly neurofibromatosis, this compound has been shown to selectively block the p21-activated kinase 1 (PAK1) signaling pathway.[15][16] This pathway is crucial for the growth of certain tumors.

PAK1_Pathway Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor Ras_Rac Ras/Rac Receptor->Ras_Rac PAK1 PAK1 Ras_Rac->PAK1 Activates Downstream_Effectors Downstream Effectors PAK1->Downstream_Effectors Artepillin_C This compound Artepillin_C->PAK1 Inhibits Tumor_Growth Tumor Growth Angiogenesis Downstream_Effectors->Tumor_Growth

Caption: this compound inhibition of the oncogenic PAK1 signaling pathway.

TRAIL-Induced Apoptosis Pathway

This compound can sensitize cancer cells to TRAIL (Tumor necrosis factor-Related Apoptosis-Inducing Ligand)-induced apoptosis. It achieves this by upregulating the expression of TRAIL receptor 2 (TRAIL-R2) and promoting both the extrinsic and intrinsic apoptotic pathways.[17]

Apoptosis_Pathway Artepillin_C This compound TRAIL_R2 TRAIL-R2 (DR5) Artepillin_C->TRAIL_R2 Upregulates TRAIL TRAIL TRAIL->TRAIL_R2 Caspase8 Caspase-8 TRAIL_R2->Caspase8 Activates Mitochondria Mitochondria Caspase8->Mitochondria Activates Intrinsic Pathway Caspase3 Caspase-3 Caspase8->Caspase3 Activates Mitochondria->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound sensitization to TRAIL-induced apoptosis.

References

Technical Support Center: Working with Artepillin C in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information for successfully incorporating Artepillin C into cell culture assays. Find answers to frequently asked questions, troubleshoot common problems like solubility issues, and access detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound (3,5-diprenyl-4-hydroxycinnamic acid) is a prominent bioactive phenolic compound found in Brazilian green propolis, which is derived from the plant Baccharis dracunculifolia.[1][2] It is known for a wide range of pharmacological benefits, including antioxidant, anti-inflammatory, immunomodulatory, and anti-cancer properties.[2]

Q2: What is the primary challenge when using this compound in cell culture?

A2: The main challenge is its poor water solubility. This compound is a lipophilic compound, which can lead to precipitation when a concentrated stock solution (typically in an organic solvent) is diluted into an aqueous cell culture medium.[3][4]

Q3: What is the recommended solvent for making an this compound stock solution?

A3: Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing this compound stock solutions for cell culture experiments.[1][5] Methanol and ethanol have also been used for creating solutions.[6][7]

Q4: What is a typical concentration range for this compound in cell culture experiments?

A4: The effective concentration of this compound can vary depending on the cell type and the specific assay. Published studies have used a wide range of concentrations, typically from 1 µM to 100 µM.[1][5][8] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.

Q5: What is the maximum final concentration of DMSO permissible in the cell culture medium?

A5: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5% (v/v).[3][8] It is crucial to include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Troubleshooting Guide: Solubility and Precipitation

Problem: My this compound solution precipitates after I add it to the cell culture medium.

This is the most common issue encountered when working with this compound. The precipitate can appear as fine crystals, cloudiness, or a film on the culture surface, which can interfere with imaging-based assays and negatively impact cell health.

Potential Cause Explanation Recommended Solution
High Lipophilicity This compound is poorly soluble in aqueous solutions like cell culture media. When the concentrated organic stock is diluted, the compound can rapidly come out of solution.[3][4]1. Use a Serial Dilution Method: Instead of adding the stock directly to the final volume of medium, perform one or more intermediate dilution steps in the medium. 2. Slow, Drop-wise Addition: Add the medium drop-by-drop to the this compound stock solution while vortexing or stirring vigorously. This gradual change in solvent polarity can help keep the compound in solution.[4]
Temperature Shifts Moving between room temperature, 37°C, and refrigerated storage can cause less stable solutions to precipitate. Salts and other components in the medium can also fall out of solution with temperature changes.1. Pre-warm the Medium: Ensure your cell culture medium is pre-warmed to 37°C before adding the this compound stock solution. 2. Prepare Fresh: Prepare the final working solution of this compound in the medium immediately before use. Avoid storing diluted solutions.
High Stock Concentration Using an overly concentrated stock solution requires a larger dilution factor, which increases the risk of precipitation due to the abrupt solvent change.Prepare a stock solution at a moderate concentration (e.g., 10-50 mM in DMSO) that allows for accurate pipetting without requiring extreme dilutions.
pH of the Medium The solubility of phenolic compounds like this compound can be pH-dependent. Changes in medium pH, for instance due to high cell density or bacterial contamination, can affect solubility.[8]Ensure the pH of your cell culture medium is stable and within the optimal range for your cells (typically pH 7.2-7.4). Use buffered media like DMEM or RPMI-1640.[8]
Quantitative Data Summary

The following table summarizes typical concentrations used for this compound in research settings. Absolute solubility limits in cell culture media are not well-defined due to the complex mixture of components, but these values provide a practical reference.

Parameter Solvent Concentration Reference
Stock Solution DMSO10-100 mM[1][5]
Stock Solution Methanol100 µM[6]
Working Concentration (in vitro) Cell Culture Medium0.5 µM - 100 µM[1][5]
Working Concentration (High) Cell Culture Mediumup to 500 µM[3][8]
EC₅₀ (TRPA1 Activation) Assay Buffer1.8 µM[7]
Experimental Protocols
Protocol 1: Preparation of a 20 mM this compound Stock Solution in DMSO

Materials:

  • This compound (powder, high purity)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Vortex mixer

Methodology:

  • Calculate Mass: Determine the mass of this compound needed. The molecular weight of this compound is 300.38 g/mol . For 1 mL of a 20 mM solution: Mass (g) = 0.020 mol/L * 0.001 L * 300.38 g/mol = 0.0060 g = 6.0 mg

  • Weigh Compound: Carefully weigh 6.0 mg of this compound powder and place it into a sterile microcentrifuge tube.

  • Add Solvent: Add 1 mL of sterile, cell culture grade DMSO to the tube.

  • Dissolve: Vortex the tube vigorously for 1-2 minutes until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if needed.

  • Sterilization (Optional): If needed, the stock solution can be sterilized by passing it through a 0.22 µm syringe filter compatible with DMSO.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C, protected from light.

Protocol 2: Preparing a 50 µM Working Solution in Cell Culture Medium

Materials:

  • 20 mM this compound stock solution in DMSO

  • Pre-warmed (37°C) complete cell culture medium

  • Sterile conical tubes

Methodology:

  • Calculate Dilution: To prepare a 50 µM working solution from a 20 mM stock, a 1:400 dilution is required. (20,000 µM) / (50 µM) = 400

  • Prepare Final Volume: For 10 mL of the final working solution, you will need:

    • This compound Stock: 10,000 µL / 400 = 25 µL

    • Cell Culture Medium: 10,000 µL - 25 µL = 9,975 µL

  • Dilution Step:

    • Pipette 9.975 mL of pre-warmed medium into a sterile 15 mL conical tube.

    • Add 25 µL of the 20 mM this compound stock solution to the medium.

    • Immediately cap the tube and vortex gently or invert several times to ensure thorough mixing.

  • Application: Use the freshly prepared working solution to treat your cells immediately.

Visualizations: Workflows and Signaling Pathways
Experimental Workflow

The following diagram outlines the recommended workflow for preparing this compound for use in cell culture assays to minimize the risk of precipitation.

G A Weigh this compound Powder B Dissolve in DMSO to create Stock Solution A->B C Store Stock at -20°C (Aliquot to avoid freeze-thaw) B->C E Dilute Stock Solution into pre-warmed medium C->E D Pre-warm Cell Culture Medium to 37°C D->E F Vortex Immediately and Gently E->F H Include Vehicle Control (DMSO in Medium) E->H G Add to Cell Culture (Use Immediately) F->G H->G

Caption: Workflow for preparing this compound working solutions.

Signaling Pathways Modulated by this compound

This compound has been shown to influence several key cellular signaling pathways.

1. Inhibition of the NF-κB Pathway

This compound can exert anti-inflammatory effects by inhibiting the activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway.[1][9]

G cluster_0 Cytoplasm LPS Inflammatory Stimuli (e.g., LPS) IKK IKK Complex LPS->IKK IkB IκBα IKK->IkB phosphorylates p65 p65 nucleus Nucleus p65->nucleus translocates to p50 p50 p50->nucleus translocates to IkB->p65 Gene Pro-inflammatory Gene Transcription nucleus->Gene ARC This compound ARC->IKK Inhibits

Caption: this compound inhibits NF-κB signaling.

2. Activation of MAPK/ERK Pathway

In certain cell types, such as PC12 cells, this compound can promote neurite outgrowth by activating the MAPK/ERK signaling cascade.[10][11]

G ARC This compound Receptor Cell Surface Receptor ARC->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK activates ERK ERK1/2 MEK->ERK activates p38 p38 MAPK ERK->p38 activates Outgrowth Neurite Outgrowth p38->Outgrowth

Caption: this compound activates MAPK/ERK pathway for neurite outgrowth.

3. Reactivation of p53 Tumor Suppressor

This compound can induce apoptosis and growth arrest in cancer cells by disrupting the interaction between mortalin and the p53 tumor suppressor protein, leading to p53 reactivation.[12][13]

G ARC This compound Mortalin_p53 Mortalin-p53 Complex (p53 Inactive) ARC->Mortalin_p53 Disrupts Mortalin Mortalin Mortalin_p53->Mortalin p53 Active p53 Mortalin_p53->p53 Apoptosis Apoptosis & Cell Cycle Arrest p53->Apoptosis

Caption: this compound reactivates p53 by disrupting the Mortalin-p53 complex.

References

Artepillin C stability issues under light and heat exposure

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Artepillin C. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound under various experimental conditions. Here you will find troubleshooting guides and frequently asked questions to ensure the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To ensure the stability of this compound, it should be stored protected from light at low temperatures.[1][2][3] The recommended storage temperature is below -2.5°C, with some suppliers suggesting storage at temperatures below -15°C.[2][4] For this compound in solvent, it is recommended to store at -80°C for up to 6 months or -20°C for up to 1 month.[5]

Q2: How stable is this compound at room temperature?

A2: this compound is not stable at room temperature for extended periods, especially when exposed to light.[1][2][3] While it may be stable at ambient temperatures for a few days during shipping, long-term storage at room temperature is not recommended as it can lead to significant degradation.[3][5]

Q3: What is the effect of light exposure on this compound stability?

A3: this compound is highly sensitive to light.[3] Exposure to sunlight can cause significant degradation. Studies have shown that after 5 days of sunlight exposure, (E)-artepillin C degrades, with the major degradation product being (Z)-artepillin C.[3] Prolonged exposure beyond 5 days leads to further degradation, and after 20 days of exposure, neither form may be detectable in the sample.[3] A degradation rate of 98.1% has been observed for this compound under combined light and heat stress.[3]

Q4: How does heat affect the stability of this compound?

A4: High temperatures significantly impact the stability of this compound. Exposure to 50°C has been shown to degrade (E)-artepillin C into several derivatives.[1][2][3] At around 150°C, this compound can undergo decarboxylation, leading to the formation of a different degradation product.[6]

Q5: What are the known degradation products of this compound?

A5: Under sunlight exposure, the primary degradation product is the isomer (Z)-artepillin C.[3] At a high temperature of 50°C, three major degradation products, referred to as ARC 1-3, have been identified.[3] At even higher temperatures (around 150°C), a decarboxylation product is formed.[6] Under mild heating in the presence of air, a pyran-oxide derivative can be formed.[6]

Q6: Does the presence of oxygen affect this compound stability?

A6: Yes, the presence of oxygen, in combination with light and heat, can influence the degradation of this compound.[3]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent experimental results (e.g., loss of bioactivity). Degradation of this compound due to improper storage or handling.1. Verify Storage Conditions: Ensure this compound is stored at or below -2.5°C and protected from light. 2. Minimize Light Exposure: Work with this compound under subdued light conditions. Use amber vials or wrap containers in aluminum foil. 3. Control Temperature: Avoid exposing this compound solutions to elevated temperatures for prolonged periods. Prepare solutions fresh if possible. 4. Check Purity: If degradation is suspected, verify the purity of your this compound stock using a suitable analytical method like RP-HPLC.
Appearance of unexpected peaks in chromatogram during analysis. Formation of degradation products due to light or heat exposure.1. Identify Degradation Products: Compare your chromatogram with literature data on this compound degradation products. The appearance of (Z)-artepillin C or other isomers is a common indicator of degradation.[3] 2. Review Experimental Protocol: Assess your sample preparation and handling procedures for potential exposure to light or heat. 3. Implement Protective Measures: Use light-protective vials and maintain samples at a low temperature during the entire analytical process.
Low quantification of this compound in a sample. Significant degradation has occurred.1. Re-evaluate Storage and Handling: A significant loss of this compound points to major stability issues. A thorough review of storage and handling protocols is critical. 2. Prepare Fresh Stock: Discard the old stock and prepare a fresh solution from a new, properly stored vial of this compound. 3. Perform a Stability Study: If working with this compound in a new formulation or solvent, it is advisable to conduct a preliminary stability study under your specific experimental conditions.

Data on this compound Degradation

Table 1: Summary of this compound Stability Under Different Conditions

Condition Duration Observed Degradation Major Degradation Products Reference
Sunlight Exposure5 daysSignificant degradation(Z)-artepillin C (7.3% yield)[3]
Sunlight Exposure> 5 daysContinued degradation-[3]
Sunlight Exposure20 daysComplete degradation of (E) and (Z) forms-[3]
High Temperature (50°C)5 daysSignificant degradationThree major derivatives (ARC 1-3) with yields of 3.2%, 3.9%, and 3.9%[1][3]
High Temperature (~150°C)-DegradationDecarboxylation product[6]
Combined Light and Heat-98.1% degradation rate-[3]

Experimental Protocols

Protocol: Stability Testing of this compound using RP-HPLC

This protocol provides a general framework for assessing the stability of this compound under specific stress conditions.

1. Materials:

  • (E)-Artepillin C standard
  • HPLC-grade acetonitrile
  • HPLC-grade water
  • Acetic acid (or other suitable modifier)
  • RP-C18 column (e.g., 150 mm x 4.6 mm, 5.0 µm)[7][8]
  • HPLC system with a photodiode array (PDA) detector[7][8]

2. Preparation of Solutions:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, ethanol) at a known concentration.
  • Prepare the mobile phase, for example, a gradient of 0.5% aqueous acetic acid (A) and acetonitrile (B).[7][8]

3. Stress Conditions:

  • Photostability: Expose an aliquot of the this compound solution to a controlled light source (e.g., sunlight or a photostability chamber). Keep a control sample protected from light.
  • Thermal Stability: Place an aliquot of the this compound solution in a temperature-controlled environment (e.g., oven or water bath) at the desired temperature (e.g., 50°C). Maintain a control sample at the recommended storage temperature.

4. Time Points:

  • Withdraw samples from the stressed and control solutions at predetermined time intervals (e.g., 0, 24, 48, 72 hours, etc.).

5. HPLC Analysis:

  • Inject the samples onto the HPLC system.
  • Set the detection wavelength to approximately 320 nm.[7][8]
  • Run a gradient elution to separate this compound from its potential degradation products.
  • Quantify the peak area of this compound and any new peaks that appear in the chromatograms of the stressed samples.

6. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point compared to the initial concentration (time 0).
  • Plot the percentage of remaining this compound against time to determine the degradation kinetics.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_stock Prepare this compound Stock Solution prep_samples Aliquot for Stress and Control Groups prep_stock->prep_samples light Light Exposure prep_samples->light heat Heat Exposure prep_samples->heat control Control (Protected) prep_samples->control sampling Sample at Time Intervals light->sampling heat->sampling control->sampling hplc RP-HPLC Analysis sampling->hplc data Data Interpretation hplc->data degradation_pathway cluster_light Sunlight cluster_heat Heat (50°C) cluster_high_heat High Heat (~150°C) ArtepillinC (E)-Artepillin C Z_isomer (Z)-Artepillin C ArtepillinC->Z_isomer Isomerization ARC_derivatives ARC Derivatives (ARC 1-3) ArtepillinC->ARC_derivatives Decarboxylation_product Decarboxylation Product ArtepillinC->Decarboxylation_product Further_degradation_light Further Degradation Products Z_isomer->Further_degradation_light

References

Overcoming low yield in Artepillin C purification from propolis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with low yield during the purification of Artepillin C from propolis.

Troubleshooting Guides

This section provides solutions to common problems encountered during the extraction, chromatography, and crystallization stages of this compound purification.

Issue 1: Low Yield After Initial Propolis Extraction

Question: My initial crude propolis extract shows a very low concentration of this compound. What are the potential causes and how can I improve the extraction efficiency?

Answer:

Several factors can contribute to a low yield of this compound in your initial extract. Consider the following troubleshooting steps:

  • Propolis Source and Quality: The concentration of this compound can vary significantly depending on the geographical origin of the propolis. Brazilian green propolis, particularly from regions where Baccharis dracunculifolia is abundant, is known to have the highest concentrations.[1] Ensure you are using a high-quality, appropriate raw material.

  • Extraction Solvent: The choice of solvent is critical for efficiently extracting this compound. While ethanol is a commonly used solvent, the concentration of ethanol in an aqueous solution can impact the yield. Studies have shown that different ethanol concentrations can affect the extraction of phenolic compounds.[2]

    • Recommendation: Experiment with different ethanol concentrations (e.g., 70%, 80%, 95%) to determine the optimal ratio for your specific propolis sample.

  • Extraction Method and Parameters: The extraction technique and its parameters play a vital role. Maceration, ultrasound-assisted extraction (UAE), and supercritical fluid extraction (SFE) are common methods. For maceration, ensure sufficient extraction time and appropriate temperature. For UAE, optimize sonication time and power. For SFE, temperature, pressure, and the use of co-solvents like ethanol are key parameters.[3][4]

  • Sample Preparation: Improper preparation of the raw propolis can hinder solvent penetration.

    • Recommendation: Ensure the propolis is ground into a fine powder to maximize the surface area for extraction.

  • This compound Degradation: this compound is sensitive to light and high temperatures.[5][6]

    • Recommendation: Protect your extraction mixture from direct light and avoid excessive heat. Store extracts at low temperatures (below -2.5 °C) to prevent degradation.[5][6]

Issue 2: Poor Separation and Low Recovery During Column Chromatography

Question: I am experiencing poor separation of this compound during column chromatography, resulting in impure fractions and low overall recovery. What could be going wrong?

Answer:

Column chromatography is a critical step for purifying this compound. Here are common issues and their solutions:

  • Stationary Phase and Mobile Phase Mismatch: The choice of stationary phase (e.g., silica gel) and the mobile phase system is crucial for good separation.

    • Recommendation: A common mobile phase for silica gel chromatography of this compound is a gradient of hexane and ethyl acetate. The polarity of the solvent system needs to be carefully optimized to achieve good resolution between this compound and other compounds in the extract.[7][8][9][10]

  • Column Overloading: Loading too much crude extract onto the column can lead to broad, overlapping peaks and poor separation.

    • Recommendation: Determine the loading capacity of your column based on its size and the complexity of your extract. It is often better to perform multiple smaller runs than one overloaded run.

  • Improper Column Packing: An improperly packed column with channels or cracks will result in uneven solvent flow and poor separation.

    • Recommendation: Ensure the column is packed uniformly and that the stationary phase is fully settled before loading the sample.

  • Compound Degradation on Silica Gel: this compound can be sensitive to the acidic nature of standard silica gel, leading to degradation and low recovery.[10]

    • Recommendation: Consider using deactivated silica gel or an alternative stationary phase like alumina if you suspect degradation.

  • Flow Rate: An excessively high flow rate can reduce the interaction time between the compounds and the stationary phase, leading to poor separation.

    • Recommendation: Optimize the flow rate to allow for proper equilibration and separation.

Issue 3: Failure to Crystallize or Low Crystal Yield

Question: After obtaining a purified fraction of this compound, I am struggling to induce crystallization, or the crystal yield is very low. What should I do?

Answer:

Crystallization is often the final step to obtain high-purity this compound. Here’s how to troubleshoot common crystallization problems:

  • Purity of the Solution: The presence of impurities can significantly hinder crystal formation.

    • Recommendation: Ensure your this compound fraction is sufficiently pure before attempting crystallization. You may need to repeat the chromatography step or use an additional purification technique.

  • Solvent System: The choice of solvent for crystallization is critical. The ideal solvent should dissolve this compound well at high temperatures but poorly at low temperatures.

    • Recommendation: Experiment with different solvents and solvent mixtures to find the optimal conditions for this compound crystallization.

  • Supersaturation: Crystallization requires a supersaturated solution. This is typically achieved by dissolving the compound in a minimal amount of hot solvent and then allowing it to cool slowly.

    • Recommendation: Ensure you are using the minimum amount of solvent necessary to dissolve your compound at an elevated temperature. Evaporating some of the solvent can also help achieve supersaturation.

  • Cooling Rate: Cooling the solution too quickly can lead to the formation of small, impure crystals or prevent crystallization altogether.

    • Recommendation: Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator or freezer for further crystallization.

  • Inducing Crystallization: Sometimes, crystallization needs to be initiated.

    • Recommendation: Try scratching the inside of the flask with a glass rod to create nucleation sites. Adding a seed crystal of pure this compound can also induce crystallization.

Data Presentation

Table 1: Comparison of Extraction Methods for this compound

Extraction MethodSolvent/ConditionsReported Yield/PurityAdvantagesDisadvantages
MacerationEthanol (e.g., 80%)Variable, depends on propolis source and extraction timeSimple, low costTime-consuming, may have lower efficiency
Ultrasound-Assisted Extraction (UAE)EthanolHigher yield than maceration in shorter time[4]Faster, more efficientRequires specialized equipment
Supercritical Fluid Extraction (SFE)Supercritical CO₂ with ethanol as a co-solventHigh purity (e.g., >95%)[3]High selectivity, no residual organic solventsHigh initial equipment cost, requires optimization

Experimental Protocols

Protocol 1: Ethanolic Extraction of this compound from Propolis
  • Preparation: Grind raw propolis into a fine powder.

  • Extraction: Macerate the propolis powder in 80% ethanol (e.g., 1:10 w/v ratio) at room temperature for 24-48 hours with occasional agitation.

  • Filtration: Filter the mixture to remove solid residues.

  • Concentration: Evaporate the ethanol from the filtrate under reduced pressure to obtain the crude extract.

  • Storage: Store the extract in a dark container at -20°C.

Protocol 2: Silica Gel Column Chromatography for this compound Purification
  • Column Preparation: Pack a glass column with silica gel slurried in hexane.

  • Sample Loading: Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane) and load it onto the top of the silica gel bed.

  • Elution: Elute the column with a gradient of hexane and ethyl acetate, starting with a low polarity (e.g., 95:5 hexane:ethyl acetate) and gradually increasing the polarity.

  • Fraction Collection: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

  • Analysis: Combine the fractions containing pure this compound based on TLC analysis.

  • Solvent Evaporation: Evaporate the solvent from the combined fractions to obtain the purified this compound.

Mandatory Visualization

Experimental Workflow for this compound Purification

experimental_workflow cluster_extraction Extraction cluster_purification Purification cluster_final_product Final Product raw_propolis Raw Propolis grinding Grinding raw_propolis->grinding extraction Solvent Extraction (e.g., 80% Ethanol) grinding->extraction filtration Filtration extraction->filtration crude_extract Crude Extract filtration->crude_extract column_chromatography Silica Gel Column Chromatography crude_extract->column_chromatography Load onto column fraction_collection Fraction Collection & TLC Analysis column_chromatography->fraction_collection pure_fractions Pure this compound Fractions fraction_collection->pure_fractions solvent_evaporation Solvent Evaporation pure_fractions->solvent_evaporation crystallization Crystallization solvent_evaporation->crystallization pure_artepillin_c Pure this compound crystallization->pure_artepillin_c

Caption: General experimental workflow for the purification of this compound from propolis.

Signaling Pathway: this compound Induced Apoptosis in Cancer Cells

signaling_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway TRAIL TRAIL TRAIL_R2 TRAIL-R2 (Death Receptor) TRAIL->TRAIL_R2 Binds DISC DISC Formation (FADD, Pro-caspase-8) TRAIL_R2->DISC Caspase8 Activated Caspase-8 DISC->Caspase8 Activates Mitochondria Mitochondria Caspase8->Mitochondria Cleaves Bid to tBid (crosstalk) Caspase3 Activated Caspase-3 Caspase8->Caspase3 Activates Cytochrome_c Cytochrome c release Mitochondria->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Pro-caspase-9) Cytochrome_c->Apoptosome Caspase9 Activated Caspase-9 Apoptosome->Caspase9 Activates Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Artepillin_C This compound Artepillin_C->TRAIL_R2 Upregulates expression NFkB NF-κB (Survival Signal) Artepillin_C->NFkB Inhibits

Caption: this compound sensitizes cancer cells to TRAIL-induced apoptosis.

Frequently Asked Questions (FAQs)

Q1: What is the typical percentage of this compound found in raw Brazilian green propolis?

A1: The this compound content in Brazilian green propolis can range from 0% to as high as 11%, depending on the specific geographical region and the local flora available to the bees.[11] Propolis from the southeast region of Brazil generally exhibits the highest concentrations.[11]

Q2: Can I use a different type of chromatography for this compound purification?

A2: Yes, besides silica gel chromatography, other techniques like reverse-phase chromatography or counter-current chromatography can also be employed for the purification of this compound. The choice of method will depend on the specific impurities present in your crude extract and the desired purity of the final product.

Q3: How can I confirm the identity and purity of my purified this compound?

A3: The identity and purity of this compound can be confirmed using various analytical techniques, including High-Performance Liquid Chromatography (HPLC) with a UV or mass spectrometry (MS) detector, Nuclear Magnetic Resonance (NMR) spectroscopy, and melting point analysis.[12][13]

Q4: Are there any safety precautions I should take when working with the solvents used for extraction and chromatography?

A4: Yes, always work in a well-ventilated area or a fume hood when using organic solvents like ethanol, hexane, ethyl acetate, and dichloromethane. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Refer to the Safety Data Sheets (SDS) for each solvent for specific handling and disposal instructions.

Q5: My this compound seems to be degrading during storage. What are the optimal storage conditions?

A5: this compound is sensitive to light, oxygen, and temperature.[5][6] For long-term stability, it should be stored in a tightly sealed container, protected from light, and at a low temperature, preferably below -2.5°C.[5][6] Storing under an inert atmosphere (e.g., nitrogen or argon) can also help prevent oxidative degradation.

References

How to prevent Artepillin C degradation in experimental solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Artepillin C in experimental solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause this compound degradation?

A1: this compound is sensitive to several environmental factors. The primary drivers of its degradation are exposure to light, elevated temperatures, and oxygen.[1][2] Its stability is also influenced by the pH of the solution.

Q2: What is the recommended solvent for dissolving this compound?

A2: For experimental purposes, this compound is commonly dissolved in ethanol or dimethyl sulfoxide (DMSO).[3][4] It is important to use high-purity, anhydrous solvents to minimize potential reactions. For cell culture experiments, the final concentration of DMSO should be kept low (typically below 0.5% v/v) to avoid cytotoxicity.[5]

Q3: How should I store my this compound stock solutions?

A3: To ensure stability, this compound stock solutions should be stored at low temperatures, specifically below -2.5°C.[1][2] It is crucial to protect the solutions from light by using amber vials or by wrapping the containers in aluminum foil. Aliquoting the stock solution into smaller, single-use volumes is also recommended to avoid repeated freeze-thaw cycles.

Q4: What is the impact of pH on this compound stability?

A4: this compound is a phenolic acid and its stability can be pH-dependent. At a pH below its pKa of 4.65, it is more lipophilic.[5] While detailed studies on pH-dependent degradation are limited, it is known that extreme pH values can affect the stability of phenolic compounds. For experiments, it is advisable to maintain the pH of the solution within a range that is optimal for your specific application, while being mindful of potential pH-related degradation.

Q5: Can I use antioxidants to prevent the degradation of this compound?

A5: Yes, as a phenolic compound, this compound is susceptible to oxidation.[6] While specific studies on the use of co-antioxidants with purified this compound solutions are not extensively detailed in the provided results, the general principle of using antioxidants to protect phenolic compounds is well-established. However, care must be taken as some antioxidants, like ascorbic acid in the presence of EDTA, can paradoxically promote oxidation under certain conditions.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Loss of compound activity or inconsistent results. Degradation of this compound in the experimental solution.- Prepare fresh solutions for each experiment. - Store stock solutions appropriately (see FAQ A3). - Minimize exposure of the solution to light and room temperature during experiments. - Consider quantifying the this compound concentration in your solution before and after the experiment using HPLC to assess degradation.
Color change or precipitation in the solution. Oxidation or aggregation of this compound. This can be exacerbated by exposure to light, air, or inappropriate solvent conditions.- Ensure the use of high-purity, anhydrous solvents. - Degas solvents to remove dissolved oxygen before preparing solutions. - Store solutions under an inert atmosphere (e.g., nitrogen or argon) if possible. - If precipitation occurs upon dilution in aqueous buffers, consider using a different solvent system or reducing the final concentration.
High background signal or unexpected peaks in analytical measurements (e.g., HPLC). Presence of this compound degradation products.- Follow strict storage and handling protocols to prevent degradation. - Analyze a freshly prepared standard solution to identify the correct peak for this compound. - If degradation is suspected, compare the chromatogram of your experimental sample with that of a deliberately degraded sample (e.g., by exposure to light and heat) to identify potential degradation peaks.

Data on this compound Degradation

The following tables summarize the quantitative data on this compound degradation under different conditions.

Table 1: Effect of Light and Temperature on this compound Degradation

Condition Duration Degradation Rate Primary Degradation Products
Sunlight Exposure5 daysNot explicitly quantified, but leads to the formation of (Z)-artepillin C.(Z)-artepillin C and other isomers.
High Temperature (50°C)5 daysSignificant degradation, leading to multiple derivatives.Three major isomers (ARC 1-3).

Data synthesized from a study by Arruda et al., which highlights the significant impact of light and heat on this compound stability.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials:

    • This compound (high purity)

    • Anhydrous ethanol or DMSO (spectroscopic grade or higher)

    • Amber glass vials with screw caps

    • Calibrated analytical balance

    • Vortex mixer

  • Procedure:

    • Weigh the desired amount of this compound powder using an analytical balance in a controlled environment to minimize exposure to humidity.

    • Transfer the powder to a sterile amber glass vial.

    • Add the calculated volume of anhydrous ethanol or DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).

    • Cap the vial tightly and vortex until the this compound is completely dissolved.

    • For long-term storage, aliquot the stock solution into smaller, single-use amber vials to minimize freeze-thaw cycles and light exposure.

    • Store the aliquots at -20°C or below.

Protocol 2: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general guideline for the quantification of this compound. Specific parameters may need to be optimized based on the available instrumentation and columns.

  • Instrumentation and Reagents:

    • HPLC system with a UV-Vis or photodiode array (PDA) detector

    • Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm)

    • Mobile Phase A: Water with 0.1% formic acid or 2% acetic acid

    • Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid or 2% acetic acid

    • This compound standard of known purity

    • Sample solutions containing this compound

  • Chromatographic Conditions (Example): [3][7][8]

    • Column Temperature: 40°C

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 320 nm

    • Injection Volume: 10-20 µL

    • Gradient Elution: A typical gradient would start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B over the run time to elute this compound. An example gradient could be: 0-10 min, 30-70% B; 10-15 min, 70-90% B; 15-20 min, 90% B; followed by a re-equilibration step.

  • Procedure:

    • Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.

    • Inject the standard solutions into the HPLC system to generate a calibration curve (peak area vs. concentration).

    • Inject the experimental samples (appropriately diluted if necessary).

    • Identify the this compound peak based on the retention time of the standard.

    • Quantify the amount of this compound in the samples by comparing their peak areas to the calibration curve.

Visualizations

Diagram 1: Factors Leading to this compound Degradation and Preventive Measures

ArtepillinC_Degradation_Prevention cluster_degradation Degradation Factors cluster_prevention Preventive Measures Light Light Exposure ArtepillinC This compound in Solution Light->ArtepillinC Heat High Temperature Heat->ArtepillinC Oxygen Oxygen (Oxidation) Oxygen->ArtepillinC DegradationProducts Degradation Products (e.g., Isomers, Oxides) ArtepillinC->DegradationProducts Degradation AmberVials Use Amber Vials/ Protect from Light AmberVials->Light LowTemp Store at ≤ -2.5°C LowTemp->Heat InertAtmosphere Use Degassed Solvents/ Inert Atmosphere InertAtmosphere->Oxygen Antioxidants Consider Co-Antioxidants Antioxidants->Oxygen Experimental_Workflow start Start prep_solution Prepare Stock Solution (Anhydrous Solvent, Amber Vial) start->prep_solution storage Store Aliquots at ≤ -2.5°C prep_solution->storage prep_working Prepare Working Solution (Freshly from Stock) storage->prep_working experiment Conduct Experiment (Minimize Light/Heat Exposure) prep_working->experiment analysis Analyze Samples Promptly experiment->analysis quantification Optional: Quantify Pre/Post Experiment via HPLC analysis->quantification end End quantification->end

References

Method refinement for consistent Artepillin C extraction efficiency

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting, frequently asked questions (FAQs), and standardized protocols for the consistent and efficient extraction of Artepillin C from its primary source, Brazilian green propolis.

Frequently Asked Questions (FAQs)

Q1: What is the primary botanical source for high-yield this compound extraction? A1: The primary and most important botanical source of this compound is Brazilian green propolis, which is produced by honeybees (Apis mellifera) using resinous exudates from the plant Baccharis dracunculifolia.[1][2][3][4] The concentration of this compound in the raw propolis can vary significantly depending on the geographical region and the season of collection.[1][3][4][5] Samples collected in the summer and autumn months have been reported to contain higher amounts of this compound.[3]

Q2: How should I properly store raw propolis and extracted this compound to prevent degradation? A2: this compound is highly sensitive to light and temperature.[6][7] To prevent degradation and isomerization, both raw propolis and purified extracts should be stored in airtight, light-protected containers at low temperatures.[6][7] For long-term stability, storage temperatures below -2.5 °C are recommended.[6][7] Exposure to sunlight or temperatures as high as 50°C can lead to significant degradation within days.[7]

Q3: Which analytical method is standard for the quantification of this compound? A3: The standard and most widely used method for quantifying this compound is High-Performance Liquid Chromatography (HPLC) coupled with a UV-vis or Photodiode Array (PDA) detector.[5][6][8][9] For higher sensitivity and specificity, Ultra-High-Performance Liquid Chromatography coupled with Mass Spectrometry (UHPLC-MS) is also utilized.[9][10]

Q4: What are the main classes of impurities I might encounter during extraction? A4: The primary impurities in a crude this compound extract include waxes, flavonoids, and other phenolic compounds like p-coumaric acid.[11][12][13][14] Waxes are particularly problematic and often require a specific removal step, especially in ethanolic extracts.[12][14]

Troubleshooting Guide

Issue 1: Low or Inconsistent this compound Yield

  • Question: My extraction yield of this compound is significantly lower than expected or varies between batches. What are the potential causes?

  • Answer:

    • Raw Material Variability: The this compound content of raw propolis is inherently variable.[3][5] Ensure you are sourcing high-quality Brazilian green propolis and, if possible, analyze the raw material to establish a baseline concentration. The season of collection significantly impacts active compound levels.[3]

    • Extraction Inefficiency: Your extraction parameters may be suboptimal. For ethanolic extraction, ensure the solvent-to-solid ratio is adequate and that sufficient time and agitation are used. For Supercritical CO2 (SC-CO2) extraction, the pressure, temperature, and co-solvent percentage are critical variables that must be optimized.[1][13]

    • Sample Degradation: As mentioned in the FAQ, this compound is labile.[6][7] Ensure all extraction and processing steps are performed with minimal exposure to light and heat. Use amber glassware and consider cooling samples during steps like sonication or centrifugation.

    • Inaccurate Quantification: Errors in your analytical method, such as improper standard curve preparation or integration, can lead to perceived low yields. Validate your HPLC or UHPLC-MS method for accuracy and precision.[5][8][10]

Issue 2: Low Purity of Final Product

  • Question: My final extract contains significant impurities, particularly wax and other phenolic compounds. How can I improve its purity?

  • Answer:

    • Pre-Extraction Processing: Consider a de-waxing step prior to the main extraction. This can be achieved by chilling an ethanolic solution of the crude propolis (e.g., at -20°C) to precipitate the waxes, followed by filtration or centrifugation.[12][14]

    • Selective Extraction Method: Supercritical CO2 extraction is generally more selective for this compound compared to conventional ethanolic extraction, resulting in a cleaner initial extract.[1][13]

    • Post-Extraction Purification: A secondary purification step is almost always necessary for high-purity this compound. Adsorption column chromatography using silica gel is a common and effective method.[1][12][14][15] The crude extract is loaded onto the column, and a solvent gradient is used to first elute less polar impurities, followed by the elution of this compound.

Issue 3: Difficulty in Chromatographic Separation

  • Question: I am having trouble resolving the this compound peak from other compounds in my HPLC analysis. What can I do?

  • Answer:

    • Optimize Mobile Phase: Adjust the gradient profile of your mobile phase (typically acetonitrile/methanol and acidified water).[8][9] A shallower gradient can improve the resolution between closely eluting peaks. The pH of the aqueous phase (e.g., using 0.5% acetic acid) is also important for good peak shape.[8]

    • Check Column Condition: Ensure your C18 column is not degraded or clogged. A guard column can help extend the life of the analytical column.

    • Adjust Flow Rate and Temperature: Lowering the flow rate can sometimes improve resolution, though it will increase run time. Optimizing the column temperature (e.g., 40°C) can also affect selectivity and peak shape.[8][9]

Data Presentation: Comparison of Extraction Methods

The table below summarizes and compares the two most common methods for this compound extraction.

ParameterConventional Ethanolic ExtractionSupercritical CO2 (SC-CO2) Extraction
Principle Maceration or Soxhlet extraction using ethanol as a solvent.Utilizes supercritical CO2 as a non-toxic, tunable solvent, often with a co-solvent.
Typical Solvent Ethanol (80-95%)[13]CO2 with Ethanol (1-6%) as a co-solvent[1][13]
Operating Temp. 25°C to 70°C[13]40°C to 60°C[1][11]
Operating Pressure AtmosphericHigh Pressure (e.g., 20-35 MPa / 200-350 bar)[1][11][13]
Selectivity Lower; co-extracts significant amounts of waxes and polar flavonoids.[12][14]Higher; can be tuned by adjusting pressure/temperature to selectively target this compound.[1][13]
Pros Simple setup, low equipment cost, well-established.High selectivity, no residual toxic solvent, environmentally friendly.
Cons Lower purity extracts, requires significant downstream processing (de-waxing, chromatography).High initial equipment cost, requires process optimization.

Experimental Protocols

Protocol 1: General Purpose Ethanolic Extraction

  • Preparation: Pulverize raw Brazilian green propolis into a fine powder.

  • Maceration: Mix the propolis powder with 80% ethanol at a solid-to-liquid ratio of 1:10 (w/v).[11]

  • Extraction: Agitate the mixture at 70°C for 30 minutes.[13]

  • Centrifugation: Centrifuge the mixture (e.g., 8,000-9,000 rpm for 10-15 minutes) to pellet the solid residue.[13]

  • Collection: Collect the supernatant. Repeat the extraction on the residue with fresh solvent to maximize yield. Combine the supernatants.

  • De-waxing (Optional but Recommended): Store the combined extract at -20°C for 24 hours to precipitate waxes. Remove the precipitate by cold filtration or centrifugation.

  • Solvent Removal: Evaporate the ethanol from the final extract under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Analysis: Dissolve a known quantity of the crude extract in a suitable solvent for HPLC or UHPLC-MS analysis.

Protocol 2: Selective Supercritical CO2 (SC-CO2) Extraction

  • Preparation: Grind raw propolis and pack it into the extraction vessel.

  • Set Parameters: Set the extraction conditions. A typical starting point is a pressure of 350 bar (35 MPa) and a temperature of 50°C.[13]

  • Introduce Co-solvent: Introduce ethanol as a co-solvent at a low percentage (e.g., 1-6% m/m) to enhance the solubility of this compound.[1][13]

  • Extraction: Pump supercritical CO2 through the vessel at a constant flow rate. The total solvent-to-feed ratio (S/F) can be high (e.g., 110).[13]

  • Fractionation: Collect the extract by reducing the pressure in a separator, causing the this compound to precipitate and separate from the CO2.

  • Analysis: The resulting extract is typically of higher purity than a conventional ethanolic extract and can be directly analyzed or further purified via chromatography.

Mandatory Visualizations

ExtractionWorkflow cluster_0 Raw Material Processing cluster_1 Extraction cluster_2 Purification cluster_3 Analysis & QC Propolis Raw Brazilian Green Propolis Grinding Grinding/ Pulverization Propolis->Grinding Extraction Extraction Method Grinding->Extraction Ethanolic Ethanolic Extraction Extraction->Ethanolic Conventional SCCO2 Supercritical CO2 Extraction Extraction->SCCO2 Selective CrudeExtract Crude Extract Ethanolic->CrudeExtract ColumnChrom Column Chromatography (Silica Gel) SCCO2->ColumnChrom Often cleaner Dewaxing De-waxing (Cold Precipitation) CrudeExtract->Dewaxing Dewaxing->ColumnChrom PureFraction Purified this compound Fraction ColumnChrom->PureFraction Quantification Quantification PureFraction->Quantification HPLC HPLC-PDA Quantification->HPLC UHPLCMS UHPLC-MS Quantification->UHPLCMS FinalProduct Final Product (>95% Purity) HPLC->FinalProduct UHPLCMS->FinalProduct

Caption: General workflow for this compound extraction and purification.

TroubleshootingTree cluster_0 Check Raw Material cluster_1 Review Extraction Protocol cluster_2 Verify Analysis Method Start Low this compound Yield Detected CheckSource Is the propolis source verified B. dracunculifolia? Start->CheckSource CheckSeason Was it collected in Summer/Autumn? CheckSource->CheckSeason Yes BadMaterial Root Cause: Low-quality raw material. Action: Source new batch. CheckSource->BadMaterial No CheckSeason->BadMaterial No CheckParams Are extraction parameters (Temp, Time, Pressure) optimized? CheckSeason->CheckParams Yes CheckDegradation Were samples protected from light and heat? CheckParams->CheckDegradation Yes BadProtocol Root Cause: Inefficient extraction. Action: Optimize parameters. CheckParams->BadProtocol No Degradation Root Cause: Sample degradation. Action: Improve handling. CheckDegradation->Degradation No CheckAnalysis Is the HPLC/UHPLC method validated? CheckDegradation->CheckAnalysis Yes CheckStandard Is the standard curve linear and accurate? CheckAnalysis->CheckStandard Yes BadAnalysis Root Cause: Inaccurate quantification. Action: Re-validate method. CheckAnalysis->BadAnalysis No CheckStandard->BadAnalysis No

Caption: Troubleshooting decision tree for low this compound yield.

References

Addressing batch-to-batch variability of propolis for Artepillin C studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with propolis, specifically focusing on addressing the challenges of batch-to-batch variability for studies involving Artepillin C.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it a key compound in propolis research?

This compound (3,5-diprenyl-4-hydroxycinnamic acid) is a prenylated derivative of p-coumaric acid and a major phenolic compound found in Brazilian green propolis.[1][2] Its significance in research stems from a wide range of pharmacological benefits, including antioxidant, anti-inflammatory, antimicrobial, neuroprotective, and anti-cancer properties.[2][3] These activities make it a compound of high interest for drug development.

Q2: What are the primary causes of batch-to-batch variability in the this compound content of propolis?

The chemical composition of propolis, including the concentration of this compound, is highly variable. The primary factors influencing this variability include:

  • Geographical and Botanical Origin: The plant source from which bees collect resin is the most critical factor. Brazilian green propolis, known for its high this compound content, is primarily derived from Baccharis dracunculifolia.[1][2][4][5] Propolis from different regions, even within Brazil, will have varying this compound levels, with some regions showing no detectable amounts.[6]

  • Season of Collection: The time of year the propolis is harvested can affect its chemical composition.[1]

  • Bee Species: The species of bee that produces the propolis can also contribute to variations.[5]

  • Extraction Method: The solvent and technique used to extract compounds from raw propolis significantly impact the yield of this compound.[7][8][9]

Q3: How can I standardize my propolis extract to ensure consistent this compound concentration for my experiments?

Standardization is crucial for reproducible research. The recommended approach involves:

  • Procurement of Certified Raw Material: Whenever possible, source raw propolis that has been characterized based on its botanical and geographical origin.

  • Standardized Extraction Protocol: Employ a consistent and validated extraction method. Ethanol-based extraction is common, with varying concentrations of ethanol yielding different efficiencies.[7][8]

  • Quantification of this compound: Accurately measure the concentration of this compound in each batch of extract using a validated analytical method like HPLC or UHPLC-MS.[4][6][10][11][12]

  • Normalization: Adjust the final concentration of the extract based on the quantified this compound level to ensure a consistent dosage across all experiments.

Troubleshooting Guide

Issue: Low or undetectable levels of this compound in my propolis extract.

Possible Cause Troubleshooting Step
Incorrect Propolis Type Verify the botanical and geographical origin of your raw propolis. Brazilian green propolis from regions with abundant Baccharis dracunculifolia is expected to have the highest this compound content.[5][6]
Inefficient Extraction Review your extraction protocol. The choice of solvent is critical; 60-80% aqueous ethanol has been shown to be effective for extracting bioactive compounds.[7] Supercritical fluid extraction with CO2 and an ethanol co-solvent can also yield high concentrations of this compound.[9]
Degradation of this compound Ensure proper storage of raw propolis and extracts (cool, dark, and airtight) to prevent degradation of phenolic compounds.
Analytical Method Not Optimized Calibrate your analytical instrument (e.g., HPLC, UHPLC-MS) with a certified this compound standard. Ensure your method's limit of detection (LOD) and limit of quantification (LOQ) are appropriate for your expected concentration range.[4][6][10]

Issue: High variability in experimental results between different batches of propolis extract.

Possible Cause Troubleshooting Step
Inconsistent this compound Concentration Quantify the this compound content for each new batch of propolis extract. Normalize the extract concentration to deliver a consistent dose of this compound in your experiments.
Presence of Other Bioactive Compounds Be aware that other compounds in propolis can have synergistic or antagonistic effects. While standardizing for this compound is a primary step, consider that the overall chemical profile of the propolis may still vary.[7]
Experimental Error Review your experimental procedures for any potential sources of error. Ensure consistent cell culture conditions, reagent preparation, and data acquisition.

Data Presentation

Table 1: Comparison of Analytical Methods for this compound Quantification

Method Limit of Detection (LOD) Limit of Quantification (LOQ) Reported this compound Content (%) Reference
HPLC-PDA0.50 µg/mL0.75 µg/mLVaries by region[10]
HPLC-UV-vis0.0036 µg/mL0.012 µg/mL0 - 11%[6]
UHPLC-MS10.79 µg/mL32.70 µg/mL~6.51%[4]

Table 2: Influence of Geographical Origin on this compound Content in Brazilian Propolis

Region This compound Content (%) Botanical Source Reference
Southeast (Minas Gerais, Paraná)5.0 - 11.0%Predominantly Baccharis species[5][6]
NortheastNot detectedDifferent flora[6]

Experimental Protocols

Protocol 1: Quantification of this compound in Propolis Extract using HPLC-PDA

This protocol is adapted from established methods for the analysis of this compound.[1][10]

1. Sample Preparation: a. Weigh 0.5 g of pulverized raw propolis. b. Add 20 mL of methanol and sonicate for 20 minutes. c. After cooling, adjust the volume to 50 mL with methanol, mix well, and let it stand for 10 minutes. d. Take 1-2 mL of the supernatant and dilute it to 50 mL with an 80% phosphoric acid methanol solution to obtain the sample solution.[13] e. Filter the sample solution through a 0.2 µm Nylon membrane before injection.

2. HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., Mightysil RP-18 GP II, 150 mm x 4.6 mm, 5.0 µm).[10]
  • Column Temperature: 40°C.[10]
  • Mobile Phase: A gradient of 0.5% aqueous acetic acid (Solvent A) and acetonitrile (Solvent B).[10]
  • Flow Rate: 1.0 mL/min.[10]
  • Detection: Photodiode Array (PDA) detector at 320 nm.[10]

3. Calibration Curve: a. Prepare a series of standard solutions of this compound in the mobile phase at concentrations ranging from 0.75 to 2500 µg/mL.[10] b. Inject the standard solutions and construct a calibration curve by plotting the peak area against the concentration.

4. Quantification: a. Inject the prepared sample solution into the HPLC system. b. Identify the this compound peak based on the retention time of the standard. c. Calculate the concentration of this compound in the sample using the calibration curve.

Visualizations

Experimental_Workflow cluster_Propolis Propolis Sourcing & Extraction cluster_Analysis Analysis & Standardization cluster_Experiment In Vitro / In Vivo Studies cluster_Data Data Analysis Propolis Raw Propolis (Batch X) Extraction Standardized Extraction Propolis->Extraction HPLC HPLC/UHPLC-MS Quantification Extraction->HPLC Normalization Concentration Normalization HPLC->Normalization Experiment Cell-based Assays or Animal Models Normalization->Experiment Data Consistent & Reproducible Data Experiment->Data

Caption: Workflow for Standardizing Propolis Extracts for Consistent Experimental Results.

PAK1_Signaling_Pathway Propolis Propolis (this compound) PAK1 PAK1 Kinase Propolis->PAK1 blocks TumorGrowth NF Tumor Growth PAK1->TumorGrowth promotes

Caption: this compound from Propolis Blocks Oncogenic PAK1 Signaling.

NFkB_Signaling_Pathway ArtepillinC This compound NFkB NF-κB Activation ArtepillinC->NFkB inhibits Inflammation Inflammatory Response NFkB->Inflammation mediates TRAIL_Resistance TRAIL Resistance in Cancer Cells NFkB->TRAIL_Resistance contributes to

Caption: this compound Inhibits the NF-κB Signaling Pathway.

MAPK_Signaling_Pathway ArtepillinC This compound ERK ERK ArtepillinC->ERK activates p38 p38 MAPK ERK->p38 activates NeuriteOutgrowth Neurite Outgrowth p38->NeuriteOutgrowth induces

Caption: this compound Induces Neurite Outgrowth via ERK and p38 MAPK Pathways.

References

Technical Support Center: Optimizing Artepillin C in Cancer Cell Viability Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the use of Artepillin C in cancer cell viability assays.

Frequently Asked Questions (FAQs)

Q1: What is the optimal incubation time for this compound in a cancer cell viability assay?

A1: The optimal incubation time for this compound is highly dependent on the cancer cell line and the concentration of this compound being used.[1][2] Generally, a time-dependent effect is observed.[1][2] Initial time-course experiments are recommended, typically testing at 24, 48, and 72 hours to determine the ideal endpoint for your specific cell line and experimental goals. For example, in HSC-3 oral squamous carcinoma cells, cytotoxic effects were observed for up to 72 hours.[2] In studies on glioblastoma cells, a 24-hour incubation period was sufficient to observe significant cytotoxic effects at an acidic pH.[3][4][5]

Q2: What is a typical effective concentration range for this compound?

A2: The effective concentration of this compound varies significantly among different cancer cell lines. IC50 values (the concentration that inhibits 50% of cell growth) can range from the low micromolar to higher concentrations. For instance, in human colon cancer HCT116 cells, significant growth inhibition was seen with concentrations from 20 to 200 µM after 48 hours.[6] In glioblastoma cells, concentrations above 50 µM showed a pronounced decrease in cell viability.[3][4] It is crucial to perform a dose-response experiment to determine the optimal concentration range for your specific cell line.

Q3: Which cell viability assay is most suitable for use with this compound?

A3: Several colorimetric and luminescence-based assays are suitable for assessing cell viability after this compound treatment. The most commonly used is the MTT assay, which measures mitochondrial metabolic activity.[1][3][4][6] Other tetrazolium-based assays like XTT, MTS, and WST-1, which produce a water-soluble formazan product, are also excellent alternatives and may offer higher sensitivity and an easier workflow.[7] ATP-based luminescence assays are another highly sensitive option that measures the levels of intracellular ATP as an indicator of cell viability.[8]

Q4: How does this compound induce cancer cell death?

A4: this compound has been shown to induce cancer cell death through multiple mechanisms. It can trigger apoptosis (programmed cell death) through both intrinsic (mitochondrial) and extrinsic (receptor-mediated) pathways.[9][10] This involves the activation of caspases, key enzymes in the apoptotic process.[9][10][11] Additionally, this compound can induce cell cycle arrest, preventing cancer cells from proliferating.[12][13] In some cancer cell lines, it has also been shown to induce autophagy and increase the production of reactive oxygen species (ROS), leading to oxidative stress.[1][11]

Data Summary: this compound Incubation Times and Concentrations

Cell Line Assay Type Incubation Time Effective Concentration / IC50 Reference
MCF-7 (Breast Cancer) MTTNot specifiedDose-time-dependent[1]
MDA-MB-231 (Breast Cancer) MTTNot specifiedDose-time-dependent[1]
LNCaP (Prostate Cancer) MTT24 hours50-100 µM (in combination with TRAIL)[10]
HSC-3 (Oral Squamous Carcinoma) WST-1Up to 72 hoursDose- and time-dependent[2]
Glioblastoma Cells MTT24 hours<12% viability at 100 µM (pH 6.0)[3][4][5]
HCT116 (Colon Cancer) MTT48 hours20-200 µM[6]
PC12 (Pheochromocytoma) MTT72 hours5, 10, 20 µM[14]
HeLa, SiHa, CaSki, C33A (Cervical Cancer) Not specifiedNot specifiedSelective effect on cancer cells[15]

Experimental Protocols

MTT Cell Viability Assay Protocol

This protocol provides a general guideline for performing an MTT assay to assess the effect of this compound on cancer cell viability.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).

    • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow cells to attach.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete medium.

    • Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) and a negative control (medium only).

    • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition:

    • After incubation, add 10-20 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 5-15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. The reference wavelength should be above 650 nm.[16]

  • Data Analysis:

    • Calculate cell viability as a percentage of the control (untreated cells).

    • Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
High variability between replicate wells Uneven cell seedingEnsure a single-cell suspension before seeding. Mix the cell suspension thoroughly between pipetting.
Edge effects in the 96-well plateAvoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity.
Low signal or low absorbance in control wells Insufficient cell numberOptimize the initial cell seeding density.
Cells are not healthyEnsure cells are in the logarithmic growth phase and have high viability before seeding. Check for contamination.
Insufficient incubation with MTTIncrease the MTT incubation time to allow for adequate formazan crystal formation.
High background in blank wells (medium only) Contamination of medium or reagentsUse fresh, sterile medium and reagents.
Precipitation of this compoundEnsure this compound is fully dissolved in the solvent before diluting in the medium. Check for precipitation at the tested concentrations.
This compound appears to have no effect Incorrect concentration rangePerform a wider dose-response curve, including higher concentrations.
Degraded this compoundUse a fresh stock of this compound. Store it properly according to the manufacturer's instructions.
Cell line is resistantConsider using a different cell line or investigating the mechanisms of resistance.
Insufficient incubation timePerform a time-course experiment to determine the optimal treatment duration.
Inconsistent results between experiments Variation in cell passage numberUse cells within a consistent and low passage number range.
Fluctuation in incubator conditionsEnsure stable temperature, CO2, and humidity levels in the incubator.

Visualizations

Experimental_Workflow cluster_prep Day 1: Preparation cluster_treatment Day 2: Treatment cluster_assay Day 4/5: Viability Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate overnight_incubation Incubate Overnight (37°C, 5% CO2) seed_cells->overnight_incubation treat_cells Treat Cells with this compound prepare_artepillin Prepare this compound Dilutions prepare_artepillin->treat_cells incubate_treatment Incubate for 24, 48, or 72h treat_cells->incubate_treatment add_mtt Add MTT Reagent incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize read_plate Read Absorbance (570nm) solubilize->read_plate calculate_viability Calculate % Cell Viability plot_data Plot Dose-Response Curve calculate_viability->plot_data determine_ic50 Determine IC50 plot_data->determine_ic50

Caption: Workflow for a cell viability assay with this compound.

Troubleshooting_Guide cluster_variability High Variability cluster_no_effect No Effect Observed cluster_low_signal Low Signal start Inconsistent/Unexpected Results start->high_variability Is there high variability? start->no_effect Is there no effect? start->low_signal Is the signal low? uneven_seeding Check Cell Seeding Technique edge_effects Address Plate Edge Effects concentration Optimize this compound Concentration incubation_time Optimize Incubation Time compound_activity Verify Compound Integrity cell_health Check Cell Health & Density assay_protocol Review Assay Protocol Steps high_variability->uneven_seeding high_variability->edge_effects no_effect->concentration no_effect->incubation_time no_effect->compound_activity low_signal->cell_health low_signal->assay_protocol

Caption: Troubleshooting logic for this compound viability assays.

Signaling_Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_cell_cycle Cell Cycle Regulation artepillin_c This compound trail_r2 ↑ TRAIL-R2 (DR5) Expression artepillin_c->trail_r2 ros ↑ ROS Production artepillin_c->ros p21 ↑ Cip1/p21 Expression artepillin_c->p21 caspase8 ↑ Caspase-8 Activation trail_r2->caspase8 caspase3 ↑ Caspase-3 Activation caspase8->caspase3 mito_potential ↓ Mitochondrial Membrane Potential ros->mito_potential mito_potential->caspase3 apoptosis Apoptosis caspase3->apoptosis g0g1_arrest G0/G1 Phase Arrest p21->g0g1_arrest cell_proliferation ↓ Cell Proliferation g0g1_arrest->cell_proliferation

Caption: Signaling pathways affected by this compound in cancer cells.

References

Technical Support Center: Minimizing Artepillin C Precipitation in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing Artepillin C precipitation in aqueous buffers. Find troubleshooting tips, frequently asked questions, and detailed experimental protocols to ensure the successful use of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in aqueous buffers a concern?

This compound is a prenylated phenolic compound and a major bioactive component of Brazilian green propolis.[1][2] It is known for its various pharmacological activities, including anti-inflammatory, antioxidant, and anticancer effects. However, this compound is a hydrophobic molecule with limited solubility in water, which can lead to precipitation when preparing solutions in aqueous buffers for in vitro and other experimental assays. This precipitation can affect the accuracy and reproducibility of experimental results.

Q2: What is the recommended solvent for preparing a stock solution of this compound?

For most in vitro studies, it is recommended to prepare a stock solution of this compound in an organic solvent such as dimethyl sulfoxide (DMSO) or ethanol.[1][3][4][5]

Q3: What is the maximum concentration of organic solvent (e.g., DMSO, ethanol) that can be used in cell culture experiments with this compound?

To avoid solvent-induced cytotoxicity, the final concentration of the organic solvent in the cell culture medium should be kept to a minimum. For DMSO, a final concentration of less than 0.5% is generally recommended.[5] One study specifically mentions keeping the final methanol concentration at a maximum of 0.5% v/v to avoid cytotoxicity.[6] It is always best practice to include a vehicle control (medium with the same final concentration of the solvent) in your experiments to account for any potential effects of the solvent on the cells.[5]

Q4: How does pH affect the solubility and stability of this compound?

This compound is a pH-sensitive molecule due to its carboxylic acid group, with a reported pKa of 4.65.[7] At pH values below its pKa, this compound is in its less soluble, protonated form and has a tendency to aggregate, especially at concentrations above 50 µM.[7] In acidic environments, this compound becomes more lipophilic, which can enhance its interaction with cell membranes but also increase its propensity to precipitate in aqueous solutions.[8] Therefore, maintaining a pH above 4.65 is crucial for minimizing precipitation.

Q5: Are there other methods to improve the aqueous solubility of this compound?

Yes, other methods to enhance the solubility of hydrophobic compounds like this compound include the use of cyclodextrins and surfactants.

  • Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic molecules within their cavity, forming inclusion complexes with increased water solubility.[9][10][11][12][13]

  • Surfactants: These molecules can form micelles that entrap hydrophobic compounds, increasing their apparent solubility in aqueous solutions.[14]

While specific protocols for this compound are not widely published, these are common strategies for improving the solubility of poorly soluble drugs.

Troubleshooting Guide

Issue: this compound precipitates immediately upon dilution in my aqueous buffer.
Possible Cause Troubleshooting Step
High final concentration of this compound Lower the final concentration of this compound in the aqueous buffer.
Low pH of the buffer Ensure the pH of your aqueous buffer is well above the pKa of this compound (4.65). Adjust the buffer pH if necessary.
Rapid dilution Dilute the this compound stock solution in a stepwise manner into the aqueous buffer while vortexing or stirring to ensure proper mixing.[5]
Insufficient co-solvent Increase the percentage of the organic co-solvent (e.g., DMSO, ethanol) in the final aqueous solution, ensuring it remains within a non-toxic range for your specific experiment.
Issue: My this compound solution appears clear initially but becomes cloudy or shows precipitation over time.
Possible Cause Troubleshooting Step
Metastable solution The initial concentration may be above the thermodynamic solubility limit. Prepare fresh solutions immediately before use.
Temperature changes Store the solution at a constant, appropriate temperature. Some compounds are less soluble at lower temperatures.
Light exposure Protect the solution from light, as photodegradation can occur and potentially lead to the formation of less soluble byproducts.

Quantitative Data on this compound and Analogue Solubility

Precise quantitative solubility data for this compound in various buffers is limited in publicly available literature. However, based on experimental usage and data from similar compounds, the following tables provide guidance.

Table 1: Reported Experimental Concentrations of this compound in Cell Culture

Cell LineMaximum Concentration UsedSolvent for StockFinal Solvent Conc. in MediaReference
LNCaP100 µMDMSONot specified[3]
PC12m320 µMNot specifiedNot specified[15]
Glioblastoma & Fibroblast500 µMMethanolMax. 0.5% v/v[6]
RAW264.7100 µMDMSONot specified[1]
HCT1161.0 mg/mLNot specifiedNot specified[16]

Table 2: General Guidance for Preparing this compound Solutions with Co-solvents

Co-solventRecommended Starting Stock ConcentrationRecommended Final Concentration in Aqueous BufferMaximum Recommended Final Co-solvent % (for cell-based assays)
DMSO10-50 mM1-100 µM< 0.5%
Ethanol10-50 mM1-100 µM< 1%

Note: These are starting recommendations. The optimal concentrations will depend on the specific experimental conditions.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution in DMSO
  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of high-purity, sterile DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution: Vortex the tube until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

Protocol 2: Preparation of Working Solution in Aqueous Buffer (for cell culture)
  • Thawing: Thaw a single aliquot of the this compound DMSO stock solution at room temperature.

  • Pre-warming: Warm the desired aqueous buffer or cell culture medium to 37°C.

  • Dilution: Perform a serial dilution of the stock solution into the pre-warmed medium to achieve the final desired concentration of this compound. It is crucial to add the stock solution to the medium while gently vortexing to ensure rapid and uniform mixing. This helps to prevent localized high concentrations that can lead to precipitation.

  • Final Check: Visually inspect the final working solution for any signs of precipitation before adding it to your experimental setup.

Visualizations

experimental_workflow Experimental Workflow for this compound Solution Preparation cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound add_dmso Add DMSO weigh->add_dmso dissolve Vortex/Warm to Dissolve add_dmso->dissolve store Aliquot & Store at -20/-80°C dissolve->store thaw Thaw Stock Aliquot store->thaw For Experiment dilute Serially Dilute Stock into Buffer thaw->dilute prewarm Pre-warm Aqueous Buffer prewarm->dilute use Use Immediately dilute->use troubleshooting_precipitation Troubleshooting this compound Precipitation start Precipitation Observed? ph_check Is buffer pH > 5.0? start->ph_check Yes solution_ok Solution should be stable. start->solution_ok No conc_check Is final [ArtC] < 50 µM? ph_check->conc_check Yes adjust_ph Adjust buffer pH. ph_check->adjust_ph No dilution_check Slow, stepwise dilution used? conc_check->dilution_check Yes lower_conc Lower final concentration. conc_check->lower_conc No cosolvent_check Is co-solvent % optimal? dilution_check->cosolvent_check Yes improve_dilution Improve dilution technique. dilution_check->improve_dilution No optimize_cosolvent Optimize co-solvent %. cosolvent_check->optimize_cosolvent No consider_alt Consider cyclodextrins/surfactants. cosolvent_check->consider_alt Yes adjust_ph->start lower_conc->start improve_dilution->start optimize_cosolvent->start signaling_pathways Signaling Pathways Modulated by this compound cluster_erk ERK/p38 MAPK Pathway cluster_nfkb NF-κB Pathway cluster_apoptosis Apoptosis Pathway ArtC1 This compound ERK ERK ArtC1->ERK p38 p38 MAPK ERK->p38 Neurite Neurite Outgrowth p38->Neurite ArtC2 This compound NFkB NF-κB ArtC2->NFkB Inflammation Inflammation NFkB->Inflammation ArtC3 This compound TRAIL_R2 TRAIL-R2 ArtC3->TRAIL_R2 increases expression Casp8 Caspase-8 TRAIL_R2->Casp8 Casp3 Caspase-3 Casp8->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

References

Technical Support Center: Data Normalization for Artepillin C Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) regarding data normalization strategies for researchers, scientists, and drug development professionals working with Artepillin C.

Frequently Asked Questions (FAQs)

Q1: Why is data normalization crucial in this compound experiments? A1: Data normalization is a critical step to minimize technical variability and ensure that observed differences between experimental groups are due to the biological effects of this compound, not experimental error. Factors like variations in initial cell seeding density, sample loading amounts, or detection efficiency can introduce bias. Normalization corrects for these discrepancies, making data from different samples and experiments comparable.[1][2][3]

Q2: What is the most common first step in normalizing data from cell-based assays involving this compound? A2: The most common initial step is to establish a proper control group. For cell-based assays, this is typically a group of cells treated with the vehicle (the solvent used to dissolve this compound, e.g., DMSO) at the same concentration used for the treated groups. This "vehicle control" is then used as the baseline for comparison, often set to 100% viability or 1.0-fold expression, against which all this compound-treated samples are measured.[4][5]

Q3: Can the pH of the culture medium affect this compound's activity and my data? How do I account for this? A3: Yes, studies have shown that the cytotoxicity of this compound can be pH-dependent, with increased activity in more acidic environments typical of tumor microenvironments.[4][6] If you are investigating pH-dependent effects, it is essential to have a separate vehicle control for each pH value tested. Normalization should be performed relative to the specific control for that pH condition.[7]

Troubleshooting Guides by Experiment Type

Cell Viability and Cytotoxicity Assays (e.g., MTT, LDH)

Q: My MTT assay results show high variability between replicates for the same this compound concentration. How should I normalize this? A: High variability can stem from inconsistent cell seeding or pipetting errors. For normalization, first average the absorbance readings from your vehicle-only control wells; this average represents 100% cell viability. Then, for each experimental well, divide its absorbance value by the average control absorbance and multiply by 100 to express the result as a percentage of viability.[1][5]

Example Calculation:

  • Average Absorbance of Control Wells = 0.850

  • Absorbance of a single well with 50 µM this compound = 0.425

  • Normalized Viability (%) = (0.425 / 0.850) * 100 = 50%

Q: My LDH assay results suggest high cytotoxicity even at low this compound concentrations, which contradicts my MTT results. What could be wrong? A: This discrepancy could indicate that this compound is causing membrane damage (detected by LDH release) without immediately halting metabolic activity (measured by MTT).[4][6] It's also possible that the compound interferes with the assay reagents. For normalization, ensure you have three controls: 1) cells-only (spontaneous LDH release), 2) vehicle-treated cells, and 3) a positive control for maximum LDH release (cells lysed with a detergent). Normalize your data by subtracting the spontaneous release from all values and then expressing the result as a percentage of the maximum release.

Western Blot Analysis

Q: The expression of my housekeeping protein (e.g., β-actin) seems to change with this compound treatment. Is my normalization flawed? A: Yes, this is a common and critical issue. A fundamental assumption of using a housekeeping protein (HKP) for normalization is that its expression remains constant across all experimental conditions.[3] If this compound affects the expression of your chosen HKP, it is not a valid loading control for your experiment.

Troubleshooting Steps:

  • Validate your HKP: Run a preliminary Western blot with serial dilutions of your lysate to ensure the signal is within the linear range of detection. Then, test several different HKPs (e.g., GAPDH, β-tubulin) to find one that is unaffected by your this compound treatment.[3][8]

  • Switch to Total Protein Normalization (TPN): A more robust method is to stain the membrane with a total protein stain (e.g., Ponceau S, Coomassie) before antibody incubation.[9] The density of the entire lane is used to normalize the signal of your target protein. This method is becoming the gold standard as it avoids the issue of HKP regulation.[9]

Data Normalization Strategy Summary

Experiment TypePrimary GoalCommon Normalization StrategyKey ConsiderationsCitations
Cell Viability (MTT) Assess metabolic activity/cytotoxicityRelative to untreated or vehicle control (set to 100%).Ensure the vehicle does not affect cell viability. Account for pH if it's a variable.[4][5][6]
Cytotoxicity (LDH) Measure cell membrane damageRelative to maximum lysis control (set to 100% cytotoxicity).Subtract background/spontaneous release from all samples before calculation.[4][10]
Western Blot Quantify relative protein expressionHousekeeping Protein (e.g., β-actin) or Total Protein Stain.Validate that housekeeping protein expression is stable across all treatments.[3][8][9]
Gene Expression (RT-qPCR) Quantify relative mRNA levelsHousekeeping/Reference Gene (e.g., TBP, GAPDH).Select and validate a reference gene whose expression is unaffected by this compound.[8]
HPLC Analysis Determine this compound concentrationExternal standard calibration curve.Use a certified this compound reference standard to generate a linear curve.[11][12]

Diagrams and Workflows

G cluster_pre Experimental Phase cluster_post Data Analysis Phase treat Cell Treatment (Vehicle vs. This compound) harvest Sample Collection (Lysate, RNA, Supernatant) treat->harvest assay Perform Assay (e.g., Western, MTT, qPCR) harvest->assay raw Acquire Raw Data (Absorbance, Band Density, Ct) assay->raw norm Normalize Data (to Control / HKP / Total Protein) raw->norm stats Statistical Analysis & Interpretation norm->stats

Caption: General experimental workflow for this compound studies.

G cluster_wb Western Blot cluster_cell Cell-Based Assay (MTT/LDH) cluster_gene Gene Expression (qPCR) start Start: Raw Data Acquired q_assay What type of assay? start->q_assay q_hkp Is Housekeeping Protein (HKP) expression stable? q_assay->q_hkp Western norm_vehicle Normalize to Vehicle Control (100%) q_assay->norm_vehicle Cell Assay norm_ref Normalize to validated Reference Gene (ΔΔCt) q_assay->norm_ref qPCR norm_hkp Normalize to HKP q_hkp->norm_hkp Yes validate_hkp Find & Validate a stable HKP q_hkp->validate_hkp No norm_tpn Normalize to Total Protein Stain end_node End: Normalized Data norm_tpn->end_node norm_hkp->end_node validate_hkp->norm_tpn Or (Recommended) validate_hkp->norm_hkp norm_vehicle->end_node norm_ref->end_node

Caption: Decision tree for selecting a data normalization strategy.

G cluster_pathway Potential Intracellular Signaling artc This compound trka TrkA Receptor artc->trka Activates pi3k PI3K trka->pi3k mapk MAPK/ERK trka->mapk akt Akt pi3k->akt downstream Downstream Effects (e.g., Neurite Outgrowth, Cell Survival) akt->downstream mapk->downstream note Note: This is a potential mechanism of action for this compound as suggested by some studies. The exact interactions may vary by cell type and context.

Caption: Potential signaling pathway influenced by this compound.

Appendix A: Detailed Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This protocol is adapted from methodologies used in this compound research.[4]

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Remove the old medium and add fresh medium containing various concentrations of this compound and a vehicle-only control. Incubate for the desired period (e.g., 24 hours).

  • MTT Addition: Remove the treatment medium. Add fresh medium containing 0.5 mg/mL MTT to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.

  • Solubilization: Remove the MTT solution. Add an equal volume of a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Normalization: Calculate the percentage of viability for each treatment relative to the vehicle control.

Protocol 2: Western Blotting for Protein Expression

This protocol is based on standard Western blotting procedures mentioned in this compound studies.[8]

  • Protein Extraction: Treat cells with this compound, wash with cold PBS, and lyse using RIPA buffer with protease inhibitors.

  • Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) from each sample with Laemmli buffer and heat at 95°C for 5 minutes.

  • Gel Electrophoresis: Load the samples onto an SDS-PAGE gel and run until adequate separation is achieved.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Normalization (Optional - TPN): If using Total Protein Normalization, stain the membrane with Ponceau S to visualize total protein, image the membrane, and then wash the stain away.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against your protein of interest overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and add an ECL substrate. Image the resulting chemiluminescence using a digital imager.

  • Stripping and Re-probing (for HKP): If using a housekeeping protein, strip the membrane and re-probe with an antibody for your chosen HKP (e.g., β-actin).

  • Normalization: Quantify the band density for your target protein and normalize it to the density of the corresponding HKP band or the total protein stain for that lane. Express results as a fold-change relative to the vehicle control.[8]

References

Validation & Comparative

Artepillin C versus CAPE (caffeic acid phenethyl ester) anticancer activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Artepillin C (ARC) and Caffeic Acid Phenethyl Ester (CAPE), two prominent phenolic compounds derived from propolis, have garnered significant attention in oncological research for their potent anticancer activities. While both compounds exhibit promising therapeutic potential, a direct comparative analysis of their efficacy and mechanisms of action is crucial for guiding future drug development efforts. This guide provides an objective comparison of this compound and CAPE, supported by experimental data, to elucidate their respective strengths and potential applications in cancer therapy.

Comparative Cytotoxicity

A critical aspect of anticancer drug evaluation is the direct comparison of cytotoxic effects on various cancer cell lines. While numerous studies have independently investigated the anticancer properties of this compound and CAPE, literature providing a direct head-to-head comparison of their IC50 values in the same cancer cell lines under identical experimental conditions is limited. The following tables summarize available data from separate studies. It is important to note that variations in experimental protocols, cell lines, and assay conditions can influence the observed IC50 values.

Table 1: Cytotoxicity of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
U343Glioblastoma20.1 ± 2.9
B16F10Melanoma> 332.8
HepG2Hepatocellular Carcinoma44.9 ± 7.1
HeLaCervical Cancer7.45 (µg/mL)
MCF-7Breast CancerNot specified[1][2]
MDA-MB-231Breast CancerNot specified[1][2]
LNCaPProstate CancerNot specified[3][4]
WiDrColon CancerNot specified[5]
HCT116Colon CancerNot specified[5]
Human Leukemia Cell LinesLeukemiaPotent cytocidal effects[6]

Table 2: Cytotoxicity of CAPE in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
MDA-MB-231Breast CancerNot specified[3]
MCF-7Breast CancerNot specified[3]

Mechanisms of Anticancer Action

Both this compound and CAPE exert their anticancer effects through a variety of molecular mechanisms, often targeting key signaling pathways involved in cell proliferation, survival, and apoptosis.

Modulation of the p53 Signaling Pathway

A pivotal study has demonstrated that both this compound and CAPE can abrogate the interaction between mortalin (HSPA9) and the tumor suppressor protein p53. By disrupting this complex, p53 is released and can translocate to the nucleus to initiate downstream pro-apoptotic and cell cycle arrest signals.

p53_pathway Artepillin_C This compound Mortalin_p53 Mortalin_p53 Artepillin_C->Mortalin_p53 Abrogation CAPE CAPE CAPE->Mortalin_p53 Abrogation p53_nuc p53_nuc Mortalin_p53->p53_nuc p53 Release & Translocation

Inhibition of the NF-κB Signaling Pathway

The transcription factor NF-κB plays a critical role in promoting cancer cell survival and proliferation. Both this compound and CAPE have been shown to inhibit the NF-κB signaling pathway, thereby sensitizing cancer cells to apoptosis.

NFkB_Pathway Artepillin_C This compound IKK IKK Artepillin_C->IKK Inhibition CAPE CAPE CAPE->IKK Inhibition IkB_NFkB IkB_NFkB NFkB_nuc NFkB_nuc IkB_NFkB->NFkB_nuc NF-κB Release & Translocation

Induction of Apoptosis and Cell Cycle Arrest

Both compounds have been demonstrated to induce apoptosis and cause cell cycle arrest in various cancer cell lines. This compound has been shown to induce G0/G1 phase arrest in human colon cancer cells by upregulating p21.[5] It also induces apoptosis in human leukemia cells, with potent effects observed in T-cell lines. Similarly, CAPE has been reported to induce cell cycle arrest and apoptosis in breast cancer cells.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of this compound and CAPE on cancer cells.

MTT_Assay_Workflow

Detailed Steps:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of this compound or CAPE and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following treatment, the media is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Incubation: The plate is incubated to allow viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: A solubilization solution, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Cell viability is calculated as a percentage of the untreated control, and the half-maximal inhibitory concentration (IC50) is determined.

Western Blot Analysis for Signaling Pathway Proteins

This technique is used to detect and quantify specific proteins involved in signaling pathways affected by this compound and CAPE, such as p53 and NF-κB.

Western_Blot_Workflow

Detailed Steps:

  • Cell Treatment and Lysis: Cancer cells are treated with this compound or CAPE. After treatment, cells are lysed to release total cellular proteins.

  • Protein Quantification: The total protein concentration in the lysates is determined using a protein assay (e.g., BCA assay) to ensure equal loading.

  • SDS-PAGE: Equal amounts of protein from each sample are separated based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: The membrane is incubated in a blocking buffer (e.g., non-fat milk or bovine serum albumin) to prevent non-specific binding of antibodies.

  • Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein (e.g., anti-p53 or anti-NF-κB p65).

  • Secondary Antibody Incubation: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that recognizes the primary antibody.

  • Detection: A chemiluminescent substrate is added to the membrane, which reacts with the HRP to produce light. This light is captured on X-ray film or by a digital imager.

  • Analysis: The intensity of the protein bands is quantified to determine the relative expression levels of the target proteins.

Conclusion

Both this compound and CAPE demonstrate significant anticancer activity through multiple mechanisms, including the modulation of key signaling pathways like p53 and NF-κB, leading to apoptosis and cell cycle arrest. While direct comparative data on their cytotoxic potency is not extensively available, the existing evidence suggests that both compounds are promising candidates for further preclinical and clinical investigation. The choice between this compound and CAPE for a specific therapeutic application may depend on the cancer type and the specific molecular characteristics of the tumor. Further research involving head-to-head comparative studies is warranted to fully elucidate their relative efficacy and to guide the development of novel cancer therapies.

References

Comparative Analysis of Artepillin C and p-Coumaric Acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison of Bioactivity and Mechanisms

Artepillin C, a distinctive prenylated derivative of p-coumaric acid, is a major bioactive component of Brazilian green propolis.[1][2] Both compounds are phenolic acids that garner significant interest for their wide-ranging pharmacological properties, including anti-inflammatory, antioxidant, anticancer, and neuroprotective effects.[1][3] While structurally related, their biological activities and mechanisms of action exhibit notable differences. This guide provides a comparative analysis of this compound and p-coumaric acid, supported by experimental data, to assist researchers and drug development professionals in understanding their respective therapeutic potentials.

Section 1: Anti-inflammatory Effects

Both this compound and p-coumaric acid demonstrate significant anti-inflammatory properties, primarily through the modulation of the NF-κB and MAPK signaling pathways.

This compound has been shown to block the activation of NF-κB, a key transcription factor regulating the expression of numerous inflammatory mediators.[4][5] In lipopolysaccharide (LPS) and interferon-gamma (IFN-γ)-stimulated RAW264.7 macrophages, this compound markedly attenuated NF-κB activation in a dose-dependent manner.[4] This inhibition leads to a downstream reduction in the production of pro-inflammatory molecules like prostaglandin E₂ (PGE₂) and nitric oxide (NO).[5]

p-Coumaric acid also exerts its anti-inflammatory effects by targeting the NF-κB and MAPK pathways.[6] Studies in LPS-stimulated RAW264.7 macrophages revealed that p-coumaric acid significantly inhibited the expression of inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), interleukin-1β (IL-1β), and tumor necrosis factor-alpha (TNF-α) at both the mRNA and protein levels.[6] It achieves this by suppressing the phosphorylation of IκB and ERK1/2, key steps in the activation of these inflammatory cascades.[6] However, in one comparative study, p-coumaric acid did not significantly affect the secretion of IL-6, TNF-α, or the anti-inflammatory cytokine IL-10 by macrophages, whereas this compound was found to decrease IL-10 levels.[7]

Quantitative Comparison of Anti-inflammatory Activity
CompoundModel/AssayTarget/EndpointConcentration/DoseResult (IC₅₀ / Inhibition %)Reference
This compound Carrageenan-induced paw edema (mice)Edema1-10 mg/kg38% max inhibition[5]
Carrageenan-induced peritonitis (mice)Neutrophil migration-IC₅₀: 0.9 mg/kg[5]
RAW 264.7 cellsNitric Oxide (NO) Production3, 10, 100 µMIC₅₀: 8.5 µM[5]
HEK 293 cellsNF-κB Activity-IC₅₀: 26 µg/mL[5]
p-Coumaric acid LPS-stimulated RAW 264.7 cellsiNOS, COX-2, IL-1β, TNF-α expression10-100 µg/mLSignificant inhibition[6]
Experimental Protocols

Nitric Oxide (NO) Production Assay (for this compound)

  • Cell Line: RAW 264.7 macrophages.

  • Methodology: Cells are stimulated with lipopolysaccharide (LPS) to induce inflammation and NO production. Various concentrations of this compound (e.g., 3, 10, 100 µM) are co-incubated with the cells. After a specified incubation period, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. The absorbance is read at a specific wavelength, and the percentage of NO inhibition is calculated relative to the LPS-only control.[5]

NF-κB Activity Assay (for this compound)

  • Cell Line: Human Embryonic Kidney (HEK) 293 cells.

  • Methodology: Cells are transfected with a luciferase reporter gene under the control of an NF-κB response element. The cells are then stimulated with an inflammatory agent like TNF-α to activate NF-κB. This compound is added at various concentrations. The activity of NF-κB is determined by measuring the luminescence produced by the luciferase enzyme, which is proportional to the amount of NF-κB activation.[5]

Western Blot for Inflammatory Mediators (for p-Coumaric Acid)

  • Cell Line: RAW 264.7 macrophages.

  • Methodology: Cells are pre-treated with p-coumaric acid (10-100 µg/mL) and then stimulated with LPS. After incubation, total protein is extracted from the cells. Specific proteins (e.g., iNOS, COX-2, p-IκB, p-ERK1/2) are separated by SDS-PAGE, transferred to a membrane, and detected using specific primary and secondary antibodies. The intensity of the protein bands is quantified to determine the effect of p-coumaric acid on their expression or phosphorylation levels.[6]

Signaling Pathway Diagrams

ArtepillinC_Anti_Inflammatory_Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 ArtC This compound IKK IKK TLR4->IKK IkB IκB IKK->IkB P NFkB p65/p50 (NF-κB) NFkB_active Active p65/p50 Nucleus Nucleus NFkB_active->Nucleus Translocation Gene Pro-inflammatory Gene Expression (iNOS, COX-2, PGE₂) Nucleus->Gene ArtC->IKK Inhibits ArtC->NFkB_active Inhibits Activation

Caption: this compound inhibits the NF-κB inflammatory pathway.

pCoumaric_Anti_Inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 pCA p-Coumaric Acid MAPK_pathway MAPK Pathway TLR4->MAPK_pathway NFkB_pathway NF-κB Pathway TLR4->NFkB_pathway ERK ERK1/2 MAPK_pathway->ERK P Gene Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-1β) ERK->Gene IkB IκB NFkB_pathway->IkB P NFkB NF-κB IkB->NFkB NFkB->Gene pCA->ERK Inhibits Phosphorylation pCA->IkB Inhibits Phosphorylation

Caption: p-Coumaric acid inhibits NF-κB and MAPK inflammatory pathways.

Section 2: Antioxidant Activity

Both compounds are potent antioxidants, capable of scavenging free radicals and protecting cells from oxidative damage.[1][8]

This compound demonstrates significant radical scavenging activity, as measured by DPPH (1,1-diphenyl-2-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays.[4] Its antioxidant properties are considered a key contributor to the overall biological effects of Brazilian green propolis.[2]

p-Coumaric acid is also a robust scavenger of reactive oxygen species (ROS).[8] It has been shown to activate the Nrf2 pathway, a key regulator of endogenous antioxidant gene expression, thereby enhancing the cardiac antioxidant capacity in animal models.[8] Its antioxidant effects are central to its protective role in various diseases related to oxidative stress.[3]

Quantitative Comparison of Antioxidant Activity
CompoundAssayResultReference
This compound DPPH Radical ScavengingActivity demonstrated[4]
ABTS Radical ScavengingActivity demonstrated[4]
p-Coumaric acid DPPH Radical ScavengingPotent activity[9]

Note: Direct comparative IC₅₀ values for antioxidant activity were not available in the searched literature, but both are recognized as potent antioxidants.

Experimental Protocols

DPPH Radical Scavenging Assay

  • Methodology: This spectrophotometric assay measures the ability of an antioxidant to donate a hydrogen atom and scavenge the stable DPPH radical. A solution of DPPH in a solvent like ethanol has a deep violet color. In the presence of an antioxidant (like this compound or p-coumaric acid), the DPPH radical is reduced, causing the color to fade to yellow. The change in absorbance is measured at a specific wavelength (e.g., 517 nm). The percentage of scavenging activity is calculated by comparing the absorbance of the sample to that of a control solution without the antioxidant.[4][9]

Section 3: Anticancer Effects

This compound and p-coumaric acid have both been investigated for their anticancer properties, demonstrating the ability to inhibit cancer cell proliferation, induce apoptosis (programmed cell death), and arrest the cell cycle.[1][10]

This compound exhibits cytotoxic effects against a range of cancer cell lines.[11][12] Its mechanisms include the induction of apoptosis and cell cycle arrest.[1] Notably, this compound can dock into and disrupt mortalin-p53 complexes, leading to the reactivation of the p53 tumor suppressor protein.[12][13] It also inhibits p21-activated kinase 1 (PAK1), a protein implicated in cancer progression, and can induce autophagy in cancer cells.[1][12]

p-Coumaric acid also inhibits the proliferation and migration of various tumor cells, including colon cancer and melanoma.[10][14] It can induce apoptosis through the mitochondrial pathway by modulating the expression of Bcl-2 family proteins (downregulating anti-apoptotic Bcl-2 and upregulating pro-apoptotic BAX).[10][14] Furthermore, it can arrest the cell cycle at different phases depending on the cell type. For instance, in A375 melanoma cells, it causes S-phase arrest, while in B16 cells, it leads to G0/G1 phase arrest.[14]

Quantitative Comparison of Cytotoxic Activity
CompoundCell LineActivityIC₅₀ ValueReference
This compound U343 (Glioma)Antiproliferative20.1 ± 2.9 µg/mL[11]
AGP-01 (Gastric Cancer)Cytotoxic-Activity demonstrated
CWR22Rv1 (Prostate Cancer)Autophagy-inducing-Activity demonstrated
p-Coumaric acid HCT-15 & HT-29 (Colon Cancer)Antiproliferative-Activity demonstrated
A549 (Lung Cancer)Antiproliferative-Dose-dependent inhibition
A375 & B16 (Melanoma)Antiproliferative-Activity demonstrated
AGP-01 (Gastric Cancer)Cytotoxic-Activity demonstrated
Experimental Protocols

MTT Cell Viability Assay

  • Cell Lines: Various cancer cell lines (e.g., U2OS, A549).

  • Methodology: This colorimetric assay assesses cell metabolic activity. Cells are seeded in 96-well plates and treated with various concentrations of the test compound (this compound or p-coumaric acid) for a set period (e.g., 48 hours). After treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active mitochondrial NADH dehydrogenases convert the yellow MTT into a purple formazan product. The formazan is then solubilized, and the absorbance is measured. The absorbance is directly proportional to the number of viable cells, allowing for the calculation of the IC₅₀ value.[15]

Workflow and Pathway Diagrams

MTT_Assay_Workflow A Seed cancer cells in 96-well plate B Incubate (e.g., 24h) to allow attachment A->B C Treat cells with various concentrations of This compound or p-Coumaric Acid B->C D Incubate for defined period (e.g., 48h) C->D E Add MTT reagent to each well D->E F Incubate to allow formazan crystal formation E->F G Solubilize formazan crystals with solvent (e.g., DMSO) F->G H Measure absorbance with plate reader G->H I Calculate cell viability and determine IC₅₀ H->I

Caption: General workflow for an MTT cell viability assay.

Anticancer_Mechanisms ArtC This compound Mortalin Mortalin-p53 Complex ArtC->Mortalin Disrupts PAK1 PAK1 ArtC->PAK1 Inhibits pCA p-Coumaric Acid Mito Mitochondrial Pathway pCA->Mito CycleArrest Cell Cycle Arrest pCA->CycleArrest p53 Active p53 Mortalin->p53 Releases Apoptosis Apoptosis p53->Apoptosis p53->CycleArrest PAK1->Apoptosis Bcl2 Bcl-2 Family (Bcl-2 ↓, BAX ↑) Mito->Bcl2 Bcl2->Apoptosis

Caption: Key anticancer mechanisms of this compound and p-coumaric acid.

Section 4: Neuroprotective and Neurotrophic Effects

This compound has demonstrated neurotrophic-like activity. In PC12m3 cells, a cell line where nerve growth factor (NGF)-induced neurite outgrowth is impaired, this compound was able to induce neurite outgrowth.[16] This effect is mediated by the activation of the p38 MAPK pathway, which occurs through the ERK signaling pathway.[16] It can also activate the PI3K/Akt signaling pathway, which is involved in neuronal survival and plasticity.[17][18]

p-Coumaric acid has shown promise in models of neurological disorders. It was found to reverse depression-like behavior and memory deficits in a corticosterone-induced mouse model.[19] The underlying mechanism involves the inhibition of neuroinflammation, primarily by inactivating the AGE-RAGE signaling pathway and decreasing the expression of proinflammatory cytokines like IL-1β and TNF-α in the hippocampus.[19]

Signaling Pathway Diagram

ArtepillinC_Neurotrophic_Pathway ArtC This compound TrkA TrkA Receptor ArtC->TrkA PI3K PI3K/Akt Pathway TrkA->PI3K ERK ERK Pathway TrkA->ERK Plasticity Axonal & Synaptic Plasticity Proteins (GAP-43, Synapsin I) PI3K->Plasticity Neurite Neurite Outgrowth PI3K->Neurite p38 p38 MAPK ERK->p38 Activates p38->Neurite

Caption: Neurotrophic signaling pathways activated by this compound.

Conclusion

This compound and p-coumaric acid are structurally related phenolic compounds with overlapping yet distinct pharmacological profiles. Both are potent anti-inflammatory and antioxidant agents. In cancer, both compounds induce apoptosis and cell cycle arrest, but this compound has a unique reported mechanism involving the reactivation of p53 via disruption of the mortalin-p53 complex. In the context of neuronal health, this compound shows direct neurotrophic effects by activating growth-related signaling pathways, while p-coumaric acid demonstrates neuroprotective effects by suppressing neuroinflammation.

The choice between these two compounds for further research and development would depend on the specific therapeutic target. This compound's unique mechanisms in cancer and neurotrophic signaling make it a compelling candidate for these areas. p-Coumaric acid's broad anti-inflammatory and neuroprotective effects, mediated by inhibiting key inflammatory cascades, suggest its potential in a wide range of inflammation-driven pathologies. This guide provides a foundational comparison to aid in these strategic decisions.

References

Validating the Antitumor Effects of Artepillin C in Xenograft Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antitumor effects of Artepillin C (ARC), a natural compound derived from Brazilian green propolis, in xenograft models. We will delve into its performance against alternative treatments, supported by available experimental data, and provide detailed methodologies for the key experiments cited.

Comparative Analysis of Antitumor Efficacy

This compound has demonstrated significant antitumor activity in preclinical xenograft models, particularly in neurofibromatosis (NF) tumors. A key study by Messerli et al. (2009) provides a direct, albeit qualitative, comparison of ARC's efficacy against a well-characterized propolis extract, Bio 30, which is rich in Caffeic Acid Phenethyl Ester (CAPE).

While specific quantitative data on tumor volume and weight from this direct comparative study is not publicly available, the research concluded that both this compound and a Green Propolis Extract (GPE) containing it, "suppress almost completely the growth of human NF tumor xenografts in mice, as does Bio 30".[1][2] This suggests a comparable high level of efficacy in tumor growth inhibition.

Another study by Bhargava et al. investigated the effects of a Green Propolis Supercritical Extract (GPSE) on human fibrosarcoma (HT1080) cell xenografts in nude mice. While not a direct comparison of isolated this compound, this study provides insight into the potent antitumor effects of propolis extracts rich in ARC. The study noted significant tumor suppression in mice treated with GPSE.

Treatment GroupCancer Cell LineMouse ModelDosage and AdministrationObserved Antitumor EffectReference
This compound (ARC) Human Neurofibromatosis (NF)Nude Mice50 mg/kg, intraperitoneal, twice a weekAlmost complete suppression of tumor growth[Messerli et al., 2009][2]
Green Propolis Extract (GPE) Human Neurofibromatosis (NF)Nude Mice500 mg/kg, intraperitoneal, twice a weekAlmost complete suppression of tumor growth[Messerli et al., 2009][1][3]
Bio 30 (CAPE-rich Propolis Extract) Human Neurofibromatosis (NF)Nude Mice100 mg/kg, intraperitoneal, twice a weekAlmost complete suppression of tumor growth[Demestre et al., 2009][4][5]
Green Propolis Supercritical Extract (GPSE) Human Fibrosarcoma (HT1080)BALB/c Nude MiceNot specifiedInhibition of tumor growth[Bhargava et al.][6]

Mechanisms of Action: Signaling Pathways

This compound exerts its antitumor effects through multiple mechanisms, primarily by targeting key signaling pathways involved in cancer cell proliferation and survival.

PAK1 Signaling Pathway

A significant mechanism of action for this compound is the selective inhibition of the p21-activated kinase 1 (PAK1) signaling pathway.[1][2] PAK1 is a critical kinase implicated in the growth of over 70% of human cancers, including neurofibromatosis tumors. By blocking this pathway, this compound effectively halts the downstream signals that promote cancer cell growth and proliferation.

PAK1_Signaling_Pathway ARC This compound PAK1 PAK1 ARC->PAK1 Inhibits Downstream Downstream Effectors PAK1->Downstream Proliferation Tumor Cell Proliferation Downstream->Proliferation

This compound inhibits the PAK1 signaling pathway.
Mortalin-p53 Axis

This compound has also been shown to interact with the mortalin-p53 protein complex. Mortalin, a heat shock protein, can bind to the tumor suppressor protein p53, sequestering it in the cytoplasm and preventing its tumor-suppressing functions. This compound disrupts this interaction, leading to the reactivation of p53 and subsequent cancer cell growth arrest.

Mortalin_p53_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Mortalin Mortalin p53_cyto p53 Mortalin->p53_cyto Binds & Inactivates p53_nuc p53 p53_cyto->p53_nuc Translocation ARC This compound ARC->Mortalin Inhibits Binding GrowthArrest Cell Growth Arrest p53_nuc->GrowthArrest Xenograft_Workflow CellCulture 1. Cancer Cell Culture Implantation 3. Subcutaneous Cell Implantation CellCulture->Implantation AnimalModel 2. Athymic Nude Mice AnimalModel->Implantation Monitoring 4. Tumor Growth Monitoring Implantation->Monitoring Treatment 5. Treatment Administration Monitoring->Treatment DataCollection 6. Data Collection & Analysis Treatment->DataCollection

References

Unveiling the Anticancer Potential of Artepillin C: A Comparative Analysis Across Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive review of recent studies reveals the potent and selective anticancer properties of Artepillin C, a key bioactive compound found in Brazilian green propolis. This guide synthesizes experimental data on its efficacy against a range of cancer cell lines, providing researchers, scientists, and drug development professionals with a comparative overview of its cytotoxic and apoptotic effects, and the underlying molecular mechanisms.

This compound has demonstrated significant dose-dependent cytotoxic effects against various cancer cell lines, including those of the breast, prostate, cervix, and glioblastoma.[1][2][3] Its multifaceted anticancer activity involves the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways.[4][5][6][7] This guide presents a cross-validation of these effects, supported by quantitative data and detailed experimental protocols.

Comparative Efficacy of this compound: A Quantitative Overview

The cytotoxic potential of this compound varies across different cancer cell lines, as evidenced by the half-maximal inhibitory concentration (IC50) values obtained from various studies. The following table summarizes the IC50 values of this compound in several human cancer cell lines.

Cancer TypeCell LineIC50 (µM)Exposure Time (h)AssayReference
Breast Cancer MCF-7Not specified24, 48, 72MTT[1]
MDA-MB-231Not specified24, 48, 72MTT[1]
Glioblastoma Glioblastoma Cells< 50 (at pH < 6.8)24MTT[2]
Cervical Cancer HeLaNot specifiedNot specifiedNot specified[3]
SiHaNot specifiedNot specifiedNot specified[3]
CaSkiNot specifiedNot specifiedNot specified[3]
C33ANot specifiedNot specifiedNot specified[3]
Prostate Cancer LNCaPLow direct cytotoxicityNot specifiedNot specified[4]

Note: Specific IC50 values were not always available in the reviewed literature, but studies consistently reported a dose-dependent decrease in cell viability.

Delving into the Mechanisms: Key Signaling Pathways

This compound exerts its anticancer effects by modulating several critical signaling pathways. In prostate cancer cells, it sensitizes them to TRAIL-induced apoptosis by upregulating the TRAIL-R2 death receptor and inhibiting the pro-survival NF-κB pathway.[4][8] This dual action engages both the extrinsic and intrinsic apoptotic pathways. Furthermore, in other cancer cell types, this compound has been shown to activate the p53 tumor suppressor pathway, leading to cell growth arrest.[9] It also induces oxidative stress and has been found to inhibit cancer cell migration and invasion.[3]

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Assessment of Anticancer Effects cluster_analysis Data Analysis & Interpretation cell_lines Cancer Cell Lines (e.g., MCF-7, LNCaP, HeLa) treatment This compound Treatment (Varying Concentrations & Times) cell_lines->treatment viability Cell Viability Assay (MTT Assay) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI Staining) treatment->apoptosis protein Protein Expression (Western Blot) treatment->protein migration Cell Migration/Invasion Assay treatment->migration ic50 IC50 Determination viability->ic50 pathway Signaling Pathway Analysis apoptosis->pathway protein->pathway mechanism Mechanism of Action migration->mechanism ic50->mechanism pathway->mechanism

Caption: General experimental workflow for evaluating the anticancer effects of this compound.

trail_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_survival Survival Pathway artepillin_c This compound trail_r2 TRAIL-R2 (DR5) Expression ↑ artepillin_c->trail_r2 increases nfkb NF-κB Activity ↓ artepillin_c->nfkb decreases disc DISC Formation trail_r2->disc trail TRAIL trail->trail_r2 binds caspase8 Caspase-8 Activation disc->caspase8 mitochondria Mitochondrial Dysfunction caspase8->mitochondria cleaves Bid caspase3 Caspase-3 Activation caspase8->caspase3 mitochondria->caspase3 apoptosis Apoptosis caspase3->apoptosis nfkb->apoptosis inhibits

Caption: this compound sensitization of cancer cells to TRAIL-induced apoptosis.

Detailed Experimental Protocols

To ensure reproducibility and facilitate further research, the following are detailed methodologies for key experiments cited in the literature.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 0-500 µM) and incubated for 24, 48, or 72 hours.[2]

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated cells).

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
  • Cell Treatment: Cells are treated with this compound at the desired concentrations for the specified time.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X binding buffer.

  • Staining: 5 µL of Annexin V-FITC and 5 µL of propidium iodide (PI) are added to the cell suspension.

  • Incubation: The cells are gently vortexed and incubated for 15 minutes at room temperature in the dark.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Western Blot Analysis
  • Protein Extraction: Following treatment with this compound, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.

  • Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. It is then incubated with primary antibodies against target proteins (e.g., TRAIL-R2, NF-κB, caspases, p53) overnight at 4°C.

  • Detection: After washing, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

References

The Gold Standard: Artepillin C as a Premier Biomarker for Brazilian Green Propolis Quality Control

Author: BenchChem Technical Support Team. Date: November 2025

A comparative guide for researchers and drug development professionals on the analytical methodologies for ensuring the quality and authenticity of Brazilian green propolis, a substance of significant interest in the pharmaceutical and nutraceutical industries.

Brazilian green propolis, a resinous substance collected by honeybees from the plant Baccharis dracunculifolia, has garnered considerable attention for its diverse pharmacological activities. The quality and efficacy of this natural product are intrinsically linked to its chemical composition, necessitating robust quality control measures. Among its myriad of constituents, Artepillin C (3,5-diprenyl-4-hydroxycinnamic acid) has emerged as a key biomarker for the authentication and quality assessment of Brazilian green propolis. This guide provides a comprehensive comparison of analytical methods for this compound quantification and discusses alternative approaches to propolis quality control, supported by experimental data and detailed protocols.

This compound: The Defining Marker of Brazilian Green Propolis

This compound is a prenylated phenylpropanoid that is found in high concentrations in Brazilian green propolis and is largely responsible for its characteristic biological properties, including antioxidant, anti-inflammatory, and antitumor activities.[1][2][3] Its presence and concentration are considered reliable indicators of the authenticity and quality of Brazilian green propolis, distinguishing it from propolis from other geographical origins.[1][4][5] While some studies have reported the presence of this compound in propolis from other regions, such as China, further analysis using techniques like HPLC-ESI-MS/MS has revealed that these may be interfering compounds that are mistakenly identified as this compound.[1][4]

Comparative Analysis of Analytical Methods for this compound Quantification

The accurate quantification of this compound is paramount for the quality control of Brazilian green propolis. High-Performance Liquid Chromatography (HPLC) coupled with various detectors is the most widely employed technique. The following tables summarize the performance of different HPLC-based methods for this compound determination.

Table 1: Performance Characteristics of HPLC-PDA Methods for this compound Quantification

ParameterMethod 1[6][7][8]Method 2[9][10]
Column Mightysil RP-18 GP II (150 mm × 4.6 mm, 5.0 μm)Reversed-phase C18
Mobile Phase Gradient of 0.5% aqueous acetic acid and acetonitrileNot specified
Flow Rate 1.0 ml/minNot specified
Detection Photodiode Array (PDA) at 320 nmUV-vis detection
Linearity (r²) 0.9991Not specified
Limit of Detection (LOD) 0.50 μg/ml0.0036 μg/mL
Limit of Quantification (LOQ) 0.75 μg/ml0.012 μg/mL
Precision (RSD) Intra-day: 1.28-5.60%, Inter-day: 1.45-6.75%Not specified
Recovery Not specified98-102%
Analysis Time Within 45 minNot specified

Table 2: Performance Characteristics of UHPLC-MS Method for this compound Quantification

ParameterMethod[10][11]
Column Acquity BEH C18 (2.1 x 100 mm; 1.7 μm)
Mobile Phase Gradient of water and methanol (with 0.01% formic acid)
Flow Rate 0.4 mL/min
Detection Mass Spectrometry (MS) in Selected Reaction Monitoring (SRM) mode
Limit of Detection (LOD) 10.79 µg/mL
Limit of Quantification (LOQ) 32.70 µg/mL
Precision (RSD) Intra-day: 1.9%, Inter-day: 3.4%
Recovery 93-104%
Analysis Time 14 minutes

Alternative Approaches to Propolis Quality Control

While this compound is a critical biomarker, a comprehensive quality assessment of propolis often involves the evaluation of other parameters and the use of alternative analytical techniques.

Total Phenolic and Flavonoid Content: Spectrophotometric methods, such as the Folin-Ciocalteu assay for total phenolics and aluminum chloride colorimetric method for total flavonoids, are commonly used for a rapid and cost-effective preliminary quality assessment.[12][13] However, these methods lack specificity and may not accurately reflect the unique composition of Brazilian green propolis.[12]

Other Analytical Techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for the analysis of volatile and semi-volatile compounds in propolis, providing a chemical fingerprint that can be used for quality control and origin determination.[14][15]

  • Capillary Electrophoresis (CE): CE has been shown to be a sensitive and efficient method for the separation and quantification of this compound, offering advantages in terms of analysis time and reproducibility compared to HPLC.[16]

  • High-Performance Thin-Layer Chromatography (HPTLC): HPTLC can be used for the qualitative and semi-quantitative analysis of key compounds in propolis, serving as a simple and rapid screening tool.

Experimental Protocols

HPLC-PDA Method for this compound Quantification[6][7][8]
  • Sample Preparation: An ethanolic extract of propolis is prepared. The extract is then filtered through a 0.45 µm membrane filter before injection into the HPLC system.

  • Chromatographic Conditions:

    • Column: Mightysil RP-18 GP II (150 mm × 4.6 mm, 5.0 μm).

    • Mobile Phase: A linear gradient of 0.5% aqueous acetic acid (A) and acetonitrile (B). The gradient program is as follows: 0-5 min, 30% B; 5-30 min, 30-100% B; 30-32 min, 100-30% B.

    • Flow Rate: 1.0 ml/min.

    • Column Temperature: 40°C.

    • Detection: PDA detector at 320 nm.

    • Injection Volume: 20 µl.

  • Quantification: A calibration curve is constructed using standard solutions of this compound at different concentrations. The concentration of this compound in the propolis sample is determined by comparing its peak area with the calibration curve.

UHPLC-MS Method for this compound Quantification[11]
  • Sample Preparation: Similar to the HPLC-PDA method, an ethanolic extract of propolis is prepared and filtered.

  • Chromatographic Conditions:

    • Column: Acquity BEH C18.

    • Mobile Phase: A gradient elution using water and methanol, both containing 0.01% formic acid.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 45 °C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

    • Detection: Selected Reaction Monitoring (SRM) mode, monitoring the transition of the deprotonated molecular ion (m/z 299) to a fragment ion (m/z 200.12).

  • Quantification: Quantification is performed using a calibration curve prepared with a certified standard of this compound.

Visualizing the Quality Control Workflow

The following diagram illustrates the general workflow for the quality control of Brazilian green propolis, emphasizing the central role of this compound analysis.

Propolis_QC_Workflow cluster_0 Sample Preparation cluster_1 Analytical Methods cluster_2 Data Analysis & Quality Assessment cluster_3 Outcome RawPropolis Raw Brazilian Green Propolis Extraction Ethanolic Extraction RawPropolis->Extraction Filtration Filtration Extraction->Filtration HPLC_PDA HPLC-PDA Filtration->HPLC_PDA Primary Analysis UHPLC_MS UHPLC-MS Filtration->UHPLC_MS Confirmatory Analysis Other_Methods Other Methods (GC-MS, CE, etc.) Filtration->Other_Methods Complementary Analysis Quantification Quantification of this compound HPLC_PDA->Quantification UHPLC_MS->Quantification Fingerprinting Chemical Fingerprinting Other_Methods->Fingerprinting Comparison Comparison with Standards Quantification->Comparison Fingerprinting->Comparison Decision Quality Decision Comparison->Decision Pass Pass Decision->Pass Meets Specifications Fail Fail Decision->Fail Does Not Meet Specifications

Caption: Workflow for Brazilian Green Propolis Quality Control.

Conclusion

The quantification of this compound is an indispensable tool for the quality control of Brazilian green propolis. HPLC-based methods, particularly UHPLC-MS, offer high sensitivity, selectivity, and accuracy for this purpose. While alternative methods can provide valuable complementary information, the concentration of this compound remains the most reliable indicator of authenticity and potential therapeutic efficacy. The adoption of standardized analytical protocols, as outlined in this guide, is crucial for ensuring the quality and consistency of Brazilian green propolis products in the global market, thereby safeguarding consumer health and supporting further research and development in this promising field.

References

A Comparative Analysis of the Antioxidant Capacity of Artepillin C and Other Phenolic Compounds in Propolis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antioxidant capacity of Artepillin C with other prominent phenolic compounds found in propolis. The information presented is supported by experimental data to aid in research and development endeavors.

Quantitative Comparison of Antioxidant Capacity

The antioxidant capacities of this compound and other relevant propolis phenols, as determined by various in vitro assays, are summarized below. The half-maximal inhibitory concentration (IC50) and other relevant metrics are presented to facilitate a direct comparison of potency. A lower IC50 value indicates a higher antioxidant activity.

CompoundAssayIC50 Value (µg/mL)IC50 Value (µM)Other MetricsSource
This compound H₂O₂ scavenging~30[1]
O₂•⁻ scavenging~40[1]
HO• scavenging~80[1]
Caffeic Acid H₂O₂ scavenging~10[1]
O₂•⁻ scavenging~15[1]
HO• scavenging~25[1]
DPPH5.932.7[2][3]
ABTS1.598.8[4]
Quercetin DPPH9.932.8[2][3]
ABTS1.896.26[4]
Chrysin DPPH>100>393[2][3]
ABTS>100>393[2][3]
Kaempferol ABTS3.7012.9[4]
Ferulic Acid DPPH9.951.0[2][3]
Syringic Acid DPPH9.849.5[2][3]

Experimental Protocols

Detailed methodologies for the key antioxidant assays cited in this guide are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the capacity of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of the deep violet DPPH solution to the pale yellow diphenyl-picrylhydrazine is monitored spectrophotometrically.

Procedure:

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol. The solution should be freshly prepared and kept in the dark to avoid degradation.

  • Sample Preparation: The test compounds (this compound, other phenols) and a standard antioxidant (e.g., ascorbic acid, Trolox) are prepared in a series of concentrations.

  • Reaction Mixture: A fixed volume of the DPPH solution is mixed with varying concentrations of the sample or standard. A control containing the solvent and DPPH solution is also prepared.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (typically 30 minutes).

  • Measurement: The absorbance of the solutions is measured at the characteristic wavelength of DPPH (around 517 nm) using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is then determined from a plot of inhibition percentage against concentration.[5]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in absorbance.

Procedure:

  • Generation of ABTS•+: The ABTS radical cation is produced by reacting an aqueous solution of ABTS (e.g., 7 mM) with a strong oxidizing agent like potassium persulfate (e.g., 2.45 mM). The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.

  • Working Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate buffer) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: The test compounds and a standard antioxidant are prepared at various concentrations.

  • Reaction Mixture: A small volume of the sample or standard is added to a fixed volume of the ABTS•+ working solution.

  • Incubation: The reaction is allowed to proceed for a specific time (e.g., 6 minutes).

  • Measurement: The absorbance is measured at 734 nm.

  • Calculation: The percentage of inhibition is calculated similarly to the DPPH assay, and the IC50 value is determined.[1][4]

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals. The decay of fluorescence is monitored over time, and the antioxidant capacity is quantified by the area under the fluorescence decay curve.

Procedure:

  • Reagents: A fluorescent probe (e.g., fluorescein), a peroxyl radical generator (e.g., AAPH - 2,2'-azobis(2-amidinopropane) dihydrochloride), and a standard antioxidant (e.g., Trolox) are required.

  • Reaction Mixture: The test sample or standard is mixed with the fluorescent probe in a buffer solution (e.g., phosphate buffer, pH 7.4) in a microplate.

  • Incubation: The plate is incubated at 37°C.

  • Initiation of Reaction: The AAPH solution is added to initiate the radical generation and subsequent fluorescence decay.

  • Measurement: The fluorescence is monitored kinetically at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm until the fluorescence has decayed.

  • Calculation: The area under the curve (AUC) for the sample is compared to the AUC for the blank (no antioxidant) and the standard (Trolox). The results are typically expressed as Trolox equivalents (TE).

Signaling Pathways in Antioxidant Activity

The antioxidant effects of phenolic compounds like this compound are not only due to direct radical scavenging but also through the modulation of intracellular signaling pathways that control the expression of antioxidant enzymes and cytoprotective proteins.

Antioxidant_Signaling_Pathways cluster_stimuli Oxidative Stress cluster_phenols Propolis Phenols cluster_pathways Signaling Pathways cluster_response Cellular Response ROS ROS/RNS Nrf2 Nrf2 ROS->Nrf2 MAPK MAPK (ERK, p38, JNK) ROS->MAPK PI3K_Akt PI3K/Akt ROS->PI3K_Akt NFkB NF-κB ROS->NFkB AMPK AMPK ROS->AMPK ArtepillinC This compound ArtepillinC->MAPK Activates ArtepillinC->PI3K_Akt Activates ArtepillinC->NFkB Inhibits CaffeicAcid Caffeic Acid CaffeicAcid->Nrf2 Activates CaffeicAcid->MAPK Modulates Quercetin Quercetin Quercetin->Nrf2 Activates Quercetin->MAPK Activates Quercetin->PI3K_Akt Activates Quercetin->AMPK Activates Keap1 Keap1 Nrf2->Keap1 Dissociates from ARE ARE Nrf2->ARE Translocates to nucleus and binds to ARE Keap1->Nrf2 Ubiquitination (inactivated) AntioxidantEnzymes Expression of Antioxidant Enzymes (HO-1, NQO1, SOD) ARE->AntioxidantEnzymes Induces transcription MAPK->Nrf2 Activates PI3K_Akt->Nrf2 Activates Inflammation Reduced Inflammation NFkB->Inflammation Promotes Inflammation AMPK->Nrf2 Activates CellSurvival Increased Cell Survival AntioxidantEnzymes->CellSurvival Inflammation->CellSurvival

Caption: Antioxidant signaling pathways modulated by propolis phenols.

Experimental Workflow for Antioxidant Capacity Assays

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis SamplePrep Sample and Standard Preparation Reaction Mixing of Samples/Standards with Reagents SamplePrep->Reaction ReagentPrep Reagent Preparation (DPPH, ABTS•+, Fluorescein, AAPH) ReagentPrep->Reaction Incubation Incubation (Time and Temperature Specific) Reaction->Incubation Measurement Spectrophotometric or Fluorometric Measurement Incubation->Measurement Calculation Calculation of % Inhibition or AUC Measurement->Calculation IC50 Determination of IC50 or Trolox Equivalents Calculation->IC50 Comparison Comparison of Antioxidant Capacities IC50->Comparison

Caption: General workflow for in vitro antioxidant capacity assays.

The activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway is a key mechanism for cellular defense against oxidative stress. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. In the presence of oxidative stress or activators like certain phenolic compounds, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of various antioxidant and cytoprotective genes.[6]

  • This compound has been shown to activate the NGF-signaling pathways, including the PI3K/Akt and MAPK/ERK pathways, and inhibit the pro-inflammatory NF-κB pathway.[7][8][9]

  • Caffeic acid and its esters can up-regulate antioxidant levels through the Nrf2-mediated MAPK signaling pathway.[5]

  • Quercetin is known to modulate several antioxidant signaling pathways, including Nrf2, MAPK, PI3K/Akt, and AMPK.[10][11][12]

References

Synthetic vs. Natural Artepillin C: A Comparative Efficacy Analysis

Author: BenchChem Technical Support Team. Date: November 2025

An examination of the available scientific evidence on the biological activities of synthetic and naturally derived Artepillin C for researchers, scientists, and drug development professionals.

Introduction

This compound, a prenylated phenylpropanoid, is a major bioactive component of Brazilian green propolis, derived from the plant Baccharis dracunculifolia. It has garnered significant scientific interest for its diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities. As research into its therapeutic potential progresses, a critical question arises regarding the comparative efficacy of this compound produced through chemical synthesis versus that extracted from natural sources.

This guide provides a comprehensive comparison of synthetic and naturally extracted this compound based on available scientific literature. It is important to note that while numerous studies have investigated the biological effects of this compound from either synthetic or natural origins, direct, head-to-head comparative studies evaluating the efficacy of both forms in the same experimental settings are currently limited in published research. Therefore, this comparison is based on a synthesis of data from separate studies. The guide presents quantitative data, detailed experimental protocols, and visualizations of key biological pathways to aid researchers in making informed decisions.

Data Summary: A Comparative Overview

The following tables summarize the reported biological activities of naturally sourced and synthetic this compound. It is crucial to interpret this data with the understanding that variations in experimental conditions across different studies can influence the outcomes.

Table 1: Anticancer Activity of Natural this compound
Cell LineAssayIC50 / EffectReference
Human Colon Cancer (HCT116)MTT AssayIC50: ~50 µM[1]
Human Breast Cancer (MCF-7)MTT AssayDose- and time-dependent cytotoxicity[2]
Human Breast Cancer (MDA-MB-231)MTT AssayDose- and time-dependent cytotoxicity[2]
Murine Melanoma (B16F10)Not specifiedIC50: 13.0 ± 1.5 µg/mL[3]
Human Glioblastoma (U343)Not specifiedIC50: 20.1 ± 2.9 µg/mL[3]
Table 2: Anti-inflammatory Activity of Natural this compound
ModelAssayIC50 / EffectReference
RAW 264.7 MacrophagesNitric Oxide ProductionIC50: 8.5 (7.8-9.2) µM[4]
HEK 293 CellsNF-κB ActivityIC50: 26 (22-30) µg/ml[4]
Carrageenan-induced Peritonitis (mice)Neutrophil MigrationIC50: 0.9 (0.5-1.4) mg/kg[4]
Carrageenan-induced Paw Edema (mice)Edema Inhibition38% inhibition at 360 min (10 mg/kg)[4]
Table 3: Antimicrobial Activity of Natural this compound and Propolis Extracts
MicroorganismExtract/CompoundMIC90 (µg/mL)Reference
Staphylococcus aureus (MSSA & MRSA)Green Propolis Ethanolic Extract246.3[5]
Staphylococcus aureus (MSSA & MRSA)B. dracunculifolia Hexanic Extract295.5[5]

Note: Data for purified natural this compound's antimicrobial activity was not explicitly available in the initial search, hence data from extracts rich in this compound are presented.

Table 4: Biological Activity of Synthetic this compound and its Derivatives
MicroorganismCompoundMIC (µg/mL)Reference
Oral Bacteria PanelSynthetic this compound derivativesVaried (data for specific derivatives)[6]

Note: A direct comparison with naturally extracted this compound was not performed in this study. The study focused on synthesized derivatives.[6]

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the o,o'-diprenylation of p-halophenols followed by a Mizoroki−Heck coupling reaction.

Example Protocol:

  • o,o'-Diprenylation of p-Iodophenol: p-Iodophenol is reacted with prenyl bromide in the presence of a base and a suitable solvent system (e.g., in water) to introduce two prenyl groups at the ortho positions of the hydroxyl group.

  • Mizoroki−Heck Coupling: The resulting 2,6-di(3-methyl-2-butenyl)-4-iodophenol is then coupled with methyl acrylate using a palladium catalyst.

  • Hydrolysis: The final step involves the hydrolysis of the methyl ester to yield this compound.

For a detailed, specific synthetic protocol, researchers should refer to primary literature such as "First Total Synthesis of this compound Established by o,o'-Diprenylation of p-Halophenols in Water".

Extraction of Natural this compound

This compound is typically extracted from Brazilian green propolis or the leaves of Baccharis dracunculifolia.

Example Protocol (Ethanolic Extraction):

  • Sample Preparation: Propolis or dried plant material is ground into a fine powder.

  • Extraction: The powdered material is macerated with ethanol (e.g., 70-95%) at a specified ratio for a defined period (e.g., 24-48 hours) at room temperature with occasional agitation.

  • Filtration and Concentration: The extract is filtered, and the solvent is evaporated under reduced pressure to obtain the crude extract.

  • Purification: Further purification to isolate this compound can be achieved using chromatographic techniques such as column chromatography on silica gel or high-performance liquid chromatography (HPLC).

Biological Assays
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Treatment: Cells are treated with various concentrations of this compound (synthetic or natural) for a specified duration (e.g., 24, 48, 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

  • Cell Seeding and Activation: RAW 264.7 macrophages are seeded in 96-well plates. After adherence, they are stimulated with an inflammatory agent like lipopolysaccharide (LPS) in the presence or absence of different concentrations of this compound.

  • Incubation: The cells are incubated for a period (e.g., 24 hours) to allow for NO production.

  • Griess Reaction: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

  • Absorbance Measurement: The absorbance is read at approximately 540 nm. A standard curve of sodium nitrite is used to quantify the nitrite concentration.

  • Preparation of Inoculum: A standardized suspension of the target microorganism is prepared.

  • Serial Dilution: The test compound (this compound) is serially diluted in a suitable broth medium in a 96-well plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions for microbial growth.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible microbial growth.

Visualizations

Signaling Pathway: NF-κB Inhibition by this compound

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK Activates IkB IκBα IKK->IkB Phosphorylates & Degrades NFkB NF-κB (p65/p50) IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates ProInflammatory Pro-inflammatory Gene Expression (e.g., NO, PGE2) Nucleus->ProInflammatory Induces ArtepillinC This compound ArtepillinC->IKK Inhibits ArtepillinC->NFkB Inhibits Translocation

Caption: NF-κB signaling pathway and points of inhibition by this compound.

Experimental Workflow: MTT Assay for Cytotoxicity

G start Start seed Seed cancer cells in 96-well plate start->seed incubate1 Incubate 24h (adhesion) seed->incubate1 treat Treat with This compound (various conc.) incubate1->treat incubate2 Incubate 24-72h treat->incubate2 add_mtt Add MTT reagent incubate2->add_mtt incubate3 Incubate 2-4h (formazan formation) add_mtt->incubate3 solubilize Add solubilization solution (e.g., DMSO) incubate3->solubilize read Measure absorbance (~570 nm) solubilize->read analyze Calculate % cell viability (determine IC50) read->analyze end End analyze->end

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Conclusion

The available evidence strongly supports the potent biological activities of this compound, whether sourced naturally or, as suggested by studies on its derivatives, produced synthetically. Natural this compound has demonstrated significant anticancer, anti-inflammatory, and antimicrobial potential. However, a study on the supercritical extract of green propolis suggests that the presence of other compounds in the natural extract may lead to synergistic effects, resulting in higher efficacy compared to the purified compound alone[1].

The lack of direct comparative studies between synthetic and natural this compound remains a significant knowledge gap. Such studies would be invaluable in determining if the efficacy is solely attributable to the this compound molecule itself or if trace co-extracted compounds in natural preparations play a role. Future research should prioritize head-to-head comparisons using standardized protocols to provide a definitive answer. For now, researchers must carefully consider the source of this compound and the potential for confounding variables when interpreting and comparing data from different studies.

References

Unveiling the Potency of Artepillin C in Cip1/p21 Inhibition: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Artepillin C's efficacy in inhibiting the cell cycle regulator Cip1/p21, benchmarked against other known natural compounds. Experimental data, detailed protocols, and pathway visualizations are presented to validate its mechanism of action.

This compound, a phenolic compound predominantly found in Brazilian green propolis, has garnered significant attention for its anti-cancer properties. A key mechanism underlying its therapeutic potential is the induction of cell cycle arrest through the upregulation of the cyclin-dependent kinase inhibitor 1, also known as Cip1/p21. This guide delves into the experimental evidence supporting this compound's role as a potent Cip1/p21 inhibitor and compares its activity with other well-characterized natural compounds: quercetin, resveratrol, and genistein.

Comparative Analysis of Cip1/p21 Induction

The inhibitory effect of this compound on cell proliferation is intrinsically linked to its ability to increase the expression of Cip1/p21. This protein plays a crucial role in halting the cell cycle at the G0/G1 phase, thereby preventing uncontrolled cell division, a hallmark of cancer. Experimental evidence strongly indicates that the cytostatic effect of this compound is dependent on the presence of functional Cip1/p21. In studies using isogenic human colorectal carcinoma cell lines, this compound failed to induce G0/G1 arrest in cells where the Cip1/p21 gene was deleted, while it effectively halted the cell cycle in wild-type cells.[1]

To provide a clear comparison of this compound with other natural compounds known to modulate Cip1/p21 expression, the following tables summarize the available quantitative data from various studies. It is important to note that the experimental conditions, such as cell lines and treatment durations, may vary between studies, which should be taken into consideration when comparing the absolute values.

CompoundCell LineConcentrationDurationFold Increase in p21 Protein (relative to control)Reference
This compound Human Colon Cancer (WiDr)100 µM48hDose-dependent increase[1]
Quercetin Human Colon Cancer (HT-29)10 µM24h~50% reduction of p21-ras[2]
Human Leukemia (MOLT-4)> 5 µM10hConcentration-dependent increase[3]
Resveratrol Human Prostate Cancer (LNCaP)50 µM72hIncrease observed[4]
Human Epidermoid Carcinoma (A431)1-50 µM24hDose- and time-dependent increase[5]
Genistein Human Prostate Cancer (PC-3)Not specifiedNot specifiedUpregulation observed[6]

Note: Quantitative fold-increase data for this compound and Genistein were not explicitly available in the reviewed literature; however, a clear dose-dependent upregulation was reported.

Signaling Pathway of this compound-induced Cip1/p21 Expression

This compound initiates a signaling cascade that culminates in the transcriptional activation of the Cip1/p21 gene. A critical upstream event is the activation of the tumor suppressor protein p53. This compound has been shown to disrupt the interaction between p53 and its negative regulator, mortalin.[7][8] By binding to mortalin at the p53-binding interface, this compound liberates p53, allowing it to translocate to the nucleus and activate the transcription of its target genes, including Cip1/p21.[7][8]

ArtepillinC_p21_Pathway ArtepillinC This compound Mortalin Mortalin ArtepillinC->Mortalin inhibits p53_inactive p53 (inactive, cytoplasmic) Mortalin->p53_inactive sequesters p53_active p53 (active, nuclear) p53_inactive->p53_active translocates to nucleus p21_gene Cip1/p21 Gene p53_active->p21_gene activates transcription p21_protein Cip1/p21 Protein p21_gene->p21_protein translation CDK_Cyclin CDK-Cyclin Complexes p21_protein->CDK_Cyclin inhibits CellCycleArrest G0/G1 Cell Cycle Arrest CDK_Cyclin->CellCycleArrest progression blocked

This compound-induced p53-p21 signaling pathway.

Experimental Workflow for Validation

The validation of Cip1/p21 inhibition by a test compound typically involves a series of in vitro experiments. The following workflow outlines the key steps from cell treatment to data analysis.

Experimental_Workflow start Start: Cancer Cell Culture treatment Treatment with This compound or Alternative Compound start->treatment harvest Cell Harvesting and Lysis treatment->harvest protein_quant Protein Quantification (e.g., BCA Assay) harvest->protein_quant flow_cytometry Flow Cytometry for Cell Cycle Analysis harvest->flow_cytometry western_blot Western Blot for p21 protein_quant->western_blot analysis_wb Densitometry Analysis of p21 Protein Levels western_blot->analysis_wb analysis_flow Quantification of Cell Cycle Distribution flow_cytometry->analysis_flow

Workflow for validating Cip1/p21 inhibition.

Detailed Experimental Protocols

Reproducibility and accuracy are paramount in scientific research. The following are detailed protocols for the key experiments used to validate the inhibition of Cip1/p21 expression.

Western Blot for Cip1/p21 Detection

Objective: To quantify the relative protein expression of Cip1/p21 in cancer cells following treatment with this compound or alternative compounds.

Materials:

  • Cancer cell lines (e.g., WiDr, HCT116)

  • This compound and other test compounds

  • Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Protein assay reagent (e.g., BCA kit)

  • SDS-PAGE gels (12-15% acrylamide)

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody: anti-p21/Cip1 (e.g., mouse monoclonal)

  • Secondary antibody: HRP-conjugated anti-mouse IgG

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Plate cells and allow them to adhere overnight. Treat cells with varying concentrations of the test compounds for the desired duration (e.g., 24-72 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them using lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the separated proteins to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with the primary anti-p21 antibody overnight at 4°C. Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washes, add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) after treatment.

Materials:

  • Treated and untreated cancer cells

  • Phosphate-buffered saline (PBS)

  • 70% cold ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.

  • Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells for at least 2 hours at -20°C.

  • Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in PI staining solution.

  • Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

  • Data Acquisition: Analyze the stained cells using a flow cytometer, exciting at 488 nm and collecting the emission in the appropriate channel (typically >600 nm).

  • Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in each phase of the cell cycle.

This guide provides a foundational understanding of this compound's role in upregulating Cip1/p21 expression, a key mechanism for its anti-cancer activity. The comparative data, while highlighting the need for more standardized research for direct comparisons, positions this compound as a promising natural compound for further investigation in cancer therapy. The detailed protocols and pathway diagrams serve as valuable resources for researchers aiming to validate and expand upon these findings.

References

Comparative Analysis of Artepillin C's Therapeutic Effects on HPV-Positive and HPV-Negative Cervical Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the selective anti-cancer activity of Artepillin C, a promising natural compound for cervical cancer therapy. This guide provides a detailed comparison of the cytotoxic and mechanistic effects of this compound on cervical cancer cells with differing Human Papillomavirus (HPV) status, supported by experimental data for researchers, scientists, and drug development professionals.

This compound (3,5-diprenyl-4-hydroxycinnamic acid), a key bioactive component of Brazilian green propolis, has demonstrated significant anti-cancer properties.[1][2] Recent research has highlighted its potential as a therapeutic agent for cervical cancer, demonstrating selective cytotoxicity towards cancer cells regardless of their HPV status.[1][3] This guide synthesizes the available data to compare its effects on HPV-positive and HPV-negative cervical cancer cell lines.

Data Presentation: Quantitative Effects of this compound

The anti-proliferative effect of this compound has been evaluated across a panel of human cervical cancer cell lines, including HPV-positive lines (HeLa, SiHa, CaSki) and an HPV-negative line (C33A). The compound exhibits a selective effect on the viability of all tested cancer cell lines while showing minimal impact on non-cancerous cells.[1][3]

Cell LineHPV StatusIC50 (µM) after 48hKey FindingsReference
HeLa HPV 18-positive~150Selective cytotoxicity, induction of apoptosis.[1]
SiHa HPV 16-positive~150Selective cytotoxicity, induction of apoptosis.[1]
CaSki HPV 16 & 18-positive~150Selective cytotoxicity, induction of apoptosis.[1]
C33A HPV-negative~150Selective cytotoxicity, induction of apoptosis.[1]
HaCaT Non-cancerous keratinocytes>200Low cytotoxicity, indicating selectivity for cancer cells.[1]

Table 1: Comparative IC50 Values of this compound in Cervical Cancer Cell Lines. The half-maximal inhibitory concentration (IC50) values demonstrate that this compound has a comparable cytotoxic effect on both HPV-positive and HPV-negative cervical cancer cells after 48 hours of treatment.[1]

Mechanism of Action: Apoptosis Induction and Oxidative Stress

This compound's primary mechanism of action against cervical cancer cells involves the induction of apoptosis, likely through the intrinsic pathway.[1] This is characterized by an increase in oxidative stress within the cancer cells.[1][3] Furthermore, this compound has been shown to inhibit the migration and invasion of cervical cancer cells, suggesting its potential to interfere with metastasis.[1]

While studies specifically detailing the signaling pathways in both HPV-positive and negative cervical cancer cells are emerging, research in other cancer types suggests this compound can modulate several key pathways, including:

  • p53 Pathway: this compound can abrogate the mortalin-p53 complex, leading to the activation of the p53 tumor suppressor protein.[4]

  • NF-κB Signaling: It has been shown to suppress the activation of NF-κB, a key regulator of inflammation and cell survival.[5]

  • MAPK Pathways: this compound can influence ERK and p38 MAPK pathways, which are involved in cell proliferation and stress responses.[6]

  • Cell Cycle Arrest: It can induce G0/G1 cell cycle arrest by stimulating the expression of Cip1/p21.[7][8]

These pathways are crucial in cancer progression and their modulation by this compound underscores its multi-faceted anti-cancer activity.

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the effects of this compound.

1. Cell Viability Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[9][10]

  • Cell Seeding: Cervical cancer cells (HeLa, SiHa, CaSki, C33A) and control cells (HaCaT) are seeded into 96-well plates at a density of 1×10^6 cells/well and incubated for 12-24 hours.[11]

  • Treatment: Cells are treated with various concentrations of this compound (e.g., 0-200 µM) for a specified duration (e.g., 24, 48, 72 hours).[11]

  • MTT Addition: After the treatment period, 20 µL of MTT solution (2.5-5 mg/mL in PBS) is added to each well.[10][11] The plates are then incubated for 1-4 hours at 37°C.[12]

  • Formazan Solubilization: The medium is removed, and 100-500 µL of a solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.[11][12]

  • Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader.[9][11] Cell viability is calculated as a percentage relative to untreated control cells.

2. Apoptosis Analysis (Flow Cytometry with Annexin V/Propidium Iodide Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[13][14]

  • Cell Preparation: Cells are seeded and treated with this compound as described for the MTT assay. Both floating and adherent cells are collected.[13]

  • Staining: The collected cells (approximately 1-5 x 10^5) are washed with cold PBS and resuspended in 1X Binding Buffer.[15] Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.[13][15]

  • Incubation: The cells are incubated for 15 minutes at room temperature in the dark.[15]

  • Flow Cytometry: The stained cells are analyzed by a flow cytometer.[13] Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[13]

3. Western Blot Analysis for Signaling Proteins

Western blotting is used to detect specific proteins in a sample and can be used to analyze the effect of this compound on signaling pathways.[16][17]

  • Protein Extraction: After treatment with this compound, cells are washed with PBS and lysed using a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[18][19]

  • Protein Quantification: The total protein concentration in the lysates is determined using a protein assay (e.g., BCA assay).

  • Gel Electrophoresis: Equal amounts of protein are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).[17][18]

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).[18][19]

  • Blocking and Antibody Incubation: The membrane is blocked with a solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding. The membrane is then incubated with primary antibodies specific to the target proteins (e.g., p53, NF-κB, cleaved caspase-3) overnight at 4°C.[17][19]

  • Secondary Antibody and Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[18][19]

Visualizations: Workflows and Signaling Pathways

To better illustrate the experimental processes and molecular mechanisms, the following diagrams are provided.

G cluster_workflow Experimental Workflow for this compound Evaluation cluster_assays cluster_endpoints start Seed Cervical Cancer Cells (HPV+ and HPV-) treat Treat with this compound (Varying Concentrations & Times) start->treat mtt MTT Assay treat->mtt flow Flow Cytometry (Annexin V/PI) treat->flow wb Western Blot treat->wb viability Cell Viability (IC50) mtt->viability apoptosis Apoptosis Rate flow->apoptosis proteins Signaling Protein Levels wb->proteins analysis Comparative Data Analysis viability->analysis apoptosis->analysis proteins->analysis

Caption: A flowchart of the experimental design for comparing this compound's effects.

G cluster_pathway Proposed Signaling Pathway of this compound in Cervical Cancer Cells cluster_mito artepillin_c This compound ros ↑ Reactive Oxygen Species (Oxidative Stress) artepillin_c->ros p53_path p53 Activation artepillin_c->p53_path bax ↑ Bax ros->bax bcl2 ↓ Bcl-2 ros->bcl2 cyto_c Cytochrome c Release bax->cyto_c bcl2->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis p53_path->bax

References

Unveiling the Consistency of Artepillin C's Anti-Inflammatory Action Across Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis for Researchers and Drug Development Professionals

Artepillin C, a prominent prenylated phenylpropanoid found in Brazilian green propolis, has garnered significant attention for its potent anti-inflammatory properties. This guide provides a comparative overview of the experimental evidence demonstrating this compound's efficacy in various animal models of inflammation. The data presented herein, supported by detailed experimental protocols and a visualization of its primary mechanism of action, aims to equip researchers, scientists, and drug development professionals with a comprehensive understanding of its therapeutic potential.

Quantitative Comparison of Anti-Inflammatory Efficacy

The anti-inflammatory effects of this compound have been demonstrated across different rodent strains and inflammatory paradigms. The following tables summarize the key quantitative findings from in vivo and in vitro studies, offering a clear comparison of its potency.

Table 1: In Vivo Anti-Inflammatory Effects of this compound

Animal StrainInflammatory ModelDosage & RouteKey Findings
Swiss MiceCarrageenan-Induced Paw Edema1 and 10 mg/kg (i.p.)Maximal inhibition of paw edema by 38% after 360 minutes.[1][2]
Swiss MiceCarrageenan-Induced Peritonitis0.1, 1, or 10 mg/kg (i.p.)Dose-dependent reduction in neutrophil migration; IC₅₀ of 0.9 mg/kg.[1][2]
Swiss MiceCarrageenan-Induced Peritonitis1 and 10 mg/kg (i.p.)Decreased Prostaglandin E₂ (PGE₂) levels by 29% and 58%, respectively.[1][2]
C57BL/6 MiceOvalbumin (OVA)-Induced Allergic Airway Inflammation-Reduced eosinophilic lung inflammation, mucus secretion, and IL-5 levels.[3]

Table 2: In Vitro Anti-Inflammatory Effects of this compound

Cell LineInflammatory StimulusConcentrationKey Findings
RAW 264.7 MacrophagesLipopolysaccharide (LPS)3, 10, or 100 µMInhibition of nitric oxide (NO) production with an IC₅₀ of 8.5 µM.[1][2]
RAW 264.7 MacrophagesLPS + Interferon-γ (IFN-γ)50-100 µMMarkedly blocked NF-κB activation in a dose-dependent manner.
RAW 264.7 MacrophagesLPS + IFN-γ-Significantly inhibited the production of numerous pro-inflammatory cytokines (IL-1β, TNF-α, etc.) and chemokines.
HEK 293 Cells-10-30 µMReduced NF-κB activity with an IC₅₀ of 26 µg/ml.[1]

Deciphering the Mechanism: The NF-κB Signaling Pathway

A cornerstone of this compound's anti-inflammatory activity is its ability to modulate the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1] This pathway is a central regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes. The following diagram illustrates the key steps in the NF-κB pathway and the inhibitory action of this compound.

NF_kappa_B_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Receptor Receptor (e.g., TLR4) Inflammatory_Stimuli->Receptor Binds IKK_complex IKK Complex Receptor->IKK_complex Activates IκBα IκBα IKK_complex->IκBα Phosphorylates IκBα->IκBα NFκB NF-κB (p50/p65) NFκB_active NF-κB (Active) NFκB->NFκB_active Translocates Artepillin_C This compound Artepillin_C->IKK_complex Inhibits Artepillin_C->NFκB_active Inhibits Translocation NFκB_IκBα NF-κB-IκBα (Inactive) NFκB_IκBα->IκBα Releases NFκB_IκBα->NFκB DNA DNA NFκB_active->DNA Binds Pro_inflammatory_Genes Pro-inflammatory Gene Expression DNA->Pro_inflammatory_Genes Induces

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Detailed Experimental Protocols

To facilitate the replication and further investigation of this compound's anti-inflammatory effects, detailed methodologies for the key experiments cited are provided below.

Carrageenan-Induced Paw Edema in Swiss Mice
  • Animals: Male Swiss mice are used.

  • Induction of Inflammation: A subplantar injection of carrageenan (300 µ g/paw ) in saline is administered into the right hind paw.

  • Treatment: this compound (1 or 10 mg/kg) or a vehicle control is administered intraperitoneally (i.p.) 30 minutes before the carrageenan injection.

  • Measurement: Paw volume is measured using a plethysmometer at various time points (e.g., 0, 60, 120, 180, 240, 300, and 360 minutes) after carrageenan injection. The difference in paw volume before and after carrageenan injection is calculated as the edema volume.

  • Data Analysis: The percentage of inhibition of edema is calculated by comparing the edema volume in the this compound-treated groups with the vehicle-treated control group.

Carrageenan-Induced Peritonitis in Swiss Mice
  • Animals: Male Swiss mice are used.

  • Induction of Inflammation: Peritonitis is induced by an intraperitoneal (i.p.) injection of carrageenan (100 µg/ml).

  • Treatment: this compound (0.1, 1, or 10 mg/kg) or a vehicle control is administered i.p. 30 minutes before the carrageenan injection.

  • Cell Collection and Counting: Four hours after the carrageenan injection, the animals are euthanized, and the peritoneal cavity is washed with phosphate-buffered saline (PBS). The total number of leukocytes in the peritoneal lavage fluid is determined using a hemocytometer. Differential cell counts (specifically neutrophils) are performed on stained cytospin preparations.

  • Measurement of Inflammatory Mediators: The concentration of Prostaglandin E₂ (PGE₂) in the peritoneal exudate can be measured using an enzyme immunoassay (EIA) kit.

  • Data Analysis: The inhibitory effect of this compound is determined by comparing the number of migrated neutrophils and the concentration of PGE₂ in the treated groups to the control group.

In Vitro Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages
  • Cell Culture: RAW 264.7 macrophage cells are cultured in appropriate media.

  • Treatment: Cells are pre-treated with various concentrations of this compound (e.g., 3, 10, 100 µM) for a specified time (e.g., 1 hour) before being stimulated with an inflammatory agent like lipopolysaccharide (LPS; 1 µg/ml).

  • Measurement of NO: After a 24-hour incubation period, the concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent. The absorbance is read at a specific wavelength (e.g., 540 nm).

  • Data Analysis: The percentage of inhibition of NO production is calculated by comparing the nitrite concentration in the this compound-treated, LPS-stimulated cells with that in the cells stimulated with LPS alone. The half-maximal inhibitory concentration (IC₅₀) is then determined.

NF-κB Activity Assay in HEK 293 or RAW 264.7 Cells
  • Cell Culture and Transfection (for HEK 293): Human Embryonic Kidney (HEK) 293 cells can be transiently co-transfected with an NF-κB-dependent luciferase reporter plasmid.

  • Treatment: Cells (either transfected HEK 293 or RAW 264.7) are pre-treated with different concentrations of this compound before stimulation with an appropriate inducer (e.g., TNF-α for HEK 293, or LPS + IFN-γ for RAW 264.7).

  • Measurement of NF-κB Activity:

    • Luciferase Reporter Assay (HEK 293): After treatment and stimulation, cell lysates are collected, and luciferase activity is measured using a luminometer.

    • ELISA-based Assay (RAW 264.7): Nuclear extracts are prepared, and the binding activity of the p65 subunit of NF-κB to a consensus DNA sequence is quantified using a commercially available ELISA kit.

  • Data Analysis: The inhibitory effect of this compound on NF-κB activity is expressed as a percentage of the activity observed in the stimulated control cells. The IC₅₀ value can be calculated from the dose-response curve.

This comprehensive guide underscores the consistent and potent anti-inflammatory effects of this compound across various preclinical models. The detailed data and protocols provided serve as a valuable resource for the scientific community to further explore and harness the therapeutic potential of this natural compound.

References

A Comparative Guide to the Cellular Effects of Artepillin C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Artepillin C, a prenylated phenolic compound predominantly found in Brazilian green propolis, has garnered significant attention for its potential therapeutic properties, particularly in oncology. Its ability to induce cytotoxicity and inhibit the proliferation of cancer cells has been documented in numerous studies. This guide provides a comparative overview of the known cellular and metabolic effects of this compound, with Curcumin, another well-researched natural phenolic compound, as a key comparator. While direct comparative metabolomic studies on this compound are not yet available in published literature, this guide synthesizes existing data on its biological activities and contrasts them with the known effects of Curcumin, for which metabolomic data is available. This comparison aims to highlight the current understanding of this compound's mechanism of action and to underscore areas for future metabolomic investigation.

Comparative Biological Effects: this compound vs. Curcumin

Both this compound and Curcumin exhibit potent anti-cancer properties by modulating key cellular processes such as cell cycle progression and apoptosis. The following tables summarize the comparative effects of these two compounds on various cancer cell lines.

Table 1: Comparative Cytotoxicity (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

CompoundCell LineCancer TypeIC50 Value (µM)
This compound WiDrColon Cancer~50
HepG2Liver Cancer~50
MCF-7Breast CancerNot specified
MDA-MB-231Breast CancerNot specified
Curcumin T47DBreast Cancer2.07 ± 0.08[1]
MCF-7Breast Cancer1.32 ± 0.06[1]
MDA-MB-231Breast Cancer11.32 ± 2.13[1]
HOSOsteosarcoma~10 µg/ml (~27 µM)[2]
A549Lung Cancer33[3]
HCT116Colon CancerNot specified

Note: IC50 values can vary depending on the experimental conditions, such as incubation time and assay method.

Table 2: Comparative Effects on Apoptosis and Cell Cycle Regulation

Apoptosis (programmed cell death) and cell cycle arrest are critical mechanisms by which anti-cancer agents exert their effects.

FeatureThis compoundCurcumin
Apoptosis Induction Induces apoptosis in various cancer cell lines.[4][5][6]Induces apoptosis in a wide range of cancer cells.[1][7][8][9][10]
Mechanism of Apoptosis Involves loss of mitochondrial membrane potential and activation of caspases.[5][11]Mediated through the mitochondrial pathway, involving upregulation of Bax/Bcl-2 ratio, cytochrome c release, and caspase activation.[1][8][12][13]
Effect on Bax/Bcl-2 Ratio Not explicitly quantified in the reviewed literature.Increases the Bax/Bcl-2 ratio, promoting apoptosis.[1][8][12][13][14]
Caspase Activation Activates caspase-3 and caspase-8.[11]Activates caspase-3, -8, and -9.[1][8][14]
Cell Cycle Arrest Induces G0/G1 phase arrest.[15][16][17][18]Induces G2/M phase arrest in many cancer cell lines.[1][2][7][10][19]
Mechanism of Cell Cycle Arrest Involves upregulation of p21 and p27, and decreased activity of cyclin D/CDK4 complex.[15][16][17]Involves decreased expression of CDC25 and CDC2, and increased expression of p21.[1]

Metabolomic Profile: A Glimpse from Curcumin Studies

While specific metabolomic studies on this compound are pending, research on Curcumin provides a framework for the types of metabolic alterations that can be expected from phenolic anti-cancer compounds. A study on breast cancer cells treated with Curcumin revealed significant changes in two major metabolic hubs:

  • Glutathione Metabolism: Curcumin treatment led to a biphasic response in total glutathione levels, with an increase at low doses and a decrease at high doses. This suggests an initial antioxidant response followed by the induction of oxidative stress at higher concentrations.[20][21]

  • Lipid Metabolism: High doses of Curcumin resulted in the accumulation of polyunsaturated fatty acids and a decrease in glycerophospholipids, indicating a significant impact on membrane lipid composition and signaling.[20][21]

An integrated transcriptomic and metabolomic analysis of bovine ovarian granulosa cells treated with curcumin also highlighted its significant influence on glutathione metabolism, fatty acid biosynthesis, and apoptosis-related pathways.[22] These findings underscore the importance of conducting similar metabolomic investigations for this compound to fully elucidate its mechanisms of action and to identify potential biomarkers of response.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. Below are summaries of protocols for key experiments cited in this guide.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of their viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate until they form a monolayer.[23]

  • Treatment: Add the test compound (e.g., this compound or Curcumin) at various concentrations and incubate for the desired period (e.g., 24, 48, or 72 hours).[23][24]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.[23]

  • Solubilization: Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[23][24]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm or between 550 and 600 nm using a microplate reader.[23]

Apoptosis Assay (Annexin V Staining)

This assay detects the externalization of phosphatidylserine (PS), an early marker of apoptosis.

  • Cell Harvesting: Collect both adherent and floating cells after treatment.[25][26]

  • Washing: Wash the cells with cold PBS.[26]

  • Staining: Resuspend the cells in 1X Binding Buffer and add fluorochrome-conjugated Annexin V. Incubate for 10-15 minutes at room temperature in the dark.[26][27]

  • Co-staining (Optional): Add a viability dye such as Propidium Iodide (PI) or DAPI to differentiate between apoptotic and necrotic cells.[25]

  • Analysis: Analyze the stained cells by flow cytometry.[25][26][27]

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle based on their DNA content.

  • Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol.[28][29]

  • Washing: Wash the fixed cells with PBS.[29]

  • Staining: Resuspend the cells in a staining solution containing Propidium Iodide (PI) and RNase A.[29]

  • Incubation: Incubate the cells for at least 30 minutes at room temperature in the dark.[29]

  • Analysis: Analyze the DNA content of the cells by flow cytometry.[28][29][30][31]

Visualizing the Mechanisms: Signaling Pathways and Workflows

Diagrams generated using Graphviz (DOT language) provide a clear visual representation of the complex biological processes affected by this compound and the experimental workflows used to study them.

experimental_workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assays Downstream Assays cell_line Cancer Cell Line seeding Cell Seeding cell_line->seeding incubation Incubation seeding->incubation artepillin_c This compound incubation->artepillin_c Treatment control Vehicle Control incubation->control Control mtt MTT Assay (Viability) artepillin_c->mtt annexin_v Annexin V Assay (Apoptosis) artepillin_c->annexin_v cell_cycle Cell Cycle Analysis artepillin_c->cell_cycle control->mtt control->annexin_v control->cell_cycle

Caption: A typical experimental workflow for studying the cellular effects of this compound.

artepillin_c_apoptosis cluster_mitochondria Mitochondrial Pathway cluster_execution Execution Phase artepillin_c This compound bax Bax artepillin_c->bax upregulates (?) bcl2 Bcl-2 artepillin_c->bcl2 downregulates (?) cytochrome_c Cytochrome c release bax->cytochrome_c promotes bcl2->cytochrome_c inhibits caspase9 Caspase-9 cytochrome_c->caspase9 activates caspase3 Caspase-3 caspase9->caspase3 activates apoptosis Apoptosis caspase3->apoptosis

Caption: Proposed intrinsic pathway of apoptosis induced by this compound.

artepillin_c_cell_cycle cluster_regulation Cell Cycle Regulation artepillin_c This compound p21 p21 (Cip1) artepillin_c->p21 upregulates p27 p27 (Kip1) artepillin_c->p27 upregulates cyclinD_cdk4 Cyclin D / CDK4 p21->cyclinD_cdk4 inhibits p27->cyclinD_cdk4 inhibits rb Rb cyclinD_cdk4->rb phosphorylates (inactivates) e2f E2F rb->e2f inhibits s_phase S Phase Entry e2f->s_phase promotes

Caption: Mechanism of G0/G1 cell cycle arrest induced by this compound.

Conclusion and Future Directions

This compound demonstrates significant potential as an anti-cancer agent, exhibiting cytotoxic and anti-proliferative effects through the induction of apoptosis and cell cycle arrest. While its biological effects show similarities to other well-studied phenolic compounds like Curcumin, a detailed understanding of its impact on the cellular metabolome is currently lacking. Future research employing untargeted metabolomics approaches, such as mass spectrometry and NMR spectroscopy, is crucial to:

  • Identify the specific metabolic pathways modulated by this compound.

  • Discover potential biomarkers for predicting cellular response to this compound.

  • Provide a more comprehensive comparison with other anti-cancer compounds at the metabolic level.

Such studies will be invaluable for the rational design of future pre-clinical and clinical investigations of this compound and for unlocking its full therapeutic potential.

References

Safety Operating Guide

Proper Disposal of Artepillin C: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Reference: Treat Artepillin C as a hazardous chemical waste. Do not dispose of it down the drain or in regular trash. Adherence to local, state, and federal regulations is mandatory for the disposal of this compound. This guide provides essential safety and logistical information to support researchers, scientists, and drug development professionals in the proper management and disposal of this compound waste.

Hazard Profile and Safety Precautions

This compound, a prenylated phenolic compound, is classified as a skin and eye irritant.[1] While not listed as a hazardous waste under SARA Title III in the United States, its chemical properties necessitate careful handling and disposal to prevent harm to personnel and the environment.[1] Some safety data sheets indicate that it may be toxic to aquatic life with long-lasting effects, underscoring the importance of preventing its release into the environment.

Personal Protective Equipment (PPE) during handling and disposal:

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are required.

  • Eye Protection: Safety glasses or goggles are mandatory.

  • Lab Coat: A standard laboratory coat should be worn.

Waste Segregation and Collection

Proper segregation of this compound waste at the source is critical to ensure safe and compliant disposal.

  • Solid Waste:

    • Contaminated materials such as gloves, pipette tips, and absorbent pads should be collected in a dedicated, clearly labeled, and sealable hazardous waste container.[2][3]

    • This container should be made of a material compatible with organic compounds.

  • Liquid Waste:

    • Solutions containing this compound should be collected in a separate, leak-proof, and shatter-resistant container designated for hazardous chemical waste.[1][2]

    • The container must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound."

    • Do not mix this compound waste with other incompatible waste streams.

Disposal Procedures: A Step-by-Step Guide

The following steps outline the recommended procedure for the disposal of this compound waste. This process is based on best practices for the disposal of phenolic and aromatic compounds, which are structurally similar to this compound.

  • Waste Identification and Labeling:

    • Clearly label all waste containers with "Hazardous Waste," the chemical name "this compound," and the approximate concentration and quantity.

    • Include the date of waste accumulation.

  • Container Management:

    • Keep waste containers securely closed except when adding waste.

    • Store waste containers in a designated, well-ventilated secondary containment area away from ignition sources and incompatible materials.

  • Arrange for Professional Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

    • Provide them with the completed waste manifest and any other required documentation.

  • Recommended Disposal Method: Incineration:

    • High-temperature incineration is the preferred method for the disposal of organic compounds containing aromatic rings, such as this compound.[4] This process ensures the complete destruction of the compound, minimizing its environmental impact.

Spill Management

In the event of an this compound spill, follow these procedures:

  • Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and ensure adequate ventilation.

  • Contain the Spill: Use an inert absorbent material, such as vermiculite or sand, to absorb the spilled liquid.

  • Collect and Dispose: Carefully collect the absorbent material and place it in a labeled hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent (e.g., ethanol) and then wash with soap and water. Collect all cleaning materials as hazardous waste.

Quantitative Data Summary

Currently, there is no specific quantitative data available in the reviewed literature regarding disposal concentration limits or incineration temperature requirements for this compound. The disposal approach should be based on the precautionary principle, treating it as a hazardous organic compound.

ParameterValueSource
SARA 302 ComponentsNo[1]
SARA 313 ComponentsNo[1]
SARA 311/312 HazardsNo SARA Hazards[1]
Recommended DisposalIncineration[4]

This compound Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

ArtepillinC_Disposal_Workflow start This compound Waste Generated is_liquid Is the waste liquid? start->is_liquid collect_liquid Collect in a labeled, sealed, shatter-resistant container for hazardous liquid waste. is_liquid->collect_liquid Yes is_solid Is the waste solid? is_liquid->is_solid No store_waste Store waste in a designated secondary containment area. collect_liquid->store_waste collect_solid Collect in a labeled, sealed container for hazardous solid waste. is_solid->collect_solid Yes spill Is it a spill? is_solid->spill No collect_solid->store_waste spill_procedure Follow spill management protocol. Collect all contaminated materials as hazardous solid waste. spill->spill_procedure Yes spill->store_waste No spill_procedure->store_waste contact_ehs Contact EHS or licensed waste disposal contractor. store_waste->contact_ehs disposal Arrange for disposal via high-temperature incineration. contact_ehs->disposal end Disposal Complete disposal->end

Caption: this compound Disposal Decision Workflow.

This guide is intended to provide a framework for the safe and compliant disposal of this compound. Always consult your institution's specific waste management policies and procedures. By adhering to these guidelines, you contribute to a safer laboratory environment and the protection of our ecosystem.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Artepillin C

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Artepillin C. Adherence to these guidelines is critical for ensuring personal safety and maintaining a secure laboratory environment.

This compound, a key bioactive compound found in Brazilian green propolis, is the subject of growing interest in biomedical research for its potential therapeutic properties. As with any potent chemical agent, understanding and implementing proper handling and disposal procedures is paramount. This guide offers detailed, step-by-step protocols to minimize risk and ensure the integrity of your research.

Personal Protective Equipment (PPE): Your First Line of Defense

When handling this compound, a comprehensive approach to personal protection is non-negotiable. The following table summarizes the required PPE for various laboratory operations.

OperationEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Handling Solid/Powder Form Safety goggles with side-shieldsDouble-gloving with 8 mil nitrile glovesFully-buttoned lab coatNIOSH-approved N95 or P100 respirator
Preparing Stock Solutions Safety goggles with side-shields8 mil nitrile gloves (change immediately if splash occurs)Fully-buttoned lab coat over a chemical-resistant apron (neoprene or butyl rubber recommended)Work within a certified chemical fume hood
Cell Culture/In Vitro Assays Standard safety glassesNitrile glovesLab coatNot generally required if working in a biological safety cabinet

Operational Plan: From Receipt to Experimentation

A systematic workflow is crucial for minimizing exposure and preventing contamination. The following diagram outlines the recommended operational plan for working with this compound.

G cluster_storage Storage cluster_preparation Solution Preparation cluster_experiment Experimentation cluster_disposal Waste Disposal storage Store at -20°C in a dark, dry place weigh Weigh solid this compound in a chemical fume hood dissolve Dissolve in DMSO to create stock solution weigh->dissolve Use appropriate PPE dilute Further dilute in cell culture medium dissolve->dilute Vortex to ensure complete dissolution cell_culture Treat cells in a biological safety cabinet dilute->cell_culture Use sterile technique collect_liquid Collect contaminated liquid waste cell_culture->collect_liquid collect_solid Collect contaminated solid waste cell_culture->collect_solid dispose Dispose as hazardous chemical waste collect_liquid->dispose collect_solid->dispose

Caption: Operational workflow for handling this compound.

Disposal Plan: A Multi-faceted Approach to Waste Management

Proper disposal of this compound and associated materials is critical to prevent environmental contamination and ensure regulatory compliance. All waste should be treated as hazardous chemical waste.

Waste TypeCollection ProcedureDisposal Method
Solid this compound Collect in a clearly labeled, sealed container.Dispose of as hazardous chemical waste through your institution's environmental health and safety (EHS) office.
Contaminated Labware (pipette tips, tubes, etc.) Collect in a designated, puncture-proof container lined with a plastic bag.Seal the bag and container and dispose of as hazardous chemical waste.[1]
Liquid Waste (stock solutions, contaminated media) Collect in a sealed, shatter-proof container clearly labeled "Hazardous Waste: this compound".Arrange for pickup and disposal by your institution's EHS office. Do not pour down the drain.[1][2][3]
Contaminated PPE (gloves, apron, etc.) Place in a designated, sealed bag.Dispose of as hazardous chemical waste.

Experimental Protocol: In Vitro Cell Viability Assay

This protocol provides a representative example of the steps involved in an in vitro experiment using this compound.

Objective: To determine the cytotoxic effects of this compound on a cancer cell line (e.g., human colon cancer cells).

Materials:

  • This compound (solid)

  • Dimethyl sulfoxide (DMSO), sterile

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Cancer cell line

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, PrestoBlue™)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Prepare this compound Stock Solution:

    • In a chemical fume hood, weigh out the desired amount of solid this compound.

    • Dissolve the this compound in sterile DMSO to create a high-concentration stock solution (e.g., 100 mM). Ensure complete dissolution by vortexing.

    • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Cell Seeding:

    • Trypsinize and count the cancer cells.

    • Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete cell culture medium.

    • Incubate the plate overnight at 37°C in a humidified incubator with 5% CO₂ to allow the cells to attach.

  • Treatment with this compound:

    • Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50, 100 µM). The final DMSO concentration should be kept below 0.1% to avoid solvent-induced cytotoxicity.

    • Remove the old medium from the cells and replace it with 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with 0.1% DMSO) and a no-treatment control.

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Cell Viability Assessment:

    • After the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time.

    • Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Plot the cell viability against the this compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Mechanism of Action: Inhibition of NF-κB Signaling

This compound has been shown to exert its anti-inflammatory and anti-cancer effects, in part, by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is a critical regulator of genes involved in inflammation, cell survival, and proliferation.

G cluster_stimulus Inflammatory Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus e.g., LPS, TNF-α IKK IKK Complex stimulus->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocates ArtepillinC This compound ArtepillinC->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds to Transcription Gene Transcription (Inflammation, Proliferation) DNA->Transcription

Caption: this compound inhibits the NF-κB signaling pathway.

By adhering to these safety protocols and operational plans, researchers can confidently and safely advance the scientific understanding of this compound and its potential applications in medicine. Your commitment to safety is integral to the success and integrity of your research.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.